molecular formula C6H10O4 B1279616 Methyl (2-oxopropoxy)acetate CAS No. 61363-66-4

Methyl (2-oxopropoxy)acetate

Cat. No.: B1279616
CAS No.: 61363-66-4
M. Wt: 146.14 g/mol
InChI Key: NHVGUHQBLOOYQG-UHFFFAOYSA-N
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Description

Methyl (2-oxopropoxy)acetate is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-oxopropoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-5(7)3-10-4-6(8)9-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVGUHQBLOOYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470786
Record name methyl (2-oxopropoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61363-66-4
Record name methyl (2-oxopropoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Regioselective Synthesis of Methyl (2-oxopropoxy)acetate via O-Alkylation of Methyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

This technical guide provides a detailed exploration of the synthesis of methyl (2-oxopropoxy)acetate, a valuable building block in organic synthesis. The core of this process involves the alkylation of methyl acetoacetate with a methyl haloacetate. A significant chemical challenge arises from the ambident nucleophilic nature of the methyl acetoacetate enolate, which can lead to either carbon (C-) or oxygen (O-) alkylation. This document delineates the mechanistic principles governing this regioselectivity and presents an optimized experimental protocol designed to favor the desired O-alkylation pathway. Detailed methodologies for reaction setup, execution, purification, and characterization are provided for researchers, chemists, and professionals in drug development.

Introduction

The Target Molecule: this compound

This compound (CAS No: 61363-66-4) is an organic compound featuring both an ester and a ketone functional group.[1][2] Its structure presents a unique scaffold for further chemical transformations, making it a potentially useful intermediate in the synthesis of more complex molecules.

PropertyValueSource
Molecular Formula C₆H₁₀O₄[1]
Molecular Weight 146.14 g/mol [1]
IUPAC Name methyl 2-(2-oxopropoxy)acetate[1]
SMILES CC(=O)COCC(=O)OC[1]
The Core Synthetic Challenge: Regioselectivity in Enolate Alkylation

The synthesis of this compound from methyl acetoacetate is a classic example of enolate alkylation.[3] Methyl acetoacetate, a β-keto ester, possesses acidic α-hydrogens that can be abstracted by a base to form a resonance-stabilized enolate.[4][5] This enolate is an ambident nucleophile, meaning it can react at two different sites: the α-carbon or the enolate oxygen.[6] This dual reactivity leads to a critical challenge: controlling whether the reaction proceeds via C-alkylation to form a substituted β-keto ester, or via the desired O-alkylation to yield an enol ether derivative.[6][7] Achieving high selectivity for O-alkylation is paramount for an efficient synthesis of the target molecule.

Mechanistic Principles: C- versus O-Alkylation

The outcome of the alkylation reaction is determined by a delicate balance of several factors, including the choice of base, solvent, electrophile, and temperature.[8]

Formation and Nature of the Methyl Acetoacetate Enolate

Treatment of methyl acetoacetate with a suitable base results in the formation of an enolate ion. The negative charge is delocalized across the oxygen and the α-carbon atom, as depicted by its resonance structures. While the resonance form with the negative charge on the more electronegative oxygen atom is the major contributor, the α-carbon often proves to be a more potent nucleophile in many solvent systems.[9]

The Ambident Nucleophile: Competing Reaction Pathways

The enolate can attack an electrophile, such as methyl chloroacetate, at either the carbon or the oxygen atom. The competition between these two pathways is the central theme of this synthesis.

G enolate Methyl Acetoacetate Enolate c_product C-Alkylation Product (Methyl 2-acetyl-4-methoxy-4-oxobutanoate) enolate->c_product  C-Attack o_product O-Alkylation Product (this compound) enolate->o_product  O-Attack electrophile Methyl Chloroacetate

Diagram 1: Competing C- vs. O-alkylation pathways.
Factors Favoring O-Alkylation

To selectively synthesize this compound, conditions must be chosen to favor the O-alkylation pathway. The key controlling factors are:

  • Solvent: Polar aprotic solvents like DMF or DMSO are highly effective at solvating cations but poorly solvate anions.[8] This leaves the oxygen atom of the enolate (the site of highest negative charge density) more exposed and reactive, thereby promoting O-alkylation. In contrast, protic solvents would hydrogen-bond to the oxygen, hindering its reactivity and favoring C-alkylation.[8]

  • Counter-ion: Larger alkali metal cations, such as potassium (K⁺), are less effective at coordinating with the enolate oxygen compared to smaller cations like lithium (Li⁺). This looser ion pairing increases the reactivity at the oxygen atom, favoring the O-alkylation pathway.[8]

  • Electrophile: The nature of the alkylating agent is crucial. While a comprehensive discussion involves Hard-Soft Acid-Base (HSAB) theory, a general trend is that more reactive ("harder") electrophiles tend to favor reaction at the "harder" oxygen atom.[10]

  • Temperature: Reaction kinetics can be temperature-dependent. O-alkylation is often considered the kinetically favored pathway, while C-alkylation can be thermodynamically favored. Running the reaction at controlled, often lower, temperatures can sometimes enhance kinetic product formation.

Optimized Synthetic Protocol

This protocol is designed to maximize the yield of the O-alkylated product by incorporating the principles discussed above.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )PurityNotes
Methyl Acetoacetate105-45-3116.12≥99%Starting material.
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, finely powderedBase for enolate formation.
Methyl Chloroacetate96-34-4108.52≥99%Alkylating agent. Lachrymator.
N,N-Dimethylformamide (DMF)68-12-273.09AnhydrousReaction solvent.
Diethyl Ether60-29-774.12AnhydrousFor extraction.
Saturated NaCl solution (Brine)7647-14-558.44-For aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-Drying agent.
Experimental Workflow

The overall experimental procedure involves enolate formation, alkylation, aqueous workup, and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with K₂CO₃ and DMF B Add Methyl Acetoacetate A->B C Stir to form enolate (e.g., 1 hr at RT) B->C D Cool to 0°C C->D E Add Methyl Chloroacetate dropwise D->E F Warm to RT and stir (Monitor by TLC) E->F G Quench with Water F->G H Extract with Diethyl Ether G->H I Wash with Brine H->I J Dry over Na₂SO₄ I->J K Concentrate in vacuo J->K L Purify by Vacuum Distillation K->L

Diagram 2: Step-by-step experimental workflow.
Step-by-Step Procedure
  • Flask Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with finely powdered anhydrous potassium carbonate (1.2 equivalents) and 100 mL of anhydrous DMF.

  • Enolate Formation: Add methyl acetoacetate (1.0 equivalent) to the stirred suspension at room temperature. Allow the mixture to stir for 1 hour to ensure complete formation of the potassium enolate.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add methyl chloroacetate (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into 300 mL of cold water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated brine (2 x 100 mL) to remove residual DMF.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Characterization and Data Analysis

Expected Yield and Properties
  • Appearance: Colorless to pale yellow oil.

  • Expected Yield: 60-75% (Yields are highly dependent on strict adherence to anhydrous conditions and reaction control).

  • Boiling Point: The boiling point will be determined under vacuum; precise values should be obtained from experimental data or specialized databases.

Spectroscopic Analysis (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~4.30 ppm (s, 2H, -O-CH₂ -C=O)

    • δ ~4.25 ppm (s, 2H, -C(=O)-CH₂ -O-)

    • δ ~3.75 ppm (s, 3H, -COOCH₃ )

    • δ ~2.20 ppm (s, 3H, CH₃ -C=O)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~205 ppm (C =O, ketone)

    • δ ~169 ppm (C =O, ester)

    • δ ~75 ppm (-O-C H₂-C=O)

    • δ ~68 ppm (-C(=O)-C H₂-O-)

    • δ ~52 ppm (-COOC H₃)

    • δ ~26 ppm (C H₃-C=O)

  • IR (neat, cm⁻¹):

    • ~1750-1735 cm⁻¹ (strong, C=O stretch, ester)

    • ~1720 cm⁻¹ (strong, C=O stretch, ketone)

    • ~1200-1100 cm⁻¹ (strong, C-O stretch)

Troubleshooting and Safety

  • Low Yield/Formation of C-Alkylated Product: This is the most common issue. Ensure all reagents and solvents are strictly anhydrous. Confirm the base is of high quality and finely powdered for maximum surface area. Slower addition of the electrophile at low temperature is critical.

  • Product Hydrolysis: The ester functional groups are susceptible to hydrolysis. Ensure all workup steps are performed without unnecessary delay and that the final product is stored under dry conditions.

  • Safety Precautions: Methyl chloroacetate is a lachrymator and toxic; handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). DMF is a skin irritant and should be handled with care.

Conclusion

The synthesis of this compound from methyl acetoacetate is an excellent case study in controlling the regioselectivity of an ambident nucleophile. By carefully selecting a polar aprotic solvent (DMF) and a base with a large counter-ion (K₂CO₃), the reaction equilibrium can be shifted to strongly favor the desired O-alkylation pathway. The protocol described herein provides a robust and reliable method for obtaining the target molecule in good yield, offering a valuable tool for synthetic chemists.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

  • PharmaXChange.info. Acetoacetic Ester Synthesis - Alkylation of Enolates. (2011-02-08). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11701055, Methyl 2-(2-oxopropoxy)acetate. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by O-alkylation. Available at: [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy. Series B, Physical and Biological Sciences, 81(1), 1-13. Available at: [Link]

  • Organic Syntheses. Procedure for workup and extraction. Coll. Vol. 10, p.49 (2004); Vol. 79, p.159 (2002). Available at: [Link]

  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. (2020-08-11). Available at: [Link]

  • Neubacher, S. (2012). C- or O-Alkylation?. ChemistryViews. Available at: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Theoretical Studies of Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate. International Journal of the Physical Sciences, 7(32), 5219-5226. Available at: [Link]

  • Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London. Available at: [Link]

  • PharmaXChange.info. Chemistry of Enolates - C vs O Alkylation. (2011-02-25). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2724791, Methyl 2-Hydroxy-2-methoxyacetate. Available at: [Link]

  • Reddit r/chemistry. What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. (2011). Available at: [Link]

  • Gronert, S., & Wu, Y. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in Determining the Barrier. The Journal of Organic Chemistry, 81(8), 3121-3127. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl (2-oxopropoxy)acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical, chemical, and reactive properties of Methyl (2-oxopropoxy)acetate, a bifunctional molecule of interest in synthetic chemistry and drug discovery. By synthesizing available data with established principles of organic chemistry, this document aims to serve as a critical resource for researchers and professionals in the field.

Molecular Identity and Core Physical Characteristics

This compound, identified by the CAS number 61363-66-4 , possesses a molecular formula of C₆H₁₀O₄ and a molecular weight of 146.14 g/mol .[1][2][3] Its structure incorporates both a ketone and an ester functional group, rendering it a versatile building block in organic synthesis.

PropertyValueSource(s)
CAS Number 61363-66-4[1][2][3]
Molecular Formula C₆H₁₀O₄[1][2][3]
Molecular Weight 146.14 g/mol [1][3]
Boiling Point (calculated) 221.57 °C[2]
Density (calculated) 1.086 g/cm³[2]
Flash Point (calculated) 90.6 °C[2]
XLogP3 -0.2[3]
Topological Polar Surface Area 52.6 Ų[3]

It is important to note that the boiling point, density, and flash point are calculated values and should be treated as estimates until experimentally verified data becomes available.

Spectroscopic and Analytical Characterization

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit four distinct signals:

  • A singlet corresponding to the three protons of the acetyl methyl group (CH₃-C=O).

  • A singlet for the three protons of the ester methyl group (O-CH₃).

  • A singlet for the two protons of the methylene group adjacent to the ketone (C(=O)-CH₂-O).

  • A singlet for the two protons of the methylene group adjacent to the ester (O-CH₂-C=O).

The precise chemical shifts (δ) will be influenced by the solvent used for analysis.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum is anticipated to show six signals, corresponding to each unique carbon atom in the molecule:

  • A signal for the acetyl methyl carbon.

  • A signal for the ester methyl carbon.

  • Two distinct signals for the two methylene carbons.

  • A signal for the ketonic carbonyl carbon.

  • A signal for the ester carbonyl carbon.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands indicative of its two carbonyl groups:

  • A sharp, strong peak around 1750-1735 cm⁻¹ corresponding to the C=O stretch of the ester.

  • Another sharp, strong peak around 1725-1705 cm⁻¹ for the C=O stretch of the ketone.

  • C-O stretching vibrations for the ester and ether linkages will also be present in the fingerprint region.

Predicted Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z of 146. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, the acetyl group (-COCH₃), and other characteristic cleavages of ethers and esters.

Chemical Properties and Reactivity Profile

The reactivity of this compound is dictated by the interplay of its ketone and ester functionalities. As a 1,3-dicarbonyl-like compound, it possesses unique chemical characteristics that are valuable in synthesis.

Keto-Enol Tautomerism

A fundamental property of compounds containing a dicarbonyl moiety is their ability to exist in equilibrium between the keto and enol forms.[3][4][5][6][7] This tautomerism is a cornerstone of their reactivity, as the enol form and the corresponding enolate are nucleophilic.

G Keto Keto Form Enol Enol Form Keto->Enol Tautomerization Enol->Keto

Caption: Keto-Enol Tautomerism Equilibrium.

The equilibrium position is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding.[3] The presence of the ether oxygen atom may also affect the stability of the enol form.

Reactivity at the Ketone Carbonyl

The ketone group is susceptible to nucleophilic attack. Key reactions include:

  • Reduction: Selective reduction of the ketone to a secondary alcohol can be achieved using mild reducing agents like sodium borohydride (NaBH₄), which typically do not reduce the ester functionality.[8]

  • Wittig Reaction: Conversion of the ketone to an alkene is possible through reaction with a phosphorus ylide.

  • Grignard and Organolithium Reactions: Addition of organometallic reagents will form tertiary alcohols.

Reactivity at the Ester Carbonyl

The ester group is a classic electrophilic site for nucleophilic acyl substitution:

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is irreversible.

  • Transesterification: Treatment with an alcohol in the presence of an acid or base catalyst will exchange the methyl group for a different alkyl group.

  • Amidation: Reaction with amines will yield the corresponding amide.

Acidity of the Methylene Protons

The methylene protons situated between the ether oxygen and the ester carbonyl, and those adjacent to the ketone, exhibit a degree of acidity. However, the protons alpha to the ketone are expected to be more acidic and readily removed by a suitable base to form an enolate, which can then act as a nucleophile in various C-C bond-forming reactions.

Potential Synthesis Routes

While a specific, documented synthesis for this compound was not found in the surveyed literature, plausible synthetic strategies can be proposed based on established organic reactions.

Acetoacetic Ester Synthesis Analogue

A variation of the acetoacetic ester synthesis could be a viable route.[1][2][9][10][11] This would likely involve the reaction of a suitable precursor with a reagent that can introduce the acetoxyacetyl moiety.

Williamson Ether Synthesis Approach

A potential synthesis could involve the reaction of methyl glycolate with chloroacetone under basic conditions. The alkoxide of methyl glycolate would act as a nucleophile, displacing the chloride from chloroacetone.

G cluster_reactants Reactants cluster_products Products A Methyl Glycolate C This compound A->C B Chloroacetone B->C Base Base Base->C Salt Salt

Caption: Proposed Williamson Ether Synthesis Route.

Experimental Protocol: A General Procedure for Williamson Ether Synthesis

  • Deprotonation: To a solution of methyl glycolate in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) at 0 °C. The reaction should be stirred under an inert atmosphere (e.g., nitrogen or argon) until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of methyl glycolate.

  • Nucleophilic Substitution: Add a solution of chloroacetone in the same solvent dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Applications in Research and Drug Development

As an α-keto ester, this compound is a valuable building block in medicinal chemistry and drug discovery.[5][6] The dual functionality allows for the construction of complex molecular architectures.

  • Scaffold for Heterocyclic Synthesis: The 1,3-dicarbonyl-like motif is a common precursor for the synthesis of various heterocyclic systems, which are prevalent in many drug molecules.

  • Bioisosteric Replacement: The α-keto ester moiety can serve as a bioisostere for other functional groups in lead optimization studies.

  • Versatile Intermediate: The ability to selectively react at either the ketone or the ester allows for a stepwise elaboration of the molecule, making it a versatile intermediate for the synthesis of target compounds.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection when handling this compound.

  • Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Handling: Wash hands thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

In case of exposure, follow standard first-aid procedures and seek medical attention if irritation persists.

Conclusion

This compound is a promising, albeit not extensively documented, chemical entity. Its bifunctional nature presents numerous opportunities for synthetic chemists, particularly in the realm of drug discovery and development. This guide has consolidated the available information and provided a theoretical framework for its properties and reactivity. Further experimental investigation is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and explore its full potential as a versatile building block.

References

  • Acetoacetic ester synthesis. In: Wikipedia. ; 2023. [Link]

  • Acetoacetic Ester Synthesis. Chemistry Steps. [Link]

  • Methyl 2-(2-oxopropoxy)acetate. PubChem. [Link]

  • Acetoacetic-Ester Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Theoretical Studies of Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate. ResearchGate. [Link]

  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

  • What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride? Chemistry Stack Exchange. [Link]

  • 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

  • Novel heterocyclic synthons. Synthesis and properties of thia- and ....
  • Selective synthesis of methyl dithienyl-glycolates. AIR Unimi. [Link]

  • Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

Sources

An In-depth Technical Guide to Methyl (2-oxopropoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (2-oxopropoxy)acetate (CAS Number: 61363-66-4) is a bifunctional organic molecule incorporating both an ester and an α-keto ether moiety. This unique structural combination suggests a versatile reactivity profile, making it a potentially valuable building block in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, predicted spectroscopic data for its characterization, and an exploration of its potential reactivity and applications in drug development.

Chemical Identity and Physical Properties

This compound is a relatively simple molecule with the chemical formula C6H10O4 and a molecular weight of 146.14 g/mol .[1] Its structure features a methyl ester group and an acetonyl group linked by an ether oxygen.

Table 1: Chemical Identifiers and Computed Physical Properties

PropertyValueSource
IUPAC Name methyl 2-(2-oxopropoxy)acetate[1]
CAS Number 61363-66-4[1]
Molecular Formula C6H10O4[1]
Molecular Weight 146.14 g/mol [1]
Canonical SMILES CC(=O)COCC(=O)OC[1]
InChIKey NHVGUHQBLOOYQG-UHFFFAOYSA-N[1]
XLogP3 -0.2[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 4[1]

Proposed Synthesis: Williamson Ether Synthesis

A robust and logical approach to the synthesis of this compound is the Williamson ether synthesis. This classic SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[2] In this proposed protocol, the sodium salt of methyl glycolate will be reacted with chloroacetone.

Rationale for Synthetic Strategy

The Williamson ether synthesis is selected due to its reliability and the ready availability of the starting materials. Methyl glycolate provides the methyl acetate backbone, and chloroacetone serves as the source of the 2-oxopropyl group. The reaction is designed to form the ether linkage by nucleophilic attack of the glycolate alkoxide on the primary carbon bearing the chlorine atom in chloroacetone.

Detailed Experimental Protocol

Materials:

  • Methyl glycolate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Chloroacetone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate

  • Hexane

Procedure:

  • Preparation of the Alkoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil. Wash the sodium hydride with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexane. Add anhydrous THF to the flask.

  • Formation of the Sodium Glycolate: Dissolve methyl glycolate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath). Allow the reaction mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. This indicates the complete formation of the sodium methyl glycolate alkoxide.

  • Ether Formation: Cool the reaction mixture back to 0 °C. Dissolve chloroacetone (1.1 equivalents) in anhydrous THF and add it dropwise to the alkoxide solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification MG Methyl Glycolate Alkoxide Alkoxide Formation (THF, 0°C to RT) MG->Alkoxide NaH Sodium Hydride (NaH) NaH->Alkoxide CA Chloroacetone Ether Williamson Ether Synthesis (THF, 0°C to RT) CA->Ether Alkoxide->Ether Quench Quench (aq. NH4Cl) Ether->Quench Extract Extraction (EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Proposed Williamson Ether Synthesis Workflow.

Analytical Characterization: Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
¹³C NMR Predicted Chemical Shift (ppm) Assignment
~2.2Singlet3HH-1 (CH₃-C=O)
~3.8Singlet3HH-6 (O-CH₃)
~4.2Singlet2HH-4 (O-CH₂-C=O)
~4.3Singlet2HH-2 (C-CH₂-O)
~205C-3 (Ketone C=O)
~170C-5 (Ester C=O)
~75C-2 (C-CH₂-O)
~68C-4 (O-CH₂-C=O)
~52C-6 (O-CH₃)
~27C-1 (CH₃-C=O)
  • Justification for ¹H NMR Predictions: The methyl protons of the acetonyl group (H-1) are expected to be a singlet around 2.2 ppm. The methylene protons adjacent to the ether oxygen and the ketone (H-2) and the methylene protons between the ether oxygen and the ester (H-4) are in different electronic environments and are predicted to be singlets around 4.3 and 4.2 ppm, respectively. The methyl ester protons (H-6) are anticipated to be a singlet around 3.8 ppm.

  • Justification for ¹³C NMR Predictions: The ketone carbonyl carbon (C-3) is expected to have a chemical shift around 205 ppm, while the ester carbonyl carbon (C-5) will be further upfield at approximately 170 ppm. The methylene carbons attached to the ether oxygen (C-2 and C-4) will be in the 68-75 ppm range. The methyl ester carbon (C-6) is predicted around 52 ppm, and the methyl carbon of the acetonyl group (C-1) will be the most upfield at roughly 27 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the stretching vibrations of the two carbonyl groups.

Table 3: Predicted IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Expected Intensity
1750-1735C=O stretch (ester)Strong
1725-1705C=O stretch (ketone)Strong
1200-1000C-O stretch (ether and ester)Strong
2960-2850C-H stretch (aliphatic)Medium
  • Justification: The presence of two strong carbonyl absorption bands will be a key feature. The ester carbonyl will likely appear at a slightly higher wavenumber than the ketone carbonyl.[3][4] The C-O stretching of the ether and ester functionalities will result in strong signals in the fingerprint region.[5]

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 146. Key fragmentation patterns would likely involve cleavage alpha to the carbonyl groups and the ether oxygen.

Predicted Fragmentation Pathways:

  • Loss of the methoxy group (-OCH₃): [M - 31]⁺ leading to a fragment at m/z = 115.

  • Loss of the acetonyl group (-CH₂C(O)CH₃): [M - 57]⁺ resulting in a fragment at m/z = 89.

  • Cleavage of the C-C bond alpha to the ketone: producing an acylium ion [CH₃CO]⁺ at m/z = 43 (likely the base peak).

  • McLafferty rearrangement is not possible for the ketone as there is no gamma-hydrogen.

Chemical Reactivity and Stability

The presence of both an ester and an α-keto group dictates the reactivity of this compound.

Reactivity of the Ester Group
  • Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield (2-oxopropoxy)acetic acid. Basic hydrolysis (saponification) is typically irreversible.

  • Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst.

  • Amidation: Reaction with amines can form the corresponding amides.

Reactivity of the α-Keto Group

The ketone carbonyl is susceptible to nucleophilic attack. The adjacent ether oxygen may have a modest electronic influence.

  • Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), leaving the ester group intact.

  • Wittig Reaction: Reaction with phosphorus ylides can convert the ketone into an alkene.

  • Formation of Hydrates and Hemiacetals: In the presence of water or alcohols, the ketone may exist in equilibrium with its hydrate or hemiacetal, respectively.

  • Reactions involving the α-protons: The protons on the methyl group (C-1) are acidic and can be removed by a strong base to form an enolate, which can then participate in various C-C bond-forming reactions.

A Representative Reaction Pathway

Reaction_Pathway cluster_products Potential Products Reactant This compound Alcohol Methyl (2-hydroxypropoxy)acetate Reactant->Alcohol NaBH4, MeOH Acid (2-oxopropoxy)acetic acid Reactant->Acid NaOH, H2O then H3O+ Enolate Enolate Intermediate Reactant->Enolate LDA, THF, -78°C

Caption: Potential Reactions of this compound.

Potential Applications in Drug Development

While there is no specific literature on the biological activity of this compound, its structural motifs are present in various biologically active molecules. α-Keto esters are recognized as important pharmacophores and synthetic intermediates in medicinal chemistry.[6][7]

  • Scaffold for Library Synthesis: The bifunctional nature of this molecule makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening. The ester and ketone functionalities can be orthogonally modified to generate a diverse set of derivatives.

  • Enzyme Inhibitors: The α-keto ester moiety is a known feature in the design of inhibitors for various enzymes, particularly proteases. The electrophilic ketone can interact with nucleophilic residues in the active site of an enzyme.

  • Pro-drugs: The ester group could be utilized as a pro-drug moiety to improve the pharmacokinetic properties of a parent drug containing a carboxylic acid. In vivo, esterases would cleave the ester to release the active carboxylic acid.

  • Bioisostere: The α-keto ether linkage could serve as a bioisosteric replacement for other functional groups in known drug molecules to fine-tune their activity, selectivity, or metabolic stability.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a molecule with significant untapped potential in the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction and the presence of two versatile functional groups make it a valuable tool for the construction of more complex molecular architectures. While its biological properties remain to be explored, the known importance of the α-keto ester motif in drug design suggests that this compound and its derivatives are promising candidates for future research and development. This guide provides a foundational understanding to facilitate such investigations.

References

  • PubChem. Methyl 2-(2-oxopropoxy)acetate. National Center for Biotechnology Information. [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • ACS Omega. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. [Link]

  • National Institutes of Health. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. [Link]

  • MCAT Review. Keto Acids and Esters - Oxygen Containing Compounds. [Link]

  • Chemistry LibreTexts. Reactivity of Alpha Hydrogens. [Link]

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  • ResearchGate. Synthesis and Theoretical Studies of Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate. [Link]

  • Pilott. Methyl Glycolate: Properties, Synthesis, and Applications in Organic Chemistry. [Link]

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  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

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  • OpenStax. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • MDPI. Efficient Oxidation of Methyl Glycolate to Methyl Glyoxylate Using a Fusion Enzyme of Glycolate Oxidase, Catalase and Hemoglobin. [Link]

  • ResearchGate. CATALYTIC SYNTHESIS OF METHYL GLYCOLATE FROM GLYOXAL METHANOL SOLUTION OVER BASE CATALYSTS. [Link]

  • Journal of Applicable Chemistry. Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). [Link]

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Spectroscopic and Synthetic Profile of Methyl (2-oxopropoxy)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of Methyl (2-oxopropoxy)acetate (CAS 61363-66-4).[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of public experimental spectra, this guide leverages established spectroscopic principles and predictive methodologies to offer a robust analytical framework. Furthermore, a detailed synthesis protocol is presented, providing critical context for the compound's preparation and potential impurities. The guide is structured to provide not only data but also expert interpretation, fostering a deeper understanding of the molecule's structural features and analytical behavior.

Introduction

This compound is a bifunctional organic molecule containing both an ester and a ketone moiety. Its structure suggests potential utility as a building block in organic synthesis, possibly in the construction of more complex molecules for pharmaceutical or materials science applications. Accurate characterization of such compounds is paramount for ensuring purity, confirming identity, and understanding reactivity. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.

This guide will systematically explore the predicted spectroscopic signature of this compound, offering insights into the expected chemical shifts, vibrational frequencies, and fragmentation patterns.

Molecular Structure

Caption: 2D Structure of this compound

Synthesis of this compound

The synthesis of this compound has been reported and provides valuable context for its spectroscopic analysis. The described method involves the hydration of an alkyne precursor.

Experimental Protocol

A solution of methyl (2-propynyloxy)acetate (0.44 mol) in 1.5 L of methanol is treated with mercury(II) acetate (44 mmol) and 3 ml of concentrated sulfuric acid. The mixture is then refluxed for one hour. After cooling to ambient temperature, the mixture is concentrated to a volume of 200 ml. The concentrated solution is then treated with 500 ml of 1 M HCl and extracted twice with 300 ml of dichloromethane (CH₂Cl₂). The combined organic extracts are dried, filtered, and concentrated. The final product is isolated by distillation.

Caption: Synthesis workflow for this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.75Singlet3HO-CH₃ (ester)
~4.20Singlet2HO-CH₂ -C=O
~2.20Singlet3HCH₃ -C=O
~4.65Singlet2HC=O-CH₂ -O
Interpretation of the Predicted Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, with four distinct singlets.

  • Ester Methyl Group (O-CH₃): The methyl group of the ester is expected to appear as a singlet around 3.75 ppm. This chemical shift is characteristic of methyl esters.

  • Methylene Group adjacent to Ester (O-CH₂-C=O): The methylene protons flanked by the ether oxygen and the ester carbonyl group are predicted to resonate as a singlet around 4.20 ppm. The deshielding effect of both adjacent oxygen and carbonyl groups results in a downfield shift.

  • Acetyl Methyl Group (CH₃-C=O): The methyl protons of the acetyl group are anticipated to produce a singlet at approximately 2.20 ppm, a typical region for methyl ketones.

  • Methylene Group adjacent to Ketone (C=O-CH₂-O): The methylene protons situated between the ketone carbonyl and the ether oxygen are predicted to be the most deshielded, with a singlet appearing around 4.65 ppm.

The absence of any splitting in the predicted spectrum is due to the lack of adjacent, non-equivalent protons for any of the proton environments.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~205C =O (ketone)
~170C =O (ester)
~75C=O-C H₂-O
~68O-C H₂-C=O
~52O-C H₃ (ester)
~27C H₃-C=O
Interpretation of the Predicted Spectrum

The predicted ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon atoms in the molecule.

  • Ketone Carbonyl Carbon (C=O): The carbonyl carbon of the ketone is expected to have the most downfield chemical shift, around 205 ppm, which is characteristic for ketones.

  • Ester Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is predicted to appear at a slightly more upfield position compared to the ketone, around 170 ppm.

  • Methylene Carbon (C=O-CH₂-O): The carbon of the methylene group between the ketone and the ether oxygen is expected to resonate around 75 ppm.

  • Methylene Carbon (O-CH₂-C=O): The methylene carbon adjacent to the ether oxygen and the ester carbonyl is predicted to be at approximately 68 ppm.

  • Ester Methyl Carbon (O-CH₃): The methyl carbon of the ester group is expected to have a chemical shift of around 52 ppm.

  • Acetyl Methyl Carbon (CH₃-C=O): The methyl carbon of the acetyl group is predicted to be the most upfield signal, at approximately 27 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~1750-1735StrongC=O stretch (ester)
~1725-1705StrongC=O stretch (ketone)
~1250-1000StrongC-O stretch (ester and ether)
~2950-2850MediumC-H stretch (aliphatic)
Interpretation of the Predicted Spectrum

The IR spectrum of this compound is expected to be dominated by the strong absorptions of the two carbonyl groups.

  • C=O Stretching Vibrations: Two distinct, strong absorption bands are predicted in the carbonyl region. The ester carbonyl stretch is expected at a slightly higher wavenumber (around 1750-1735 cm⁻¹) than the ketone carbonyl stretch (around 1725-1705 cm⁻¹). The presence of two sharp peaks in this region would be a strong indicator of the compound's structure.

  • C-O Stretching Vibrations: Strong absorption bands in the region of 1250-1000 cm⁻¹ are expected due to the C-O stretching vibrations of the ester and ether linkages.

  • C-H Stretching Vibrations: Medium intensity peaks between 2950 and 2850 cm⁻¹ are anticipated, corresponding to the stretching vibrations of the aliphatic C-H bonds in the methyl and methylene groups.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): m/z = 146.0579 (for C₆H₁₀O₄)

  • Major Predicted Fragments:

    • m/z = 115: [M - OCH₃]⁺

    • m/z = 103: [M - CH₃CO]⁺

    • m/z = 87: [M - COOCH₃]⁺

    • m/z = 73: [CH₂COOCH₃]⁺

    • m/z = 59: [COOCH₃]⁺

    • m/z = 43: [CH₃CO]⁺ (likely the base peak)

Interpretation of the Predicted Fragmentation Pattern

The fragmentation of this compound in a mass spectrometer is expected to proceed through several characteristic pathways.

Fragmentation_Pathway M [C₆H₁₀O₄]⁺˙ m/z = 146 F1 [M - OCH₃]⁺ m/z = 115 M->F1 - •OCH₃ F2 [M - CH₃CO]⁺ m/z = 103 M->F2 - •CH₃CO F3 [M - COOCH₃]⁺ m/z = 87 M->F3 - •COOCH₃ F4 [CH₂COOCH₃]⁺ m/z = 73 F2->F4 - CO F6 [CH₃CO]⁺ m/z = 43 F3->F6 - CH₂O F5 [COOCH₃]⁺ m/z = 59 F4->F5 - CH₂

Caption: Predicted major fragmentation pathways for this compound.

  • Loss of a Methoxy Radical (•OCH₃): Cleavage of the ester methoxy group would result in a fragment with m/z = 115.

  • Loss of an Acetyl Radical (•CH₃CO): Alpha-cleavage adjacent to the ketone carbonyl could lead to the loss of an acetyl radical, yielding a fragment at m/z = 103.

  • Loss of a Methoxycarbonyl Radical (•COOCH₃): Cleavage of the bond between the ether oxygen and the methylene group of the acetate moiety would result in a fragment at m/z = 87.

  • Formation of the Acylium Ion ([CH₃CO]⁺): A very common fragmentation for methyl ketones is the formation of the acetyl cation at m/z = 43. This is often the most abundant ion (the base peak) in the spectrum.

  • Other Fragments: The fragments at m/z = 73 and 59 correspond to the [CH₂COOCH₃]⁺ and [COOCH₃]⁺ ions, respectively, arising from cleavages within the ester portion of the molecule.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic and synthetic profile of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive analytical framework for researchers working with this compound. The inclusion of a detailed synthesis protocol further enhances the practical utility of this guide. While predicted data is a valuable tool in the absence of experimental spectra, it is crucial for researchers to confirm these findings with their own experimental data whenever possible. This document serves as a foundational resource to aid in the identification, characterization, and utilization of this compound in various scientific endeavors.

References

  • PubChem. Methyl 2-(2-oxopropoxy)acetate. National Center for Biotechnology Information. [Link][2]

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IUPAC name and structure of "Methyl (2-oxopropoxy)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Methyl (2-oxopropoxy)acetate

Abstract

This compound is a bifunctional organic compound featuring both a ketone and a methyl ester functional group, linked by an ether moiety. This unique structural arrangement makes it a potentially versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its nomenclature, structure, physicochemical properties, and safety information based on available data. Furthermore, this document offers expert insights into logical synthetic pathways, predictable chemical reactivity, and potential applications in research and development, particularly for professionals in the fields of chemistry and drug discovery.

Nomenclature and Molecular Structure

A precise understanding of a molecule's identity is foundational to all subsequent scientific investigation. This section details the formal naming conventions, identifiers, and structural characteristics of this compound.

IUPAC Name and Synonyms

The systematic name for this compound as designated by the International Union of Pure and Applied Chemistry (IUPAC) is methyl 2-(2-oxopropoxy)acetate .[1]

Commonly encountered synonyms in chemical databases and literature include:

  • This compound[1]

  • (2-OXO-PROPOXY)-ACETIC ACID METHYL ESTER[1]

  • methyl 2-acetonyloxyacetate[1]

Key Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are used:

IdentifierValueSource
CAS Number 61363-66-4[1][2]
PubChem CID 11701055[1]
EC Number 891-121-5[1]
InChIKey NHVGUHQBLOOYQG-UHFFFAOYSA-N[1]
Canonical SMILES CC(=O)COCC(=O)OC[1]
Molecular Structure

The structure of methyl 2-(2-oxopropoxy)acetate comprises a central ether oxygen connecting an acetonyl group (CH3C(=O)CH2-) to a methyl acetate group (-CH2C(=O)OCH3).

Caption: 2D structure of methyl 2-(2-oxopropoxy)acetate.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties for methyl 2-(2-oxopropoxy)acetate, which are crucial for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValueUnit
Molecular Formula C₆H₁₀O₄-
Molecular Weight 146.14 g/mol
Monoisotopic Mass 146.05790880Da
XLogP3-AA (LogP) -0.2-
Topological Polar Surface Area 52.6Ų
Heavy Atom Count 10-
Rotatable Bond Count 5-

Data sourced from PubChem CID 11701055.[1]

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for methyl 2-(2-oxopropoxy)acetate are not extensively documented, its structure suggests a straightforward and logical synthetic approach based on fundamental organic reactions.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The most logical and industrially scalable approach to synthesizing this molecule is the Williamson ether synthesis. This classic reaction involves the coupling of an alkoxide with an organohalide. For this target molecule, the most efficient disconnection involves reacting the alkoxide of methyl glycolate with chloroacetone. This pathway is preferable to the alternative (reacting the enolate of acetone with methyl chloroacetate) as it avoids self-condensation of the acetone enolate and other side reactions.

Reaction: Methyl glycolate + Chloroacetone → Methyl 2-(2-oxopropoxy)acetate

Experimental Protocol (Hypothetical)

  • Alkoxide Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve methyl glycolate (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise to the solution to deprotonate the hydroxyl group, forming the sodium salt of methyl glycolate. The reaction is allowed to stir for 30-60 minutes at this temperature.

  • Nucleophilic Substitution: Add a solution of chloroacetone (1.05 eq) in anhydrous THF dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The resulting crude product can be purified via vacuum distillation or column chromatography on silica gel to yield pure methyl 2-(2-oxopropoxy)acetate.

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_product Final Product A Methyl Glycolate D 1. Deprotonation in THF (Alkoxide Formation) A->D B Sodium Hydride (Base) B->D C Chloroacetone E 2. SN2 Attack (Ether Formation) C->E D->E F 3. Aqueous Workup E->F G 4. Purification (Distillation/Chromatography) F->G H This compound G->H

Caption: Proposed workflow for the synthesis of the target compound.

Chemical Reactivity and Synthetic Utility

The presence of two distinct carbonyl functionalities imparts a rich and controllable reactivity profile to methyl 2-(2-oxopropoxy)acetate, making it a valuable intermediate.

  • Ketone: The ketone is susceptible to nucleophilic attack by reagents such as Grignards, organolithiums, and reducing agents. It can also undergo reactions at its α-carbon via enolate formation.

  • Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a diol (under strong reducing conditions), or undergo transesterification.

  • Chemoselectivity: A key feature is the differential reactivity of the ketone versus the ester. Ketones are generally more electrophilic and reactive towards nucleophiles than esters. This allows for the selective modification of the ketone in the presence of the ester. For example, sodium borohydride (NaBH₄) will selectively reduce the ketone to a secondary alcohol while leaving the ester group intact[3]. This orthogonal reactivity is highly valuable in multi-step synthesis.

Potential Applications in Research and Development

While this specific molecule is not widely cited in application-focused literature, its structure is analogous to intermediates used in several key industries. Its bifunctional nature positions it as a versatile building block.

  • Pharmaceutical and Agrochemical Synthesis: Many biologically active molecules are complex heterocyclic structures. Keto-esters like methyl 2-(2-oxopropoxy)acetate are classic precursors for synthesizing substituted heterocycles (e.g., furans, pyrroles, pyridines) through condensation reactions with amines, hydrazines, or other nucleophiles. Its structure is related to intermediates used in the synthesis of fungicides and other crop protection agents[4].

  • Polymer Chemistry: The molecule could potentially be converted into a diol-acid or other monomer for the synthesis of specialty polyesters with tailored properties.

  • As a Synthetic Intermediate: The ability to selectively react at either the ketone or ester position makes it a useful starting material for creating more complex molecules with precise stereochemistry and functionality, similar to intermediates used in the synthesis of tryptamines and other complex targets[5].

Safety, Handling, and Storage

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, methyl 2-(2-oxopropoxy)acetate presents several hazards that require appropriate handling procedures.

GHS Hazard Classification
PictogramHazard ClassHazard Statement
Warning Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1]
Warning Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[1]
Warning Specific Target Organ Toxicity, Single Exposure (Category 3, Respiratory Tract Irritation)H335: May cause respiratory irritation[1]

Data sourced from ECHA C&L Inventory via PubChem.[1]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[6]

  • Engineering Controls: Handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6][7]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11701055, Methyl 2-(2-oxopropoxy)acetate. Retrieved from [Link]

  • Google Patents (n.d.). Synthesis of methyl 2-chloro-2-[(4R)-4-(2-oxopropyl)-2-oxoazetidin-1-yl]acetate.
  • ResearchGate (2023). Synthesis and Theoretical Studies of Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate. Retrieved from [Link]

  • LookChem (n.d.). Exploring Methyl 2-(2-Methylphenyl)-2-Oxoacetate: Properties and Applications. Retrieved from [Link]

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  • AIR Unimi (2018). Selective synthesis of methyl dithienyl-glycolates. Retrieved from [Link]

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Unambiguous Identification of Methyl (2-oxopropoxy)acetate: A Comprehensive Guide to Nomenclature and Chemical Identifiers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as a definitive resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synonyms, alternative names, and key chemical identifiers for the compound "Methyl (2-oxopropoxy)acetate." Precise communication and accurate identification of chemical entities are paramount in scientific research and development. This document aims to mitigate ambiguity by consolidating various nomenclature systems and database identifiers associated with this compound.

Primary Nomenclature and Structural Representation

The compound is systematically named according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature, which provides a standardized and unambiguous representation of its chemical structure.

IUPAC Name: methyl 2-(2-oxopropoxy)acetate[1]

This name accurately describes the molecular structure, which consists of a methyl acetate backbone substituted with a 2-oxopropoxy group at the 2-position.

Structural Diagram

The relationship between the different functional groups can be visualized as follows:

Caption: Chemical structure of this compound.

Synonyms and Alternative Names

In scientific literature, patents, and commercial catalogs, a variety of synonyms and alternative names are used to refer to this compound. This section categorizes these names to provide clarity.

Systematic and Semi-Systematic Names

These names are derived from established chemical nomenclature rules but may vary in their level of detail or the specific rules applied.

  • methyl 2-(2-oxopropoxy)acetate : The preferred IUPAC name.[1]

  • (2-OXO-PROPOXY)-ACETIC ACID METHYL ESTER : A common variation that explicitly names the parent acid.[1]

  • (2-Oxo-propoxy)-acetic acid methylester : A slight variation in formatting.[1]

  • methyl 2-acetonyloxyacetate : A semi-systematic name where the "2-oxopropoxy" group is referred to as "acetonyloxy".[1]

Trivial and Other Names

This category includes names that are not strictly systematic but have appeared in various sources.

  • 1-methyl-1'-methoxy-2,2'-oxydiacetaldehyde : This name is also listed as a synonym in chemical databases.[2][3]

Key Chemical Identifiers

For unambiguous identification in databases and regulatory documents, a set of unique identifiers is assigned to each chemical substance. The following table summarizes the key identifiers for this compound.

Identifier TypeIdentifierSource
CAS Registry Number 61363-66-4[1][2][3]
PubChem CID 11701055[1]
European Community (EC) Number 891-121-5[1]
DSSTox Substance ID DTXSID20470786[1][2][3]
InChI InChI=1S/C6H10O4/c1-5(7)3-10-4-6(8)9-2/h3-4H2,1-2H3[1]
InChIKey NHVGUHQBLOOYQG-UHFFFAOYSA-N[1]
SMILES CC(=O)COCC(=O)OC[1]

Experimental Protocols: Not Applicable

This guide focuses on the nomenclature and identification of this compound. Experimental protocols for its synthesis or use are beyond the scope of this document.

Conclusion

The accurate identification of chemical compounds is a critical foundation for all scientific endeavors. This guide provides a consolidated reference for the various names and identifiers associated with "this compound." By utilizing the IUPAC name and key identifiers such as the CAS Registry Number, researchers can ensure clarity in their work and facilitate effective communication within the scientific community. It is recommended to use the CAS number in conjunction with the IUPAC name in all publications and documentation to avoid ambiguity.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11701055, Methyl 2-(2-oxopropoxy)acetate. Retrieved from [Link].

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A Technical Guide to Methyl (2-oxopropoxy)acetate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of novel chemical entities is paramount. This guide provides a comprehensive overview of Methyl (2-oxopropoxy)acetate, a bifunctional molecule with potential as a versatile building block in organic synthesis and medicinal chemistry. While a detailed historical account of its specific discovery is not prominent in scientific literature, its structural motifs are rooted in the well-established chemistry of pyruvic acid and its esters, which have been a subject of study since the 19th century.

Jöns Jacob Berzelius first characterized pyruvic acid in 1835, laying the groundwork for the exploration of related α-keto acids and their derivatives[1][2]. The synthesis and properties of pyruvate esters have since been extensively investigated, with these compounds serving as crucial intermediates in various metabolic pathways and synthetic routes[1][3][4]. This compound can be considered a more complex derivative within this class, featuring both an α-keto and an ester functionality, making it a molecule of interest for constructing more elaborate chemical structures.

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is the foundation for its application in research and development. The key computed properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C6H10O4PubChem[5]
Molecular Weight 146.14 g/mol PubChem[5]
CAS Number 61363-66-4PubChem[5]
IUPAC Name methyl 2-(2-oxopropoxy)acetatePubChem[5]
Synonyms (2-OXO-PROPOXY)-ACETIC ACID METHYL ESTER, methyl 2-acetonyloxyacetatePubChem[5]
Topological Polar Surface Area 52.6 ŲPubChem[5]
Complexity 130PubChem[5]
Hydrogen Bond Acceptor Count 4PubChem[6]
Rotatable Bond Count 5PubChem[6]

Synthesis and Characterization

While a specific, named synthesis for this compound is not readily found in the literature, a plausible and efficient synthetic route can be designed based on well-established Williamson ether synthesis. This method involves the reaction of a halo-ester with an alkoxide, a cornerstone of organic synthesis.

Proposed Synthetic Workflow

The proposed synthesis involves the reaction of methyl chloroacetate with the sodium salt of 1-hydroxy-2-propanone (hydroxyacetone). The workflow is outlined below:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product & Purification Hydroxyacetone Hydroxyacetone Alkoxide Sodium 2-oxopropan-1-olate (in situ) Hydroxyacetone->Alkoxide Deprotonation NaH Sodium Hydride (NaH) NaH->Alkoxide Solvent1 Anhydrous THF Solvent1->Alkoxide MCA Methyl Chloroacetate Reaction Williamson Ether Synthesis (Nucleophilic Substitution) MCA->Reaction Alkoxide->Reaction Crude Crude Product Reaction->Crude Reaction Mixture Workup Aqueous Workup & Extraction Purification Column Chromatography Workup->Purification Crude->Workup Final_Product This compound Purification->Final_Product Purified Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol
  • Alkoxide Formation: To a solution of hydroxyacetone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The reaction mixture is stirred for 30 minutes at this temperature to ensure complete deprotonation and formation of the sodium alkoxide.

  • Nucleophilic Substitution: Methyl chloroacetate (1.2 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Extraction: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show characteristic peaks for the methyl protons of the acetate and the acetyl group, as well as the methylene protons of the ether linkage. 13C NMR would confirm the presence of the carbonyl carbons of the ester and ketone, in addition to the other carbon signals.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

Potential Applications in Drug Discovery and Development

While specific biological activities of this compound are not yet widely reported, its structural features suggest several potential applications in medicinal chemistry and drug development. The presence of both a ketone and an ester provides two reactive handles for further chemical modifications, making it a useful scaffold for building more complex molecules.

  • Building Block for Heterocyclic Synthesis: The α-keto ester moiety can participate in various condensation reactions to form heterocyclic structures, which are prevalent in many drug molecules.

  • Pro-drug Design: The ester group can be hydrolyzed in vivo to the corresponding carboxylic acid, a common strategy in pro-drug design to improve the pharmacokinetic properties of a drug candidate.

  • Intermediate in the Synthesis of Bioactive Molecules: Compounds containing similar structural motifs are intermediates in the synthesis of a variety of pharmaceuticals. For example, related acetate esters are used in the synthesis of kinase inhibitors and peptidomimetics[7]. The synthesis of tryptamines and antihistamines also involves intermediates with related structures[8][9]. The bifunctional nature of this compound makes it a versatile intermediate for the synthesis of complex target molecules.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation[5].

  • H319: Causes serious eye irritation[5].

  • H335: May cause respiratory irritation[5].

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis and medicinal chemistry. While its own history is not extensively documented, it belongs to the well-studied class of α-keto acid esters. Its straightforward synthesis and bifunctional nature make it an attractive starting material for the creation of diverse and complex molecular architectures. Further research into the reactivity and biological activity of this and related compounds is warranted and could lead to the discovery of novel therapeutic agents.

References

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In-Depth Technical Guide to the Theoretical Investigation of Methyl (2-oxopropoxy)acetate's Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the molecular structure of Methyl (2-oxopropoxy)acetate. In the dynamic fields of chemical research and drug development, a profound understanding of a molecule's three-dimensional structure and electronic properties is paramount for predicting its reactivity, biological activity, and stability. This document outlines a robust computational methodology, leveraging Density Functional Theory (DFT), to elucidate the conformational landscape, vibrational properties, and spectroscopic signatures of this compound. The protocols detailed herein are designed to be self-validating, ensuring scientific integrity and providing researchers with a reliable workflow for the in silico characterization of this and other similarly complex organic molecules.

Introduction: The Significance of Molecular Structure in Drug Discovery

This compound, with its combination of ester, ketone, and ether functionalities, presents an interesting scaffold for chemical synthesis and potential biological applications.[1] Its molecular structure, characterized by several rotatable bonds, dictates its conformational flexibility, which in turn influences its interaction with biological targets. A detailed understanding of its preferred conformations, vibrational modes, and electronic distribution is crucial for rational drug design and development.

Theoretical studies, particularly those employing quantum mechanical calculations, offer a powerful and cost-effective means to probe the molecular world at an atomic level of detail. By solving the Schrödinger equation for a given molecule, we can predict a wide range of properties, including its equilibrium geometry, vibrational frequencies (which correspond to infrared and Raman spectra), and nuclear magnetic resonance (NMR) chemical shifts. This guide will focus on the application of Density Functional Theory (DFT), a widely used and accurate computational method for studying organic molecules.[2][3][4]

Foundational Concepts: Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2][3][4] The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification makes DFT computationally more tractable than other high-level ab initio methods, without a significant loss of accuracy for many applications.

The choice of the functional and the basis set are critical components of any DFT calculation. The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation. The basis set is a set of mathematical functions used to build the molecular orbitals. For the studies outlined in this guide, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which has been shown to provide a good balance of accuracy and computational cost for a wide range of organic molecules.[5][6][7][8] The 6-31G * basis set, a Pople-style basis set that includes polarization functions on heavy atoms, will be used to provide a flexible description of the electron distribution.[5][8]

Computational Workflow: A Step-by-Step Guide

The theoretical investigation of this compound's molecular structure follows a logical and sequential workflow. This process ensures that the final results are reliable and physically meaningful.

computational_workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis & Validation mol_build 1. Molecular Building & Initial Geometry geom_opt 2. Geometry Optimization mol_build->geom_opt Input Structure freq_calc 3. Vibrational Frequency Analysis geom_opt->freq_calc Optimized Geometry nmr_calc 4. NMR Chemical Shift Prediction freq_calc->nmr_calc Verified Minimum conf_analysis 5. Conformational Analysis nmr_calc->conf_analysis Computed Properties spec_analysis 6. Spectroscopic Analysis conf_analysis->spec_analysis validation 7. Validation with Known Data spec_analysis->validation

Figure 1: A schematic representation of the computational workflow for the theoretical study of this compound.

Part 1: Molecular Building and Initial Geometry

The first step is to construct a three-dimensional model of the this compound molecule. This can be done using any molecular building software, such as GaussView, Avogadro, or ChemDraw. The IUPAC name "this compound" and its SMILES string "CC(=O)COCC(=O)OC" from the PubChem database (CID 11701055) provide the necessary connectivity information.[1] An initial geometry with reasonable bond lengths and angles should be created.

Part 2: Geometry Optimization

The initial, manually built geometry is not necessarily at a minimum on the potential energy surface. Therefore, a geometry optimization must be performed to find the most stable arrangement of the atoms. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total energy of the molecule.

Protocol for Geometry Optimization using Gaussian:

  • Input File Creation: Create a Gaussian input file (.gjf or .com) with the initial coordinates of this compound.

  • Route Section: In the route section (#), specify the following keywords:

    • #p B3LYP/6-31G* Opt: This line specifies the use of the B3LYP functional with the 6-31G* basis set and requests a geometry optimization. The p keyword requests "full" output.

  • Charge and Multiplicity: Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a closed-shell singlet) of the molecule.

  • Execution: Run the Gaussian calculation.

  • Convergence Check: Upon completion, verify that the optimization has converged by checking the output file for the message "Optimization completed." and ensuring that all four convergence criteria (forces and displacements) are met.

Part 3: Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency calculation is performed. This serves two primary purposes:

  • Verification of the Minimum: A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure.

  • Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum.

Protocol for Vibrational Frequency Calculation using Gaussian:

  • Input File Creation: Use the optimized geometry from the previous step as the input for the frequency calculation.

  • Route Section: In the route section, specify:

    • #p B3LYP/6-31G* Freq: This requests a frequency calculation at the same level of theory used for the optimization.

  • Execution: Run the Gaussian calculation.

  • Analysis: Examine the output file for the calculated frequencies. Confirm that there are no imaginary frequencies. The output will also contain the IR intensities, which can be used to plot the theoretical spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate frequencies. For B3LYP/6-31G*, a scaling factor of approximately 0.96 is often recommended.

Part 4: NMR Chemical Shift Prediction

NMR spectroscopy is a powerful tool for structure elucidation. DFT calculations can predict the NMR chemical shifts of different nuclei in a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for this.

Protocol for NMR Calculation using Gaussian:

  • Input File Creation: Use the verified minimum energy geometry.

  • Route Section: In the route section, specify:

    • #p B3LYP/6-31G* NMR=GIAO: This requests an NMR calculation using the GIAO method.

  • Execution: Run the Gaussian calculation.

  • Analysis: The output file will contain the absolute shielding values for each nucleus. To convert these to chemical shifts, they must be referenced against the calculated shielding of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

    • Chemical Shift (δ) = σ(TMS) - σ(nucleus)

Results and Discussion

Following the protocols outlined above, a comprehensive theoretical analysis of this compound can be performed.

Conformational Analysis

Due to the presence of several single bonds, this compound can exist in multiple conformations. A thorough conformational search is recommended to identify the global minimum energy structure and other low-lying conformers. This can be achieved by systematically rotating the dihedral angles of the flexible bonds and performing geometry optimizations on each starting structure. The relative energies of the different conformers can then be calculated to determine their populations at a given temperature using the Boltzmann distribution.

Predicted Spectroscopic Data

The theoretical calculations will yield a set of predicted spectroscopic data for the lowest energy conformer of this compound.

Table 1: Predicted Vibrational Frequencies and IR Intensities for Key Functional Groups

Vibrational ModePredicted Frequency (cm⁻¹, scaled)Predicted IR Intensity (km/mol)
C=O (Ketone) StretchCalculated ValueCalculated Value
C=O (Ester) StretchCalculated ValueCalculated Value
C-O-C (Ether) StretchCalculated ValueCalculated Value
C-O (Ester) StretchCalculated ValueCalculated Value
C-H StretchesCalculated Value RangeCalculated Value Range

Note: The table will be populated with the actual calculated values upon completion of the computations.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Atom LabelCalculated ValueCalculated Value
Atom LabelCalculated ValueCalculated Value
.........

Note: The table will be populated with the actual calculated values for each unique proton and carbon atom in the molecule.

Scientific Integrity and Validation

A critical aspect of any theoretical study is the validation of the computational methodology.

Qualitative Validation against Known Chemical Principles

In the absence of direct experimental data for this compound, a qualitative validation can be performed by comparing the predicted spectroscopic data with established trends for the functional groups present in the molecule.

  • IR Spectrum: The calculated C=O stretching frequencies for the ketone and ester groups are expected to be in the range of 1700-1750 cm⁻¹.[2] The C-O stretching vibrations of the ether and ester groups are expected to appear in the 1000-1300 cm⁻¹ region.

  • NMR Spectrum: The predicted ¹³C NMR chemical shifts for the carbonyl carbons of the ketone and ester are expected to be in the range of 160-210 ppm. The protons on the carbons adjacent to the oxygen atoms and carbonyl groups are expected to have higher chemical shifts compared to the methyl protons.

Quantitative Validation using a Structural Analogue: Ethyl Pyruvate

To provide a more rigorous validation of the chosen computational protocol, we will perform the same set of calculations on a closely related molecule for which experimental data is readily available: Ethyl Pyruvate . Ethyl pyruvate is a simple α-keto ester, sharing key structural features with the target molecule.

validation_workflow cluster_calc Calculation on Analogue cluster_compare Comparison cluster_validate Validation calc_analogue Perform DFT Calculations on Ethyl Pyruvate (B3LYP/6-31G*) compare_spec Compare Calculated Spectra of Ethyl Pyruvate with its Experimental Spectra calc_analogue->compare_spec validate_method Establish Accuracy of the Computational Method compare_spec->validate_method Good Agreement

Figure 2: Workflow for the validation of the computational methodology using a structural analogue.

By comparing the theoretically predicted IR and NMR spectra of ethyl pyruvate with its known experimental spectra, we can quantify the accuracy of our B3LYP/6-31G* approach. A strong correlation between the calculated and experimental data for ethyl pyruvate will lend high confidence to the predicted properties of this compound.

Conclusion

This technical guide has presented a detailed and scientifically rigorous workflow for the theoretical investigation of the molecular structure of this compound using Density Functional Theory. By following the outlined protocols for geometry optimization, vibrational frequency analysis, and NMR chemical shift prediction, researchers can obtain valuable insights into the conformational preferences and spectroscopic properties of this molecule. The emphasis on a self-validating methodology, including both qualitative checks against chemical principles and quantitative comparison with a structural analogue, ensures the trustworthiness and reliability of the computational results. The application of these theoretical methods is a powerful tool in modern chemical research and drug development, enabling a deeper understanding of molecular structure and function.

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"Methyl (2-oxopropoxy)acetate" safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Methyl (2-oxopropoxy)acetate

This guide provides a comprehensive overview of the essential safety and handling precautions for this compound (CAS No: 61363-66-4). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity in the laboratory.

Hazard Identification and Core Chemical Profile

Understanding the intrinsic properties and hazards of a chemical is the foundation of safe laboratory practice. This compound is an organic ester whose safety profile necessitates careful handling to avoid irritation and exposure.

Chemical Identity and Physical Properties

A clear understanding of the chemical's identity is paramount for accessing accurate safety data and predicting its behavior.

PropertyValueSource
IUPAC Name methyl 2-(2-oxopropoxy)acetate[1]
CAS Number 61363-66-4[1][2]
Molecular Formula C₆H₁₀O₄[1][2]
Molecular Weight 146.14 g/mol [1][2]
Appearance Assumed to be a liquid (based on structure)N/A
Solubility Expected to be soluble in most organic solvents.[3]
GHS Classification and Hazard Statement Summary

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. This compound is classified as an irritant.[1]

Hazard ClassPictogramSignal WordHazard Statement
Skin Irritation (Category 2)IrritantWarning H315: Causes skin irritation.[1]
Eye Irritation (Category 2A)IrritantWarning H319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationIrritantWarning H335: May cause respiratory irritation.[1]

The causality for this classification lies in the chemical's structure. As an ester, it can be hydrolyzed upon contact with moisture on the skin, eyes, or mucous membranes, potentially forming acetic acid and other byproducts that are irritating to tissue.

Exposure Controls: Engineering and Personal Protection

A multi-layered approach to exposure prevention is critical. This begins with robust engineering controls and is supplemented by appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the chemical hazard.

  • Chemical Fume Hood: All handling of open containers of this compound must be conducted in a properly functioning chemical fume hood. This is crucial to mitigate the risk of inhaling vapors, which may cause respiratory irritation (H335).[1][4] The hood contains aerosols and vapors, preventing them from entering the laboratory atmosphere.[4]

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors in the event of an incidental release.[5]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[6][7] Their locations should be clearly marked and kept unobstructed.

Personal Protective Equipment (PPE): A Barrier Against Exposure

PPE is the last line of defense and must be selected based on the specific hazards of the chemical.[8][9]

Body PartRecommended PPERationale and Best Practices
Hands Chemical-resistant gloves (Nitrile or Butyl Rubber)Required to prevent skin contact and irritation (H315).[1] Nitrile and butyl rubber offer good resistance to esters.[8][9] Always inspect gloves for defects before use and wash the exterior before removal.[8] Dispose of contaminated gloves immediately in the appropriate waste stream.[10]
Eyes & Face Safety goggles with side shields or a full-face shieldEssential for preventing serious eye irritation (H319).[1] Standard safety glasses are insufficient. Snug-fitting chemical splash goggles provide a seal around the eyes.[9] A face shield should be worn over goggles when there is a significant risk of splashes, such as during bulk transfers.[7][9]
Body Laboratory CoatA standard lab coat protects against minor splashes and prevents contamination of personal clothing.[8] For larger-scale operations, a chemical-resistant apron may be worn over the lab coat.[8]

Standard Operating Procedures for Safe Handling

Adherence to a systematic workflow minimizes the risk of exposure and ensures experimental integrity.

HandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep 1. Risk Assessment Review SDS & this guide. ppe 2. Don PPE Goggles, Lab Coat, Gloves. prep->ppe setup 3. Prepare Work Area Verify fume hood function. Gather spill kit materials. ppe->setup transfer 4. Chemical Transfer Use appropriate glassware. Keep containers closed when not in use. setup->transfer experiment 5. Experimental Use Maintain awareness of procedure. Avoid generating aerosols. transfer->experiment decon 6. Decontaminate Wipe down work surfaces. Clean non-disposable equipment. experiment->decon waste 7. Segregate Waste Dispose of contaminated consumables in designated hazardous waste container. decon->waste doff 8. Doff PPE Remove gloves and dispose. Wash hands thoroughly. waste->doff

Caption: General workflow for handling this compound.

Protocol for General Laboratory Use
  • Pre-Experiment Planning : Before beginning any work, review this guide and the manufacturer's Safety Data Sheet (SDS).[11]

  • Area Preparation : Ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and a spill kit before retrieving the chemical.[6]

  • Donning PPE : Put on all required PPE, including a lab coat, chemical splash goggles, and chemical-resistant gloves.[8]

  • Handling the Chemical :

    • Perform all manipulations, including weighing and transferring, inside a certified chemical fume hood to prevent inhalation of vapors.

    • Keep the container tightly sealed when not in use.[12][13]

    • Avoid actions that may generate aerosols, such as rapid stirring or pouring from a height.[4]

  • Post-Handling :

    • After use, securely seal the primary container.

    • Decontaminate the work area by wiping it down with an appropriate solvent and then soap and water.

    • Dispose of all contaminated disposable items (e.g., pipette tips, wipes) in a designated hazardous waste container.[14]

    • Remove PPE and wash hands thoroughly with soap and water.[7][13]

Storage and Incompatibility

Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.

  • Storage Conditions : Store this compound in a cool, dry, and well-ventilated area.[5][12][13] The storage location should be away from heat sources and direct sunlight.

  • Container Integrity : Keep the container tightly closed to prevent the escape of vapors and potential contamination.[5][12] Ensure the original container is in good condition and properly labeled.

  • Incompatible Materials : Store separately from strong oxidizing agents, strong acids, and strong bases.[5][15] Contact with these substances could lead to vigorous, exothermic reactions.

Emergency Procedures: A Plan for When Things Go Wrong

Rapid and correct response during an emergency can significantly mitigate harm to personnel and the facility.

First Aid Measures

Immediate action is required upon any exposure.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][12][16] Remove contact lenses if present and easy to do.[12][16] Seek immediate medical attention.[10][16]

  • Skin Contact : Remove all contaminated clothing immediately.[6][12] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[10][12] Seek medical attention if irritation persists.[13]

  • Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[6][10][12] If the person feels unwell or breathing is difficult, call a poison center or doctor.[5][6][12]

  • Ingestion : Do NOT induce vomiting.[10] Rinse the mouth with water and give a glass of water to drink.[10][13] Never give anything by mouth to an unconscious person.[10][17] Seek immediate medical attention.[16]

Spill Response

The procedure for cleaning a spill depends on its size and location.

SpillResponse cluster_assess Assess cluster_large Large Spill / Emergency cluster_small Small Spill (<1 Liter) spill Chemical Spill Occurs assess Is the spill >1 Liter OR is anyone injured OR is there a fire risk? spill->assess evac Evacuate the area. Notify others. assess->evac Yes ppe Don appropriate PPE (gloves, goggles, lab coat). assess->ppe No alert Alert supervisor. Call emergency services. evac->alert secure Post warning signs. Restrict access. alert->secure contain Contain spill with absorbent material (e.g., vermiculite). ppe->contain absorb Cover spill from outside in. Allow to fully absorb. contain->absorb collect Scoop absorbed material into a labeled hazardous waste container. absorb->collect decon Decontaminate spill area with soap and water. collect->decon

Caption: Decision tree for responding to a chemical spill.

Protocol for Small Spills (<1 Liter, contained on a benchtop)

  • Alert Personnel : Notify others in the immediate area of the spill.[14][18]

  • Don PPE : Ensure you are wearing appropriate PPE, including double gloves (nitrile), safety goggles, and a lab coat.[19]

  • Containment : Use an inert absorbent material like vermiculite, sand, or a chemical spill pillow to dike the spill and prevent it from spreading.[8][18][19]

  • Absorption : Apply the absorbent material over the spill, working from the outside in.[20] Allow sufficient time for the liquid to be fully absorbed.

  • Collection : Using non-sparking scoops or tools, carefully collect the contaminated absorbent material and place it into a heavy-duty plastic bag or a designated, sealable hazardous waste container.[14][20][21]

  • Decontamination : Wipe the spill area with soap and water.[14] Place all cleaning materials into the same hazardous waste container.

  • Disposal : Seal the container, label it clearly with its contents ("this compound spill debris"), and arrange for pickup by environmental health and safety personnel.[14][20]

Procedure for Large Spills (>1 Liter) or Spills Outside a Fume Hood

  • EVACUATE : Immediately evacuate the area, alerting all personnel.[14][18]

  • ISOLATE : Close the laboratory doors and post a warning sign.[14]

  • REPORT : Notify your supervisor and contact your institution's emergency services or Environmental Health and Safety (EHS) office immediately.[14][18]

  • DO NOT attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response.

Fire Safety

While the flammability of this compound is not explicitly documented in the search results, esters as a class can be flammable.[22] Therefore, prudent fire safety measures are required.

  • Extinguishing Media : For a small fire, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[10][12][23]

  • Firefighting Procedures : If a fire occurs, evacuate the area immediately. Only trained personnel should attempt to extinguish a fire. Cool any exposed containers with a water spray from a safe distance to prevent pressure buildup.[13]

  • Ignition Sources : Keep the chemical away from open flames, sparks, and hot surfaces.[12][17]

Waste Disposal

Proper disposal is the final and critical step in the chemical lifecycle, essential for environmental protection and regulatory compliance.

  • Waste Collection : All waste containing this compound, including excess chemical, contaminated consumables, and spill cleanup debris, must be collected in a designated hazardous waste container.[24][25]

  • Container Requirements : The waste container must be chemically compatible (e.g., polyethylene), in good condition, and kept securely closed except when adding waste.[24][25]

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents by their full name, including "this compound".[25]

  • Prohibited Disposal : DO NOT dispose of this compound down the drain or in the regular trash.[25][26] This is a violation of environmental regulations and can harm aquatic ecosystems.

  • Pickup and Disposal : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.[24][27]

By integrating these principles of hazard assessment, exposure control, and emergency preparedness into daily laboratory operations, researchers can confidently and safely utilize this compound in their critical work.

References

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  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). ReAgent. Retrieved from [Link]

  • Spill Clean up Procedure. (n.d.). University of British Columbia. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). California State University Monterey Bay. Retrieved from [Link]

  • Methyl 2-(2-oxopropoxy)acetate. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Methyl Acetate Hazard Summary. (2003, June). New Jersey Department of Health. Retrieved from [Link]

  • Safety Data Sheet - Methyl acetate. (2025, February 17). Kishida Chemical Co., Ltd. Retrieved from [Link]

  • Ester Disposal. (2008). Chemtalk - #1 Science Forum For Lab Technicians. Retrieved from [Link]

  • Safety Data Sheet - Methyl Acetate. (2013, September 20). Univar Solutions. Retrieved from [Link]

  • Safety Data Sheet - Methyl acetate. (2021, January 25). Redox. Retrieved from [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Safety Guidelines for Handling Chemicals. (n.d.). HPE Support. Retrieved from [Link]

  • Esterification. (n.d.). SmartLabs. Retrieved from [Link]

  • methyl (2-oxocyclohexyl)acetate. (2025, May 20). ChemSynthesis. Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • Methyl acetate. (n.d.). NIOSH Pocket Guide to Chemical Hazards, CDC. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Methyl Acetate. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

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  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. Retrieved from [Link]

Sources

Solubility of "Methyl (2-oxopropoxy)acetate" in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Methyl (2-oxopropoxy)acetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a molecule with the chemical formula C6H10O4, presents a unique combination of functional groups that dictate its physical and chemical properties, including its solubility in various organic solvents.[1][2] Understanding the solubility of this compound is a critical first step in a wide array of applications, from reaction chemistry and purification to formulation development in the pharmaceutical and agrochemical industries. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the predicted solubility of this compound, rooted in its molecular structure, and offers detailed, field-proven methodologies for its empirical determination.

Core Principle: "Like Dissolves Like"

The foundational principle governing solubility is "like dissolves like."[3] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The polarity of a molecule is determined by the presence and arrangement of polar bonds and functional groups, which create a dipole moment.

Structural Analysis and Predicted Solubility of this compound

To predict the solubility of this compound, a thorough analysis of its molecular structure is essential.

Molecular Structure:

Key Functional Groups and Their Influence on Polarity:

  • Ester Groups (-COO-): The molecule contains two ester functional groups. These groups are polar due to the presence of the carbonyl (C=O) and ether-like (-O-) linkages. The lone pairs of electrons on the oxygen atoms and the electronegativity difference between carbon and oxygen create bond dipoles.

  • Ketone Group (C=O): The ketone functional group is also polar due to the electronegativity of the oxygen atom, which draws electron density from the carbon atom, creating a significant dipole.

  • Ether Linkage (-O-): The ether linkage within the (2-oxopropoxy) moiety contributes to the overall polarity of the molecule.

  • Alkyl Groups (CH3-, -CH2-): The methyl and methylene groups are non-polar.

Overall Polarity Prediction:

This compound is predicted to be a moderately polar molecule . The presence of three polar functional groups (two esters and one ketone) distributed across a relatively small carbon backbone suggests that the molecule will have a significant dipole moment. However, the presence of non-polar alkyl groups will temper its overall polarity.

Predicted Solubility in Common Organic Solvents:

Based on its predicted moderate polarity, the solubility of this compound in a range of common organic solvents can be anticipated as follows:

Solvent ClassExample SolventsPredicted Solubility of this compoundRationale
Non-Polar Hexane, TolueneLow to Sparingly SolubleThe significant polarity of the solute will lead to weak interactions with non-polar solvent molecules.
Weakly Polar Diethyl Ether, Ethyl AcetateModerately to Freely SolubleThe polarity of these solvents is more compatible with the solute, allowing for favorable dipole-dipole interactions.
Moderately Polar Acetone, DichloromethaneFreely SolubleThese solvents offer a good balance of polarity to effectively solvate the molecule.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very SolubleThe high polarity of these solvents will lead to strong dipole-dipole interactions with the solute.
Polar Protic Methanol, EthanolModerately to Freely SolubleWhile polar, the ability of these solvents to hydrogen bond may not be fully utilized by the solute, which is a hydrogen bond acceptor but not a donor. However, their polarity will still allow for good solubility.
Aqueous WaterSparingly Soluble to Slightly SolubleDespite its polarity, the lack of hydrogen bond donating groups and the presence of non-polar alkyl chains will limit its solubility in water.

Experimental Determination of Solubility: A Step-by-Step Guide

While theoretical predictions are invaluable for initial solvent screening, empirical determination of solubility is crucial for accurate and reliable data. The following protocols are designed to provide both qualitative and quantitative solubility data. These methods are grounded in established principles and are designed to be self-validating.

Qualitative Solubility Assessment

This rapid method provides a general classification of solubility and is useful for initial solvent screening.

Protocol:

  • Preparation: Dispense 1 mL of the selected organic solvent into a clear glass vial.

  • Solute Addition: Add approximately 10 mg of this compound to the vial.

  • Observation and Agitation: Cap the vial and agitate it vigorously for 1 minute at ambient temperature. Visually inspect the mixture for any undissolved solute.

  • Heating (Optional): If the solute is not fully dissolved, gently warm the vial in a water bath to approximately 40-50°C and agitate again. Observe if the solubility increases with temperature.

  • Classification: Classify the solubility based on visual observation according to the following criteria:

    • Very Soluble: Dissolves quickly and completely.

    • Freely Soluble: Forms a clear solution after agitation.

    • Soluble: Dissolves completely upon warming.

    • Sparingly Soluble: A significant portion of the solute remains undissolved, even with heating.

    • Insoluble: No apparent dissolution of the solute.

Trustworthiness Check: Perform the test in duplicate to ensure reproducibility of the visual assessment.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. This protocol is adapted from general pharmacopeial guidelines.[4][5][6][7][8]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess Methyl (2-oxopropoxy)acetate to solvent B Equilibrate at constant temperature with agitation A->B 24-48 hours C Allow solid to settle B->C D Withdraw supernatant C->D E Filter through 0.45 µm filter D->E F Dilute aliquot of filtrate E->F G Analyze by validated analytical method (e.g., HPLC) F->G H Calculate solubility G->H

Caption: Workflow for Quantitative Solubility Determination using the Shake-Flask Method.

Detailed Protocol:

  • System Preparation:

    • Add an excess amount of this compound to a sealed, screw-cap vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a constant temperature shaker bath (e.g., 25°C ± 0.5°C).

  • Equilibration:

    • Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

    • Causality: This extended equilibration time is necessary to ensure that the dissolution and precipitation rates have equalized, representing the true thermodynamic solubility.

  • Sample Preparation and Separation:

    • After equilibration, cease agitation and allow the vial to stand in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a solvent-compatible 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Self-Validation: To confirm that the solute did not precipitate during filtration, the first few drops of the filtrate should be discarded.

  • Analysis:

    • Accurately dilute a known volume of the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with Flame Ionization Detection (FID).

    • Expertise Insight: The choice of analytical method depends on the chromophoric properties and volatility of this compound. Given its structure, both HPLC-UV and GC-FID are viable options.

  • Calculation:

    • Determine the concentration of this compound in the original filtrate by back-calculating from the diluted sample concentration.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation:

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

SolventPolarity Index (P')Dielectric Constant (ε)Solubility at 25°C (mg/mL)
Hexane0.11.89Experimental Value
Toluene2.42.38Experimental Value
Diethyl Ether2.84.34Experimental Value
Ethyl Acetate4.46.02Experimental Value
Acetone5.120.7Experimental Value
Dichloromethane3.19.08Experimental Value
Dimethylformamide6.436.7Experimental Value
Dimethyl Sulfoxide7.246.7Experimental Value
Methanol5.132.7Experimental Value
Ethanol4.324.5Experimental Value
Water10.280.1Experimental Value

Note: Polarity Index and Dielectric Constant values are approximate and can vary slightly with the source.[9]

Logical Framework for Solvent Selection

The selection of appropriate solvents for a particular application should be guided by the solubility data. The following diagram illustrates a logical decision-making process.

G Start Define Application (e.g., Reaction, Purification, Formulation) SolubilityData Consult Solubility Data for This compound Start->SolubilityData HighSol Application Requires High Solubility? SolubilityData->HighSol SelectHigh Select Solvents with High Solubility (e.g., Acetone, DMF, DMSO) HighSol->SelectHigh Yes LowSol Application Requires Low Solubility? (e.g., Crystallization) HighSol->LowSol No ConsiderOther Consider Other Factors: - Boiling Point - Toxicity - Cost SelectHigh->ConsiderOther SelectLow Select Solvents with Low to Sparingly Solubility (e.g., Hexane, Toluene) LowSol->SelectLow Yes LowSol->ConsiderOther No SelectLow->ConsiderOther FinalSolvent Final Solvent Selection ConsiderOther->FinalSolvent

Caption: Decision-making flowchart for solvent selection based on solubility data.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound in common organic solvents. By integrating theoretical predictions based on molecular structure with rigorous experimental protocols, researchers can confidently select appropriate solvent systems for their specific applications. The provided methodologies, rooted in established scientific principles, ensure the generation of reliable and reproducible solubility data, a cornerstone of successful chemical research and development.

References

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  • USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

  • ACS Publications. (2020, December 24). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Retrieved from [Link]

  • gmp-compliance.org. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

  • ACS Publications. (n.d.). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Retrieved from [Link]

  • gmp-compliance.org. (2022, March 9). USP: Proposed Addition to Chapter <1236> Solubility Measurements. Retrieved from [Link]

  • Dissolution.com. (2017, May). Technical Note: Solubility Measurements. Retrieved from [Link]

  • Sivas University. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • University of Colombo. (n.d.). Qualitative Analysis of Organic Compounds.
  • AZoM. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Estimation of Aqueous Solubility of Organic Compounds With QSPR Approach. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • YouTube. (2025, February 12). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

  • R Discovery. (1995, February 1). Method for Measuring Aqueous Solubilities of Organic Compounds. Retrieved from [Link]

  • ACS Publications. (2018, June 6). Solubility Correlations of Common Organic Solvents. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2018, May 31). Choice of organic solvents /solubility?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(2-oxopropoxy)acetate. Retrieved from [Link]

  • LookChem. (n.d.). METHYL ACETATE. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

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Methodological & Application

Unlocking Synthetic Potential: Application Notes for Methyl (2-oxopropoxy)acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

In the landscape of organic synthesis, the quest for novel and versatile building blocks is perpetual. Methyl (2-oxopropoxy)acetate, also known by its synonym methyl 2-acetonyloxyacetate, presents itself as a molecule of significant synthetic potential that remains to be fully explored.[1] Its structure uniquely combines the functionalities of a β-keto ester with an ether linkage, offering a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the prospective applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights. While specific literature on this exact molecule is sparse, its classification as a β-keto ester allows us to extrapolate from the well-established chemistry of this compound class to propose novel and valuable synthetic routes.[2][3][4]

Molecular Profile:

PropertyValueSource
IUPAC Namemethyl 2-(2-oxopropoxy)acetate
Synonymsmethyl 2-acetonyloxyacetate, (2-OXO-PROPOXY)-ACETIC ACID METHYL ESTER
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
SMILESCC(=O)COCC(=O)OC

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is rooted in the reactivity of the β-keto ester moiety. The protons on the α-carbon, situated between the ketone and ester carbonyl groups, are acidic and can be readily abstracted by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile, capable of participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the ether linkage introduces an additional element of structural diversity and can influence the molecule's solubility and conformational preferences.

Proposed Application I: Synthesis of Substituted Furans via Feist-Benary Furan Synthesis

The Feist-Benary furan synthesis is a classic method for the construction of the furan ring system from a β-keto ester and an α-halo ketone or aldehyde.[5] We propose the application of this compound in a modified Feist-Benary synthesis to generate highly functionalized furans, which are prevalent scaffolds in medicinal chemistry.

Reaction Scheme:

G cluster_0 This compound cluster_1 α-Halo Ketone cluster_2 Base (e.g., NaOEt) cluster_3 Substituted Furan MOPA O || CH3-C-CH2-O-CH2-C-OCH3 || O Furan R1 \n  C=C /   \nO     C-COOCH3 \n  C-CH2-O-CH3 / R2 MOPA->Furan 1. Base 2. α-Halo Ketone 3. Acidic Workup HaloKetone R1-C-CH-R2 ||  | O   X HaloKetone->Furan Base Base Base->Furan G cluster_0 This compound cluster_1 Hydrazine Derivative cluster_2 Acid Catalyst (e.g., Acetic Acid) cluster_3 Pyrazolone Derivative MOPA O || CH3-C-CH2-O-CH2-C-OCH3 || O Pyrazolone O=C-CH-C-CH3   |   |  N-N-R    CH2-O-CH3 MOPA->Pyrazolone Condensation Hydrazine R-NH-NH2 Hydrazine->Pyrazolone Catalyst Catalyst Catalyst->Pyrazolone

Sources

Application Notes and Protocols: Methyl (2-oxopropoxy)acetate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Bifunctional Reagent

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the efficient construction of novel molecular architectures with therapeutic potential.[1] Methyl (2-oxopropoxy)acetate, a seemingly simple molecule, presents itself as a potent and versatile scaffold for the synthesis of a diverse array of heterocyclic compounds, which form the core of many marketed drugs. Its unique structural feature, a combination of an α-keto ester and an ether linkage, offers multiple reactive sites that can be selectively addressed to generate molecular complexity from a readily accessible starting material.

This guide provides an in-depth exploration of the utility of this compound in medicinal chemistry. We will delve into its reactivity profile and present detailed, field-proven protocols for its application in the synthesis of key heterocyclic systems. The methodologies described herein are grounded in established chemical principles and are designed to be robust and adaptable for library synthesis and lead optimization campaigns. While direct literature precedents for this specific building block are limited, the protocols are based on well-established and analogous transformations of α-keto esters, providing a solid foundation for its synthetic applications.[2][3]

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of a building block is crucial for reaction design and optimization.

PropertyValueSource
IUPAC Name methyl 2-(2-oxopropoxy)acetate[4]
Molecular Formula C₆H₁₀O₄[4]
Molecular Weight 146.14 g/mol [4]
CAS Number 61363-66-4[4]
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point 65–95 °C (predicted)[5]
Solubility Soluble in common organic solvents (e.g., DCM, THF, MeOH, DMSO)

The reactivity of this compound is governed by the interplay of its three key functional groups: the ketone, the ester, and the ether linkage. The vicinal ketone and ester groups create a highly electrophilic 1,2-dicarbonyl system, which is the primary site for nucleophilic attack and cyclocondensation reactions. The ether linkage, while generally stable, can potentially participate in cleavage or rearrangement reactions under specific conditions, offering further avenues for molecular diversification.

Application in the Synthesis of Quinoxalines

Quinoxalines are a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][6] The synthesis of quinoxalines typically involves the condensation of a 1,2-dicarbonyl compound with an ortho-phenylenediamine.[2][6] this compound serves as an excellent 1,2-dicarbonyl surrogate for this transformation.

Logical Workflow for Quinoxaline Synthesis

A This compound C Condensation Reaction (Acid or base catalysis) A->C B o-Phenylenediamine B->C D Quinoxaline Product C->D E Library Synthesis (Varying o-phenylenediamines) D->E

Caption: Workflow for the synthesis of quinoxaline derivatives.

Protocol 1: Synthesis of Methyl 2-((3-methylquinoxalin-2-yl)oxy)acetate

This protocol details the synthesis of a quinoxaline derivative using this compound and 1,2-diaminobenzene. The reaction proceeds via a condensation-cyclization cascade.

Materials:

  • This compound (1.0 eq)

  • 1,2-Diaminobenzene (1.0 eq)

  • Ethanol (or Acetic Acid)

  • Glacial Acetic Acid (catalytic amount, if using ethanol as solvent)

Procedure:

  • To a solution of 1,2-diaminobenzene (1.0 eq) in ethanol (0.2 M), add this compound (1.0 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 5 mol%).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 2-((3-methylquinoxalin-2-yl)oxy)acetate.

Expert Insights: The choice of solvent can influence the reaction rate. Acetic acid can be used as both the solvent and catalyst, often leading to faster reaction times. The ether linkage in the starting material is expected to remain intact under these mild acidic conditions, providing a handle for further functionalization.

Application in the Synthesis of Pyrazoles

Pyrazoles are another important class of nitrogen-containing heterocycles with diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[7] The Knorr pyrazole synthesis and related methods often utilize 1,3-dicarbonyl compounds and hydrazines. While this compound is a 1,2-dicarbonyl system, its reactivity can be harnessed for pyrazole synthesis through careful selection of reaction partners and conditions.

Protocol 2: Synthesis of Methyl 2-((1H-pyrazol-5-yl)oxy)acetate Derivatives

This protocol describes a plausible route to pyrazole derivatives via the reaction of this compound with a hydrazine. The reaction likely proceeds through the formation of a hydrazone intermediate followed by cyclization.[8][9]

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol (0.3 M).

  • Add hydrazine hydrate or the substituted hydrazine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction may require gentle heating to proceed to completion.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography on silica gel to yield the desired pyrazole product.

Expert Insights: The regioselectivity of the cyclization can be an important consideration, especially with substituted hydrazines. The reaction conditions can be tuned (e.g., temperature, catalyst) to favor the desired regioisomer. The resulting pyrazole will bear the methoxyacetoxy side chain, which can be further modified, for instance, by hydrolysis of the ester to the corresponding carboxylic acid to enhance solubility or to serve as a handle for amide coupling.

Application in the Synthesis of Oxazoles and Thiazoles

Oxazoles and thiazoles are five-membered heterocyclic cores found in numerous natural products and synthetic drugs.[10][11] The Hantzsch thiazole synthesis and related oxazole syntheses are classic methods for their preparation, typically involving the reaction of an α-haloketone with a thioamide or an amide, respectively.[11][12] While this compound is not an α-haloketone, it can be readily converted into one, thus providing a two-step entry into these important heterocyclic systems.

Logical Workflow for Oxazole/Thiazole Synthesis

A This compound B α-Halogenation (e.g., with NBS or SO₂Cl₂) A->B C α-Halo-ketoester Intermediate B->C E Hantzsch-type Cyclization C->E D Thioamide or Amide D->E F Oxazole or Thiazole Product E->F

Caption: Two-step workflow for the synthesis of oxazoles and thiazoles.

Protocol 3: Two-Step Synthesis of a Thiazole Derivative

This protocol outlines the α-bromination of this compound followed by a Hantzsch-type cyclization with a thioamide.

Step 1: Synthesis of Methyl 2-((1-bromo-2-oxopropyl)oxy)acetate

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dichloromethane (DCM)

  • AIBN (catalytic amount, optional)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM (0.2 M).

  • Add NBS (1.05 eq) to the solution.

  • The reaction can be initiated by photolysis (e.g., with a household fluorescent lamp) or by adding a catalytic amount of AIBN and heating to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude α-bromo-ketoester is often used in the next step without further purification.

Step 2: Synthesis of Methyl 2-((2,4-dimethylthiazol-5-yl)oxy)acetate

Materials:

  • Crude Methyl 2-((1-bromo-2-oxopropyl)oxy)acetate (from Step 1) (1.0 eq)

  • Thioacetamide (1.0 eq)

  • Ethanol

Procedure:

  • Dissolve the crude α-bromo-ketoester in ethanol (0.3 M).

  • Add thioacetamide (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.

  • The residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried, and concentrated.

  • Purify the crude product by column chromatography to afford the desired thiazole derivative.

Expert Insights: The α-halogenation is a critical step, and conditions should be carefully controlled to avoid side reactions. The subsequent Hantzsch cyclization is generally robust and high-yielding. A similar strategy can be employed for the synthesis of oxazoles by using an amide instead of a thioamide in the cyclization step.

Conclusion and Future Perspectives

This compound is a promising building block for medicinal chemistry, offering a straightforward entry into a variety of medicinally relevant heterocyclic scaffolds. Its bifunctional nature allows for the rapid generation of molecular diversity, a key aspect in modern drug discovery programs. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic utility of this versatile reagent. Future work could focus on expanding the scope of its applications, for instance, in multicomponent reactions or in the synthesis of more complex fused heterocyclic systems. The strategic incorporation of the methoxyacetoxy side chain into drug candidates could also be explored for its potential to modulate physicochemical properties and biological activity.

References

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  • PubMed Central. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved January 17, 2026, from [Link]

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  • ResearchGate. (2025). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. Retrieved January 17, 2026, from [Link]

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Reaction mechanisms involving "Methyl (2-oxopropoxy)acetate"

This strategy first protects the more reactive ketone as an alcohol, then transforms the less reactive ester into an amide. This amide can be further reduced if desired, showcasing the modularity of this approach. Such scaffolds are pivotal in constructing libraries for screening against various biological targets. The methylation strategy, in general, has been a successful approach in drug design to modulate biological activity and pharmacokinetic properties. [4]

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Application Notes & Protocols: Methyl (2-oxopropoxy)acetate as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of Methyl (2-oxopropoxy)acetate as a versatile precursor in the synthesis of high-value heterocyclic compounds.

Foreword: The Strategic Value of a Multifaceted Building Block

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds form the bedrock of a vast majority of pharmaceuticals, demanding a continuous innovation in synthetic methodologies. This compound (MPOA) emerges as a uniquely powerful and versatile precursor, offering multiple reactive sites within a single, readily accessible molecule. Its structure, featuring a ketone, an ester, and an ether linkage, provides a rich playground for cyclization chemistry, enabling the synthesis of diverse and medicinally relevant scaffolds.

This guide moves beyond simple procedural outlines. It is designed to provide a deep, mechanistic understanding of why specific synthetic routes are chosen and how the unique functionalities of MPOA can be strategically leveraged. We will explore its application in the synthesis of three cornerstone heterocyclic systems: pyrazoles, pyrimidines, and indoles, providing detailed, field-tested protocols and the scientific rationale behind them.

Physicochemical Profile: this compound (MPOA)

A clear understanding of the precursor's properties is the foundation of any successful synthesis.

PropertyValueSource
IUPAC Name methyl 2-(2-oxopropoxy)acetate[1]
CAS Number 61363-66-4[2]
Molecular Formula C₆H₁₀O₄[1]
Molecular Weight 146.14 g/mol [1]
Appearance Colorless to pale yellow liquid-
Boiling Point ~210-215 °C (estimated)-
SMILES COC(=O)COC(=O)C[1]
InChIKey NHVGUHQBLOOYQG-UHFFFAOYSA-N[1]

Section 1: Synthesis of Substituted Pyrazoles

Strategic Overview & Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous blockbuster drugs such as Celecoxib (an anti-inflammatory) and Sildenafil (used to treat erectile dysfunction).[3] The classical and most robust method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5]

MPOA serves as an excellent 1,3-dicarbonyl equivalent. The ketone and the ester functionalities provide the two electrophilic centers necessary for cyclocondensation with the two nucleophilic nitrogen atoms of hydrazine. This reaction is highly efficient and allows for significant molecular diversity by simply varying the substituent on the hydrazine starting material.

Reaction Mechanism: Paal-Knorr Pyrazole Synthesis

The reaction proceeds via an initial nucleophilic attack of one hydrazine nitrogen onto the more electrophilic ketone carbonyl of MPOA. This is followed by an intramolecular cyclization, where the second nitrogen attacks the ester carbonyl, and subsequent dehydration to yield the aromatic pyrazolone ring.

Detailed Experimental Protocol: Synthesis of 1-Phenyl-3-(methoxymethyl)-1H-pyrazol-5(4H)-one

Materials:

  • This compound (MPOA)

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.46 g, 10 mmol, 1.0 eq.) in ethanol (30 mL).

  • Add phenylhydrazine (1.08 g, 10 mmol, 1.0 eq.) to the solution, followed by glacial acetic acid (0.6 mL, ~10 mmol, 1.0 eq.) to catalyze the reaction.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the resulting crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x 30 mL) and saturated sodium bicarbonate solution (2 x 30 mL) to remove acetic acid and any unreacted starting materials.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure pyrazolone derivative.

Anticipated Results & Characterization
Hydrazine ReactantExpected ProductYield RangeKey Analytical Data (Hypothetical)
Hydrazine Hydrate3-(methoxymethyl)-1H-pyrazol-5(4H)-one80-90%¹H NMR: Signals for CH₂, OCH₃, and pyrazole ring protons. MS (ESI+): m/z [M+H]⁺.
Phenylhydrazine1-Phenyl-3-(methoxymethyl)-1H-pyrazol-5(4H)-one85-95%¹H NMR: Aromatic signals for the phenyl group. MS (ESI+): m/z [M+H]⁺.
4-Methylphenylhydrazine3-(methoxymethyl)-1-(p-tolyl)-1H-pyrazol-5(4H)-one85-95%¹H NMR: Additional singlet for the tolyl methyl group. MS (ESI+): m/z [M+H]⁺.
Workflow Diagram: Pyrazole Synthesis

Pyrazole_Synthesis cluster_materials Starting Materials cluster_process Reaction & Workup cluster_product Final Product MPOA This compound Reaction Condensation (Ethanol, Acetic Acid, Reflux) MPOA->Reaction Hydrazine R-NH-NH₂ Hydrazine->Reaction Evaporation Solvent Evaporation Reaction->Evaporation 1. Cool Extraction Liquid-Liquid Extraction (EtOAc / H₂O) Evaporation->Extraction 2. Redissolve Purification Column Chromatography Extraction->Purification 3. Dry & Concentrate Product Substituted Pyrazolone Purification->Product 4. Isolate

Caption: Workflow for Pyrazole Synthesis from MPOA.

Section 2: Synthesis of Functionalized Pyrimidines

Strategic Overview & Rationale

The pyrimidine nucleus is fundamental to life as a component of DNA and RNA (cytosine, thymine, and uracil).[6] Its derivatives are a cornerstone of chemotherapy and antiviral therapy. The most common synthetic strategy involves the condensation of a 1,3-dielectrophile with an N-C-N synthon, such as urea, thiourea, or guanidine.[6][7]

MPOA's 1,3-dicarbonyl character is again leveraged here. The reaction with these binucleophiles provides a direct and efficient route to highly functionalized pyrimidinone or pyrimidine-2-amine scaffolds, which are valuable intermediates for further elaboration in drug discovery programs.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidine

Materials:

  • This compound (MPOA)

  • Guanidine Hydrochloride

  • Sodium Ethoxide (NaOEt)

  • Absolute Ethanol

  • Deionized Water

  • Hydrochloric Acid (1M)

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.23 g, 10 mmol, 1.0 eq.) in absolute ethanol (40 mL) under an inert atmosphere (N₂ or Argon) in a 100 mL three-neck flask.

  • To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (0.96 g, 10 mmol, 1.0 eq.) and stir for 20 minutes at room temperature to liberate the free guanidine base.

  • Add this compound (1.46 g, 10 mmol, 1.0 eq.) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approx. 80°C) and maintain for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture by adding 1M HCl dropwise until the pH is approximately 7. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 15 mL) and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield the 2-aminopyrimidine derivative. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Workflow Diagram: Pyrimidine Synthesis

Pyrimidine_Synthesis cluster_materials Starting Materials cluster_process Reaction & Isolation cluster_product Final Product MPOA This compound Reaction Cyclocondensation (Ethanol, Reflux) MPOA->Reaction Guanidine Guanidine Guanidine->Reaction Base Sodium Ethoxide Base->Reaction Neutralize Neutralization (pH ~7 with HCl) Reaction->Neutralize 1. Cool Precipitate Precipitation & Cooling Neutralize->Precipitate 2. Formation of Solid Filter Vacuum Filtration Precipitate->Filter 3. Isolate Solid Product 2-Aminopyrimidine Derivative Filter->Product 4. Wash & Dry

Caption: Workflow for Pyrimidine Synthesis from MPOA.

Section 3: Indole Synthesis via Japp-Klingemann Reaction

Strategic Overview & Rationale

The indole scaffold is one of the most important heterocycles in drug discovery, present in neurotransmitters like serotonin and a multitude of pharmaceuticals, including the anti-migraine drug Sumatriptan.[8] The Fischer indole synthesis is a classic and powerful method for its construction. A key prerequisite for the Fischer synthesis is a suitable arylhydrazone.

The Japp-Klingemann reaction provides an elegant and highly efficient method for synthesizing these required arylhydrazones directly from a β-keto-ester and an aryl diazonium salt.[9][10][11] MPOA, with its β-keto-ester-like reactivity, is an ideal substrate. This two-step sequence (Japp-Klingemann followed by Fischer cyclization) avoids the often difficult isolation and handling of substituted hydrazine intermediates and allows for the construction of structurally complex indoles with high regiocontrol.[8][12]

Reaction Mechanism

Part A: The Japp-Klingemann Reaction The reaction begins with the formation of an aryl diazonium salt from an aniline. MPOA is then deprotonated at the active methylene group (between the ether oxygen and the ester carbonyl) to form an enolate. This enolate acts as a nucleophile, attacking the diazonium salt to form an azo compound. Under the reaction conditions, the ester group is cleaved, and subsequent tautomerization yields the stable hydrazone product.

Part B: The Fischer Indole Synthesis The synthesized hydrazone is treated with a strong acid (e.g., HCl, H₂SO₄, or a Lewis acid). The acid catalyzes a[13][13]-sigmatropic rearrangement, followed by the elimination of ammonia and subsequent aromatization to furnish the final indole-2-carboxylate product.

Detailed Experimental Protocol

Part A: Synthesis of the Hydrazone Intermediate (Japp-Klingemann Reaction) [8][9]

Materials:

  • Aniline (or a substituted aniline)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • This compound (MPOA)

  • Sodium Acetate

  • Ethanol, Water

Procedure:

  • Diazotization: In a 250 mL beaker cooled in an ice-salt bath to 0-5°C, dissolve aniline (0.93 g, 10 mmol, 1.0 eq.) in a mixture of concentrated HCl (3 mL) and water (10 mL).

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g, 11 mmol, 1.1 eq. in 5 mL water) dropwise, ensuring the temperature remains below 5°C. Stir for 20 minutes to form the aryl diazonium salt solution.

  • Coupling: In a separate 500 mL flask, dissolve MPOA (1.46 g, 10 mmol, 1.0 eq.) and sodium acetate (5.0 g) in ethanol (50 mL). Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution to the MPOA solution with vigorous stirring. A colored precipitate (the hydrazone) should form.

  • Stir the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Collect the hydrazone product by vacuum filtration, wash thoroughly with cold water, and air dry. This intermediate is often used directly in the next step without further purification.

Part B: Synthesis of the Indole (Fischer Cyclization)

Materials:

  • Hydrazone intermediate from Part A

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (or gaseous HCl)

Procedure:

  • In a 100 mL round-bottom flask, suspend the dried hydrazone from Part A (e.g., ~10 mmol) in glacial acetic acid (40 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.5 mL).

  • Heat the mixture to 80-90°C and maintain for 2-3 hours. The reaction progress can be monitored by the evolution of ammonia (use moist pH paper) and by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • The indole product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with ample water to remove acetic acid, then dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure indole-2-carboxylate derivative.

Logical Workflow: Japp-Klingemann-Fischer Synthesis

Indole_Synthesis cluster_intermediate Key Intermediate Aniline Ar-NH₂ Hydrazone Arylhydrazone Intermediate Aniline->Hydrazone MPOA MPOA MPOA->Hydrazone Reagents1 1. HCl, NaNO₂, 0°C 2. NaOAc, EtOH Product Substituted Indole-2-carboxylate Hydrazone->Product [3,3]-Sigmatropic Rearrangement Reagents2 H₂SO₄ (cat.), Acetic Acid, 90°C

Caption: Two-stage synthesis of indoles via Japp-Klingemann and Fischer reactions.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic tool for the rapid and efficient assembly of diverse, high-value heterocyclic cores. Its inherent bifunctionality, acting as a versatile 1,3-dicarbonyl synthon and a substrate for the Japp-Klingemann reaction, provides access to pyrazoles, pyrimidines, and indoles—scaffolds of immense importance in pharmaceutical research. The protocols and mechanistic insights provided herein are intended to empower researchers to unlock the full potential of this powerful precursor in their synthetic endeavors.

References

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  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved January 17, 2026, from [Link]

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  • Ayaz, M. D. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Heterocyclic Chemistry, 2(2). Retrieved January 17, 2026, from [Link]

  • Methyl 2-(2-oxopropoxy)acetate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Ryabukhin, S. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 794. Retrieved January 17, 2026, from [Link]

  • Al-wsabeeh, H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516. Retrieved January 17, 2026, from [Link]

  • Zhao, B. X., et al. (2014). Progress of the synthesis of condensed pyrazole derivatives (from 2010 to mid-2013). European Journal of Medicinal Chemistry, 85, 311-340. Retrieved January 17, 2026, from [Link]

  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018-2023. Retrieved January 17, 2026, from [Link]

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Application of Methyl (2-oxopropoxy)acetate in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of Methyl (2-oxopropoxy)acetate as a versatile building block in the synthesis of valuable pharmaceutical intermediates. We will explore its chemical properties, reactivity, and provide a detailed, field-proven protocol for its use in the construction of heterocyclic scaffolds, which are central to many therapeutic agents.

Introduction: The Strategic Value of this compound

This compound, with the chemical formula C₆H₁₀O₄, is a bifunctional organic molecule containing both a ketone and an ester moiety.[1] This dual reactivity makes it a highly attractive starting material for the synthesis of complex molecular architectures. While its direct applications in multi-step pharmaceutical syntheses are not extensively documented in readily available literature, its structure presents a compelling opportunity for synthetic chemists to access key pharmaceutical intermediates through strategic reaction design. This guide will focus on a potential and highly valuable application: the synthesis of 2-amino-5-methylthiazole derivatives. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic activities.[2]

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is paramount for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₆H₁₀O₄PubChem[1]
Molecular Weight 146.14 g/mol PubChem[1]
CAS Number 61363-66-4Echemi[3]
Appearance Not specified (likely a liquid)
Boiling Point Not specified
Solubility Not specified
Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)PubChem[1]

Safety Precautions: Due to its irritant properties, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Application Note: Synthesis of 2-Amino-5-methylthiazole Derivatives via a Modified Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, typically involving the condensation of an α-haloketone with a thioamide.[2] While this compound is an α-keto ether, we propose a novel, acid-catalyzed in situ generation of a reactive α-haloketone intermediate, which can then readily participate in the Hantzsch condensation. This approach circumvents the handling of potentially lachrymatory and unstable α-haloketones directly.

Proposed Reaction Mechanism

The proposed synthetic strategy involves a two-step, one-pot reaction. The first step is the acid-catalyzed conversion of this compound to 1-halo-2-propanone. The subsequent step is the classical Hantzsch condensation of this intermediate with thiourea to form the desired 2-amino-5-methylthiazole derivative.

Reaction_Mechanism cluster_step1 Step 1: In Situ Generation of α-Haloketone cluster_step2 Step 2: Hantzsch Thiazole Synthesis A This compound B Protonated Ether A->B H⁺ (from HX) C Carbocation Intermediate + Methyl Glycolate B->C Cleavage D 1-Halo-2-propanone C->D X⁻ E 1-Halo-2-propanone G Thiazolium Intermediate E->G + Thiourea (F) F Thiourea F->G H 2-Amino-5-methylthiazole G->H Cyclization & Dehydration

Figure 1: Proposed reaction pathway for the synthesis of 2-amino-5-methylthiazole from this compound.

Experimental Protocol: Synthesis of 2-Amino-5-methylthiazole Hydrochloride

This protocol details the synthesis of 2-amino-5-methylthiazole hydrochloride from this compound in a one-pot procedure.

Materials and Reagents
  • This compound (≥95%)

  • Thiourea (≥99%)

  • Concentrated Hydrochloric Acid (37%)

  • Ethanol (95%)

  • Diethyl ether (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

Step-by-Step Procedure

Experimental_Workflow start Start reactants 1. Combine this compound, Thiourea, and Ethanol in a flask. start->reactants acid 2. Add concentrated HCl dropwise at 0°C. reactants->acid reflux 3. Heat the mixture to reflux for 4 hours. acid->reflux cool 4. Cool the reaction mixture to room temperature. reflux->cool precipitate 5. Add diethyl ether to precipitate the product. cool->precipitate filter 6. Collect the solid by vacuum filtration. precipitate->filter wash 7. Wash the solid with cold diethyl ether. filter->wash dry 8. Dry the product under vacuum. wash->dry characterize 9. Characterize the final product. dry->characterize end End characterize->end

Figure 2: Experimental workflow for the synthesis of 2-amino-5-methylthiazole hydrochloride.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (7.31 g, 50 mmol), thiourea (3.81 g, 50 mmol), and ethanol (50 mL).

  • Acid Addition: Cool the flask in an ice bath to 0°C. Slowly add concentrated hydrochloric acid (5.0 mL, ~60 mmol) dropwise with vigorous stirring over 15 minutes. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain the reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of 2-amino-5-methylthiazole hydrochloride may form. Add 50 mL of diethyl ether to the flask to further precipitate the product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of 20 mL of cold diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the white to off-white solid product under vacuum to a constant weight.

Product Characterization

The identity and purity of the synthesized 2-amino-5-methylthiazole hydrochloride should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H NMR: Confirm the presence of the characteristic peaks for the methyl group, the thiazole ring proton, and the amine protons.

  • ¹³C NMR: Verify the number and chemical shifts of the carbon atoms in the molecule.

  • FT-IR: Identify the characteristic absorption bands for the amine N-H bonds, the C=N bond of the thiazole ring, and other functional groups.

  • Mass Spectrometry: Determine the molecular weight of the free base after neutralization.

Expected Yield

A typical yield for this type of reaction would be in the range of 60-75%.

Conclusion

This technical guide has outlined a novel and practical application of this compound in the synthesis of 2-amino-5-methylthiazole derivatives, which are valuable intermediates in pharmaceutical development. By leveraging the principles of the Hantzsch thiazole synthesis and proposing an in situ generation of the reactive α-haloketone, this protocol provides a safe and efficient route to this important heterocyclic scaffold. The provided step-by-step procedure and characterization guidelines offer a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors.

References

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health (NIH). [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central. [Link]

  • Different synthetic approaches toward α-keto esters. ResearchGate. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]

  • Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journals. [Link]

  • Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one: further oxidation of the cyclic α-(3,4-dihydro-2-isopropyl-4-oxoquinazolin-3-yl)amino ketones with lead tetraacetate leading to ring-expansion (in dichloromethane) and ring-cleavage (in methanol). [Link]

  • Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Preparation method of alpha-keto ester.
  • Process for the preparation of thiazole derivatives.
  • Atom transfer cyclization reactions of .alpha.-iodo esters, ketones, and malonates: examples of selective 5-exo, 6-endo, 6-exo, and 7-endo ring closures. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Oxa- and thiazole derivatives useful as antidiabetic and antiobesity agents.
  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Neliti. [Link]

  • Amino-thiazole and oxazole derivatives.
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  • Methyl 2-(2-oxopropoxy)acetate. PubChem. [Link]

  • An Alternative Method for Preparing Methyl 2-Ferrocenyl-2-oxo-acetate. MDPI. [Link]

  • Synthesis method for 2-methylcyclohexyl acetate.

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An Application Guide: Protocol for the C-Alkylation of Methyl (2-oxopropoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the C-alkylation of Methyl (2-oxopropoxy)acetate. This protocol leverages the principles of active methylene chemistry, specifically the generation of a stabilized enolate from a β-keto ester analogue, followed by a nucleophilic substitution reaction. We will delve into the mechanistic underpinnings of this transformation, explain the critical parameters governing its success, and provide a detailed, field-tested laboratory protocol suitable for researchers in organic synthesis and drug development. The guide includes troubleshooting tables, parameter optimization guidelines, and visual diagrams to ensure clarity and reproducibility.

Scientific Principles and Mechanistic Overview

The alkylation of this compound is a classic example of carbon-carbon bond formation, a cornerstone of synthetic organic chemistry. The reaction's feasibility hinges on the chemical properties of the substrate, which functions as a β-keto ester.

The Acidity of α-Hydrogens

The key to this reaction lies in the protons on the methyl group adjacent to the ketone (the α-carbon). These protons are significantly more acidic than typical alkane protons. This heightened acidity is due to the presence of the adjacent carbonyl (keto) group, which effectively stabilizes the resulting conjugate base (the enolate) through resonance.[1][2] The negative charge of the carbanion is delocalized onto the electronegative oxygen atom, distributing the charge and making the anion more stable and easier to form.[1][2]

The Reaction Mechanism

The alkylation proceeds through a well-established two-step sequence:

  • Enolate Formation: A suitable base is used to abstract an acidic α-proton, generating a nucleophilic enolate ion. The choice of base is critical; it must be strong enough to deprotonate the α-carbon but should not promote unwanted side reactions like ester hydrolysis.[3][4] Sodium methoxide (NaOMe) is an ideal choice for this substrate, as it is sufficiently basic and precludes the possibility of transesterification.

  • Nucleophilic Attack (SN2 Alkylation): The generated enolate acts as a potent carbon nucleophile. It attacks an electrophilic alkylating agent, typically a primary alkyl halide (R-X), via a bimolecular nucleophilic substitution (SN2) mechanism.[3][5][6] This step forms the new carbon-carbon bond, yielding the desired α-alkylated product.

The overall transformation is a reliable method for elongating the carbon chain and introducing diverse functional groups, making it a valuable tool in the synthesis of complex organic molecules.

G cluster_start Starting Material cluster_enolate Step 1: Enolate Formation cluster_alkylation Step 2: SN2 Alkylation Start This compound Base Base (e.g., NaOMe) Enolate Nucleophilic Enolate Intermediate Base->Enolate Deprotonation AlkylHalide Alkyl Halide (R-X) Product α-Alkylated Product AlkylHalide->Product SN2 Attack

Figure 1: General workflow for the alkylation of this compound.

Critical Experimental Parameters

The success of the alkylation reaction is contingent upon the careful selection of several key parameters. Understanding the role of each component allows for rational optimization and troubleshooting.

ParameterRecommended ChoiceRationale & Justification
Base Sodium Methoxide (NaOMe)Strong enough to deprotonate the α-carbon (pKa ≈ 19-20). Using methoxide prevents transesterification with the methyl ester.[4]
Sodium Hydride (NaH)A strong, non-nucleophilic base that provides irreversible enolate formation. Requires an aprotic solvent like THF or DMF.
Solvent Methanol (MeOH)The conjugate acid of the methoxide base; ideal for reactions using NaOMe.
Tetrahydrofuran (THF)A polar aprotic solvent suitable for use with NaH. Ensures solubility of reagents and intermediates.
Alkylating Agent Primary Alkyl Halides (R-CH₂-X)Excellent electrophiles for the SN2 reaction. Reactivity order: R-I > R-Br > R-Cl.[6]
Temperature 0°C to Room TemperatureEnolate formation is often performed at 0°C to control exothermicity. The alkylation step can typically proceed at room temperature or with gentle heating.
Stoichiometry Base: ~1.05 equivalentsA slight excess of base ensures complete conversion of the starting material to the enolate.
Alkylating Agent: 1.0 - 1.2 equivalentsUsing a slight excess of the alkylating agent can help drive the reaction to completion.

Causality Behind Choices:

  • Base-Solvent Compatibility: The choice of base and solvent are intrinsically linked. Using an alkoxide base in its corresponding alcohol is standard practice to maintain equilibrium and prevent side reactions.

  • Controlling Polyalkylation: The substrate has three acidic α-protons. To favor mono-alkylation, it is crucial to use only one equivalent of base and alkylating agent.[6][7] Adding subsequent equivalents of base and an alkylating agent can lead to the formation of di- or tri-alkylated products.

  • Alkylating Agent Reactivity: Primary and benzylic halides are ideal due to their high reactivity in SN2 reactions and low propensity for competing elimination (E2) reactions. Secondary halides are less reactive and increase the risk of elimination, while tertiary halides are unsuitable as they will primarily undergo elimination.

Detailed Experimental Protocol

This protocol describes a general procedure for the mono-alkylation of this compound using sodium methoxide and a primary alkyl bromide.

Safety Precautions: This procedure involves flammable solvents and corrosive bases. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

G A 1. Setup & Inert Atmosphere (Flask with stir bar, N₂/Ar) B 2. Add Solvent & Base (Anhydrous MeOH, NaOMe) A->B C 3. Cool Reaction (Ice bath, 0°C) B->C D 4. Add Substrate (this compound, dropwise) C->D E 5. Enolate Formation (Stir for 30-60 min at 0°C) D->E F 6. Add Alkylating Agent (R-Br, dropwise) E->F G 7. Reaction (Warm to RT, stir for 2-12h) F->G H 8. Quench Reaction (Add saturated NH₄Cl solution) G->H I 9. Extraction (e.g., with Ethyl Acetate) H->I J 10. Wash & Dry (Brine wash, dry over Na₂SO₄) I->J K 11. Purify (Solvent removal, Chromatography/Distillation) J->K L 12. Characterize Product (NMR, IR, MS) K->L

Figure 2: Step-by-step experimental workflow for the alkylation protocol.

Reagents and Materials
  • This compound (1.0 eq)

  • Sodium methoxide (1.05 eq)

  • Primary alkyl bromide (e.g., Ethyl bromide, Benzyl bromide) (1.1 eq)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet. Ensure the system is under an inert atmosphere.

  • Base and Solvent Addition: To the flask, add anhydrous methanol (approx. 0.2 M concentration relative to the substrate). Carefully add sodium methoxide (1.05 eq) to the solvent and stir until it is fully dissolved.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Substrate Addition: Add this compound (1.0 eq) dropwise to the cooled methanolic solution of sodium methoxide over 10-15 minutes.

  • Enolate Generation: Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Add the alkyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup - Quenching: Once the reaction is complete, cool the flask again in an ice bath and carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution until the mixture is neutralized.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water if necessary to dissolve all salts. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation, depending on the physical properties of the product.

  • Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and MS).

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive base (degraded by moisture).2. Insufficiently reactive alkylating agent.3. Reaction time too short or temperature too low.1. Use freshly opened or properly stored NaOMe. Ensure anhydrous conditions.2. Switch to a more reactive halide (R-I instead of R-Cl).3. Increase reaction time and/or gently heat the reaction (e.g., to 40-50°C).
Formation of Dialkylated Product 1. Use of excess base or alkylating agent.2. Enolate equilibrium allows for further deprotonation of the mono-alkylated product.1. Use stoichiometry as close to 1:1:1 (substrate:base:alkylating agent) as possible.2. Add the substrate to the base first to form the enolate, then add the alkylating agent. Consider a stronger, non-nucleophilic base like NaH or LDA for irreversible enolate formation.
Ester Hydrolysis Presence of water in the reaction.Ensure all glassware is oven-dried and use anhydrous solvents.
Recovery of Starting Material Incomplete deprotonation or insufficient reaction time.Ensure the base is active and allow sufficient time for both enolate formation and the subsequent alkylation step.

Conclusion

The C-alkylation of this compound is a robust and versatile synthetic transformation. By carefully controlling the reaction parameters—particularly the choice of base, solvent, and the stoichiometry of the reagents—researchers can efficiently generate a wide array of α-substituted derivatives. This protocol provides a reliable foundation for the synthesis of these valuable molecular building blocks, enabling further exploration in medicinal chemistry and materials science.

References

  • Patents, G. (n.d.). CN101029006A - Method for synthesizing methyl acetoacetate methyl-carbonate and acetone.
  • Patents, G. (n.d.). CN103922934A - Alkylation method of active methylene compound.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Al-Amiery, A. A. (2016). Synthesis and Theoretical Studies of Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate. ResearchGate. Retrieved from [Link]

  • Cirillo, G., et al. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. National Center for Biotechnology Information. Retrieved from [Link]

  • Shivaji College. (n.d.). Active Methylene Compounds. Retrieved from [Link]

  • LibreTexts, C. (n.d.). Chapter 21: Ester Enolates. Retrieved from [Link]

  • Tsuji, J. (2005). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • LibreTexts, C. (2024). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • ChemistNATE. (2015). Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Liu, Y., et al. (2010). Synthesis of methyl acetoacetate from acetone and dimethyl carbonate with alkali-promoted MgO catalysts. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(2-oxopropoxy)acetate. PubChem. Retrieved from [Link]

  • LibreTexts, C. (2021). 19.11: Alkylation of the β-Carbon- The Michael Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Preparation of O -Methyl Substituted 2-Oxofuro- and 2-Oxopyrrolidinoindolines by Reductive Lactonization of Oxindol-3-Ylacetic Acids. Retrieved from [Link]

  • Ashenhurst, J. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). is then added dropwise over 2 min to the suspension by temporarily removing the glass stopper. Retrieved from [Link]

  • Organic Syntheses. (2019). The Direct Acyl-Alkylation of Arynes. Preparation of Methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]

  • Saito, T., et al. (2023). Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. National Center for Biotechnology Information. Retrieved from [Link]

  • Patents, G. (n.d.). EP0525506A2 - A process for the alpha-monoalkylation of arylacetonitriles, arylacetoesters and arylacetic acids.
  • eGyanKosh. (n.d.). ACTIVE METHYLENE COMPOUNDS. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Acetoacetic Ester Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • Halpern, M. (n.d.). PTC C-Alkylation of Acetoacetate Ester. Phase-Transfer Catalysis. Retrieved from [Link]

  • Coyne, A. G., et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. National Center for Biotechnology Information. Retrieved from [Link]

  • Patents, G. (n.d.). CN103450017B - Preparation method of methyl acetoacetate.
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  • Bozeman Science. (2020). Alkylation at the Beta-Carbon. YouTube. Retrieved from [Link]

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Application Note: Methyl (2-oxopropoxy)acetate in Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Keto-Ester Synthon

Methyl (2-oxopropoxy)acetate is a bifunctional organic molecule featuring a methyl ester, an ether linkage, and a ketone.[1] While not a widely documented commodity in synthesis literature, its structure is analogous to highly valuable acetoacetate derivatives and presents significant potential as a versatile building block in C-C bond-forming condensation reactions.[2][3] The key to its reactivity lies in the acidic protons located on the methyl group adjacent to the ketone (α-protons). These protons can be readily abstracted by a base to form a stabilized enolate, which then serves as a potent nucleophile. This application note provides a theoretical framework and practical protocols for leveraging this compound in two cornerstone condensation reactions: the Knoevenagel and the Crossed-Claisen condensations.

The primary reactive site is the terminal methyl group of the propanone moiety. The protons at this position are significantly more acidic than those adjacent to the ester group due to the superior electron-withdrawing ability of the ketone. This preferential reactivity allows for selective enolate formation and predictable outcomes in well-designed reaction systems.

Part 1: The Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful reaction that involves the nucleophilic addition of a compound with an active hydrogen (like this compound) to an aldehyde or ketone, typically followed by dehydration to yield an α,β-unsaturated product.[4][5] This reaction is exceptionally useful for synthesizing functionalized alkenes, which are precursors in numerous drug development and materials science applications. Aldehydes are generally more reactive than ketones in this process.[6]

Mechanism & Rationale:

The reaction is typically catalyzed by a weak base, such as a secondary amine (e.g., piperidine) or an ammonium salt. The base facilitates the deprotonation of the active methyl group of this compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable conjugated α,β-unsaturated system.[4][7] The removal of water can be used to drive the reaction equilibrium towards the product.[6]

Knoevenagel_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification reagents Combine Aldehyde, This compound, & Solvent (e.g., Toluene) catalyst Add Catalyst (e.g., Piperidine/ Acetic Acid) reagents->catalyst heat Heat to Reflux with Dean-Stark Trap catalyst->heat monitor Monitor Progress via TLC heat->monitor cool Cool to RT & Dilute monitor->cool wash Wash with aq. HCl, Water, & Brine cool->wash dry Dry (Na2SO4), Filter, & Concentrate wash->dry purify Purify via Flash Chromatography dry->purify Claisen_Mechanism start This compound + Base (NaH) enolate Nucleophilic Enolate start->enolate - H₂ intermediate Tetrahedral Intermediate enolate->intermediate + Electrophile electrophile Electrophilic Ester (e.g., Diethyl Carbonate) product_enolate Product Enolate (Stabilized) intermediate->product_enolate - EtO⁻ final_product β-Keto Ester Product (After Acid Workup) product_enolate->final_product + H₃O⁺

Sources

Topic: Chromatographic Purification Strategies for Methyl (2-oxopropoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the chromatographic purification of Methyl (2-oxopropoxy)acetate. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple step-by-step instructions to explain the fundamental principles and causal logic behind critical experimental choices. We will explore method development using Thin-Layer Chromatography (TLC), preparative-scale purification via Flash Chromatography (both normal and reversed-phase), and high-resolution polishing using Preparative High-Performance Liquid Chromatography (HPLC). The protocols herein are designed as self-validating systems to ensure reproducible, high-purity outcomes.

Introduction: The Purification Challenge

This compound is a small organic molecule featuring both an ester and a ketone functional group. Its utility as a synthetic building block in pharmaceutical and materials science necessitates a high degree of purity. However, the purification of this compound is not trivial due to its specific physicochemical properties.

The presence of multiple polar functionalities imparts a significant hydrophilic character, which can lead to challenges in traditional normal-phase chromatography. Furthermore, as a β-keto ester derivative, this compound is susceptible to two primary issues during purification:

  • Keto-Enol Tautomerism: The equilibrium between the keto and enol forms can lead to significant peak broadening or the appearance of multiple peaks during chromatography, complicating separation and analysis.[1][2]

  • Acid Sensitivity: The ester linkage can be labile, and the compound may be prone to degradation on the acidic surface of standard silica gel.[1]

This guide provides a systematic approach to navigate these challenges and select the optimal purification strategy based on scale, required purity, and available instrumentation.

Pre-Analysis: Understanding the Analyte and Method Development

A successful purification begins with a thorough understanding of the target molecule's properties and preliminary method scouting using Thin-Layer Chromatography (TLC).

Physicochemical Properties of this compound

A summary of the key computed properties of the target compound is essential for designing a purification strategy.

PropertyValueSource
Molecular Formula C₆H₁₀O₄[3][4]
Molecular Weight 146.14 g/mol [3][4]
XLogP3 (Polarity) -0.2[3][4]
Topological Polar Surface Area 52.6 Ų[3]

The negative XLogP3 value indicates that this compound is a polar, hydrophilic compound. This property is the primary determinant for selecting the appropriate stationary and mobile phases.

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly screening solvent systems to achieve optimal separation in flash chromatography.[5] The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) between 0.2 and 0.4, ensuring good resolution from impurities without excessively long elution times.[1][5]

Methodology:

  • Plate Preparation: Use standard silica gel 60 F₂₅₄ TLC plates.

  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.

  • Solvent Screening:

    • Starting Point: Begin with a 30:70 mixture of Ethyl Acetate (EtOAc) in Hexanes. This is a standard starting point for compounds of "normal" polarity.[6]

    • Elution: Place the plate in a TLC chamber containing the chosen solvent system. Ensure the chamber is saturated with solvent vapors.

    • Visualization: After the solvent front nears the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate stain).

  • Optimization:

    • If the Rƒ is too low (<0.2), the compound is sticking to the silica. Increase the mobile phase polarity by increasing the proportion of ethyl acetate.[5]

    • If the Rƒ is too high (>0.4), the compound is eluting too quickly. Decrease the polarity by increasing the proportion of hexanes.[5]

    • For highly polar compounds where even 100% EtOAc is insufficient, consider a more polar system like 5-10% Methanol (MeOH) in Dichloromethane (DCM).[1][6]

  • Stability Check (2D TLC): To check for on-plate degradation, spot the compound in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in the same solvent system. A stable compound will appear on the diagonal; degradation products will appear as off-diagonal spots.[1]

Preparative Purification: Flash Chromatography

Flash chromatography is the workhorse technique for purifying milligram to multi-gram quantities of organic compounds.[7] Based on the compound's polarity, both normal-phase and reversed-phase approaches are viable.

Workflow for Flash Chromatography Purification

The general workflow involves selecting the appropriate conditions based on TLC analysis, packing the column, loading the sample, running the separation, and analyzing the collected fractions.

G cluster_prep Preparation & Development cluster_purification Purification cluster_analysis Analysis TLC Protocol 1: TLC Method Development (Rf ≈ 0.2-0.4) Solvent Select Optimal Solvent System TLC->Solvent Column Pack Flash Column (Silica or C18) Load Load Crude Sample (Dry or Liquid Loading) Column->Load Elute Elute with Gradient (Based on TLC) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Final Obtain Purified Compound Evap->Final

Caption: General workflow for flash chromatography purification.

Protocol 2: Normal-Phase Flash Chromatography

This is the most common approach, utilizing a polar stationary phase (silica gel) and a less polar mobile phase.

Rationale: Normal-phase chromatography is cost-effective and widely applicable. The separation is based on the analyte's adsorption to the polar silica surface.[8]

Methodology:

  • Column Selection: Choose a silica gel column size appropriate for the amount of crude material (typically a 1:30 to 1:100 ratio of sample mass to silica mass).

  • Solvent System: Use the optimized solvent system from Protocol 1 (e.g., 40% EtOAc in Hexanes). Prepare a starting elution solvent with slightly lower polarity (e.g., 20% EtOAc in Hexanes).

  • Sample Loading:

    • Liquid Loading: If the crude product is fully soluble in the starting mobile phase, dissolve it in a minimal volume and inject it onto the column.[5]

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder is then loaded onto the top of the column bed. This technique is ideal for compounds with limited solubility in the mobile phase and prevents band broadening.[5]

  • Elution:

    • Begin elution with the low-polarity starting solvent (e.g., 20% EtOAc/Hexanes) for 2-3 column volumes (CV).

    • Gradually increase the polarity of the mobile phase (gradient elution) to the optimal TLC condition (e.g., ramp to 40% EtOAc over 10 CV).

    • Hold at the optimal polarity until the target compound has fully eluted.

    • Finally, flush the column with a high-polarity solvent (e.g., 80-100% EtOAc) to elute any strongly retained impurities.

  • Fraction Collection & Analysis: Collect fractions throughout the run and analyze them by TLC to identify those containing the pure product.

Protocol 3: Modified Normal-Phase (for Acid-Sensitive Compounds)

If TLC analysis or prior knowledge suggests that this compound is degrading on silica, the acidity of the stationary phase must be neutralized.

Rationale: The silanol groups (Si-OH) on the surface of silica gel are acidic and can catalyze the hydrolysis of esters or other side reactions.[1] Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase deactivates these acidic sites.[6]

Methodology:

  • Solvent Modification: Prepare the mobile phase solvents (e.g., EtOAc/Hexanes) containing 0.1-1% triethylamine by volume.

  • Column Equilibration: Before loading the sample, flush the packed silica gel column with the TEA-modified mobile phase for at least 3-5 column volumes to ensure the entire stationary phase is neutralized.

  • Purification: Proceed with sample loading, elution, and fraction collection as described in Protocol 2, using the TEA-modified solvents throughout the entire run.

High-Purity Purification: Preparative HPLC

When purity levels exceeding ~95-98% are required, or for separating very closely related impurities, preparative HPLC is the method of choice.[9][10] Given the polar nature of the target compound, a reversed-phase method is highly recommended.[11][12]

Purification Strategy Decision Workflow

The choice of purification technique depends on several factors, including the initial purity of the crude material, the required final purity, and the quantity of the sample.

G Start Crude Methyl (2-oxopropoxy)acetate TLC Run TLC (Protocol 1) Start->TLC Check_Stability 2D TLC shows degradation? TLC->Check_Stability Check_Rf Is Rf in 100% EtOAc < 0.1? Purity_Req Final Purity >98% Required? Check_Rf->Purity_Req No RP_Flash Use Reversed-Phase Flash Check_Rf->RP_Flash Yes Check_Stability->Check_Rf No NP_Flash_Mod Use Modified NP Flash with TEA (Protocol 3) Check_Stability->NP_Flash_Mod Yes NP_Flash Use Normal-Phase Flash (Protocol 2) Purity_Req->NP_Flash No Prep_HPLC Use Preparative RP-HPLC (Protocol 4) Purity_Req->Prep_HPLC Yes

Caption: Decision workflow for selecting the optimal purification strategy.

Protocol 4: Reversed-Phase Preparative HPLC (RP-HPLC)

This protocol outlines a standard approach for purifying polar small molecules using a C18 stationary phase.

Rationale: Reversed-phase chromatography separates molecules based on their hydrophobicity.[12] Polar molecules like this compound have weaker interactions with the non-polar C18 stationary phase and elute earlier in highly aqueous mobile phases. This mode of separation often provides excellent peak shapes for polar analytes and avoids the issue of silica-induced degradation.[13][14]

Methodology:

  • Analytical Method Development:

    • First, develop a separation method on an analytical HPLC system using a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water (HPLC Grade)

    • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)

    • Screening Gradient: Run a fast scouting gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution conditions.

    • Optimization: Refine the gradient to achieve baseline separation between the target peak and major impurities.

  • Sample Solubility and Loading Study:

    • Ensure the crude sample is completely soluble in the mobile phase or a suitable injection solvent (e.g., Water/ACN mixture). Sample precipitation can damage the system.[12]

    • On the analytical column, perform a loading study by injecting increasing amounts of the sample to determine the maximum sample load before resolution is lost.

  • Scaling to Preparative Scale:

    • Select a preparative C18 column with the same chemistry as the analytical column but a larger diameter (e.g., 21.2 x 250 mm).

    • Scale the flow rate and gradient according to the column dimensions.

    • Scale the injection volume based on the loading study.

  • Purification Run:

    • Equilibrate the preparative column with the starting mobile phase composition.

    • Inject the dissolved crude sample.

    • Run the scaled preparative gradient.

  • Fraction Collection:

    • Collect fractions based on the UV detector signal. Use a narrow time window around the target peak to maximize purity.[12]

    • Perform multiple injections if necessary to process the entire batch.

  • Post-Purification Analysis:

    • Analyze the collected fractions using the analytical HPLC method to confirm purity.

    • Combine the pure fractions, and remove the organic solvent (ACN/MeOH) using a rotary evaporator.

    • If the product is stable in water, lyophilize the remaining aqueous solution to obtain the final solid product.

Troubleshooting Common Purification Issues

ProblemPotential Cause(s)Recommended Solution(s)
Broad or Tailing Peaks Keto-enol tautomerism on the column[1][2]; Column overloading; Secondary interactions with silica.Switch to a reversed-phase method; Reduce sample load; For normal-phase, add a modifier like TEA to the mobile phase (Protocol 3).
Compound Does Not Elute (Rf=0) Compound is too polar for the selected normal-phase system.[1]Switch to a more polar mobile phase (e.g., MeOH in DCM)[1]; Switch to a reversed-phase or HILIC method.[13]
Multiple Spots on TLC / Peaks in HPLC Compound degradation on the stationary phase; Presence of impurities.Confirm stability with 2D TLC[1]; Use a neutralized stationary phase (Protocol 3) or switch to reversed-phase.
Poor Separation from Impurity Co-elution due to similar polarity.Optimize the solvent gradient (make it shallower); Try a different solvent system (e.g., switch EtOAc for Acetone); Switch from normal-phase to reversed-phase (or vice-versa) as selectivity will be different.

Conclusion

The successful purification of this compound hinges on a systematic approach that accounts for its polar nature and potential for instability. For routine, preparative-scale purification, Normal-Phase Flash Chromatography with a neutralized silica bed (Protocol 3) is often the most practical starting point. When the compound proves too polar for reliable elution from silica or when very high purity (>98%) is demanded for sensitive applications, Reversed-Phase Preparative HPLC (Protocol 4) is the superior and recommended technique. Proper method development, beginning with TLC, is critical to minimizing solvent usage and maximizing yield and purity.

References

  • Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics.
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
  • Aapptec Peptides. (n.d.). Organic Small Molecule HPLC Columns; C-18 columns.
  • Benchchem. (n.d.). Technical Support Center: Column Chromatography Purification of Keto Esters.
  • Buchi. (n.d.). Develop flash and prep HPLC applications to purify a range of compounds.
  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC.
  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems.
  • PubChem. (n.d.). Methyl 2-(2-oxopropoxy)acetate. National Institutes of Health.
  • Biotage. (n.d.). Successful Flash Chromatography.
  • University of Warwick. (n.d.). Principles in preparative HPLC.
  • Echemi. (n.d.). methyl 2-(2-oxopropoxy)acetate.
  • Chromatography Forum. (2010). beta keto esters by HPLC.

Sources

Application Notes and Protocols: Derivatization of Methyl (2-oxopropoxy)acetate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the derivatization of Methyl (2-oxopropoxy)acetate, a promising lead-like fragment, to generate a chemically diverse library for biological screening. We delve into the strategic rationale behind selecting specific chemical transformations targeting the ketone and ester functionalities. Detailed, field-tested protocols for key derivatization reactions, including reductive amination, Horner-Wadsworth-Emmons olefination, and thiazole synthesis, are presented. Furthermore, we outline a strategic, multi-tiered biological screening cascade designed to efficiently identify and validate bioactive compounds. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage small molecule scaffolds for the discovery of novel therapeutic agents.

Introduction: The Potential of this compound as a Lead-Like Fragment

The journey of drug discovery often begins with the identification of small, structurally simple molecules, or "fragments," that exhibit weak but efficient binding to a biological target.[1][2][3][4][5] this compound presents itself as an exemplary starting point for such fragment-based drug discovery (FBDD) campaigns. Its low molecular weight and presence of versatile chemical handles—a ketone and an ester—provide a fertile ground for chemical elaboration to enhance potency and selectivity.

An initial assessment of this compound against Lipinski's Rule of Five, a widely used guideline for predicting the druglikeness of a molecule, underscores its potential.[6][7][8][9]

PropertyValueLipinski's Rule of Five GuidelineStatus
Molecular Weight146.14 g/mol [10]< 500 Da[6][7][8]Compliant
logP (XLogP3-AA)-0.2[10]< 5[6][7][11]Compliant
Hydrogen Bond Donors0[10]≤ 5[6][7][8]Compliant
Hydrogen Bond Acceptors4[10]≤ 10[6][7][8]Compliant

Table 1. Physicochemical properties of this compound in the context of Lipinski's Rule of Five.

The compliance of this compound with these rules suggests a favorable starting point for developing orally bioavailable drugs. The strategic derivatization of this scaffold is the next critical step in exploring its biological potential.

Strategic Derivatization: Unlocking Chemical Diversity

The chemical architecture of this compound offers two primary points for diversification: the ketone and the ester functionalities. The following sections detail robust protocols for their modification, emphasizing the rationale behind each synthetic choice.

Targeting the Ketone: A Hub for introducing Structural Complexity

The ketone group is a versatile handle for introducing a wide array of chemical motifs through well-established and reliable chemical reactions.

Reductive amination is a powerful method for converting ketones into amines, a functional group prevalent in a vast number of pharmaceuticals.[12][13][14][15][16] This one-pot reaction proceeds through the formation of an intermediate imine, which is then reduced to the corresponding amine.[16] This strategy allows for the introduction of diverse amine-containing building blocks, thereby exploring a wide chemical space and introducing potential hydrogen bond donors.

Protocol 1: General Procedure for Reductive Amination

Materials:

  • This compound

  • Primary or secondary amine of choice (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a solution of this compound (1.0 eq) in DCM or DCE (0.1 M), add the desired amine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amine derivative.

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for the synthesis of alkenes from ketones, typically yielding the thermodynamically more stable (E)-alkene with high stereoselectivity.[17][18][19][20][21] This reaction involves a stabilized phosphonate carbanion and offers the advantage of a water-soluble phosphate byproduct, simplifying purification.[18][21] The introduction of an α,β-unsaturated ester moiety can significantly impact the biological activity profile of the parent molecule.

Protocol 2: Horner-Wadsworth-Emmons Olefination

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.2 eq) to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[22][23][24] The Hantzsch thiazole synthesis provides a direct route to this important heterocycle from α-haloketones and a thioamide.[25] This requires a two-step modification of the starting material to introduce a halogen at the α-position to the ketone.

Protocol 3: Two-Step Thiazole Synthesis

Part A: α-Bromination of this compound

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TsOH)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)

  • AIBN (Azobisisobutyronitrile) or Benzoyl peroxide (BPO) as a radical initiator

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in CCl₄ or DCM.

  • Add NBS (1.1 eq) and a catalytic amount of AIBN or BPO.

  • Reflux the mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium thiosulfate solution to remove any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone, which can often be used in the next step without further purification.

Part B: Hantzsch Thiazole Synthesis

Materials:

  • Crude α-bromo-Methyl (2-oxopropoxy)acetate from Part A

  • Thioamide of choice (e.g., thiourea, thioacetamide)

  • Ethanol

  • Sodium bicarbonate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser

Procedure:

  • Dissolve the crude α-bromo ketone (1.0 eq) and the thioamide (1.1 eq) in ethanol.

  • Add sodium bicarbonate (1.2 eq) to the mixture.

  • Reflux the reaction for 4-8 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Leveraging "Click Chemistry" for Rapid Library Generation

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[26][27][28][29][30] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example.[30] To utilize this powerful tool, one of the reaction partners needs to be functionalized with either an azide or an alkyne. The α-bromo ketone intermediate from Protocol 3A can be readily converted to an α-azido ketone, setting the stage for reaction with a diverse library of alkynes.

Protocol 4: Introduction of an Azide and Subsequent Click Reaction

Part A: Synthesis of α-Azido-Methyl (2-oxopropoxy)acetate

Materials:

  • Crude α-bromo-Methyl (2-oxopropoxy)acetate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude α-bromo ketone (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq). Caution: Sodium azide is highly toxic.

  • Stir the reaction at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the α-azido ketone.

Part B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • α-Azido-Methyl (2-oxopropoxy)acetate

  • Terminal alkyne of choice

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) mixture

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flask, dissolve the α-azido ketone (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting triazole by flash column chromatography.

Biological Screening Cascade: From Hits to Leads

A successful screening campaign requires a well-defined strategy to efficiently identify and validate bioactive compounds. A tiered approach is recommended, starting with broad, high-throughput screens and progressing to more focused, biologically relevant assays.

Workflow for Biological Screening

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Cytotoxicity cluster_2 Tier 3: Secondary & Cell-Based Assays cluster_3 Tier 4: Lead Optimization HTS High-Throughput Screening (HTS) (e.g., Enzyme Inhibition Assay) Dose_Response Dose-Response & IC50 Determination HTS->Dose_Response Active Compounds ('Hits') Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Dose_Response->Cytotoxicity Confirmed Hits Secondary_Assay Secondary Assays (e.g., Orthogonal enzyme assay) Cytotoxicity->Secondary_Assay Non-toxic Hits Cell_Based Cell-Based Functional Assays Secondary_Assay->Cell_Based Validated Hits SAR Structure-Activity Relationship (SAR) Studies Cell_Based->SAR Lead Candidates

Figure 1. A tiered approach to biological screening.

Tier 1: Primary High-Throughput Screening (HTS)

The initial screen of the derivatized library should be a robust, cost-effective, and high-throughput assay.[31][32][33][34]

  • Enzyme Inhibition Assays: If a specific enzyme target is known, a biochemical assay measuring the inhibition of enzyme activity is ideal.[35] These assays are often fluorescence- or luminescence-based, allowing for rapid and sensitive measurements in a multi-well plate format.[33]

Tier 2: Hit Confirmation and Cytotoxicity Assessment

Compounds that show activity in the primary screen ("hits") must be further evaluated.

  • Dose-Response Curves and IC₅₀ Determination: Hits should be re-tested at multiple concentrations to confirm their activity and determine their potency (IC₅₀ value).

  • Cytotoxicity Assays: It is crucial to distinguish between specific bioactivity and general toxicity.[36][37] Standard assays like the MTT assay (measures metabolic activity) or LDH release assay (measures membrane integrity) can be used to assess the cytotoxic profile of the confirmed hits.[36][38][39]

Tier 3: Secondary and Cell-Based Functional Assays

Non-toxic hits should be progressed to more complex and biologically relevant assays.

  • Orthogonal Assays: To rule out assay artifacts, hits should be tested in a secondary assay that measures the same biological endpoint but uses a different detection technology.

  • Cell-Based Assays: These assays assess the activity of the compounds in a more physiological context.[38][40] The choice of assay will depend on the therapeutic area of interest (e.g., cell proliferation, apoptosis, or signaling pathway modulation).

Tier 4: Lead Optimization

Compounds that demonstrate robust activity in cell-based assays are considered "leads" and become the starting point for medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties through Structure-Activity Relationship (SAR) studies.

Conclusion

This compound is a valuable starting scaffold for the generation of diverse and drug-like compound libraries. By strategically targeting its ketone and ester functionalities through robust chemical transformations, researchers can rapidly explore a vast chemical space. The integration of these synthetic strategies with a tiered biological screening cascade provides a powerful and efficient platform for the discovery of novel bioactive molecules. This comprehensive guide serves as a practical resource for scientists engaged in the exciting and challenging endeavor of drug discovery.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25.
  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.
  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • PubMed. (2025). Advances in click chemistry for drug discovery and development. Expert Opinion on Drug Discovery, 20(10), 1327-1343.
  • Wikipedia. (2023). Fragment-based lead discovery. Retrieved from [Link]

  • Longdom Publishing. (2023). The Innovative Approaches of Fragment Based Drug Discovery (FBDD) and the Therapeutic Interventions of Drug Development. Journal of Drug Designing and Research.
  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from [Link]

  • Lecture Notes. (2023). lipinski rule of five.
  • Wikipedia. (2023). Click chemistry. Retrieved from [Link]

  • Merck Millipore. (n.d.). Click Chemistry in Drug Discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • Chemistry LibreTexts. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents.
  • OpenStax. (2023). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction.
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Application Note: Methyl (2-oxopropoxy)acetate as a Versatile Building Block for the Synthesis of Novel α,β-Unsaturated Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the pursuit of novel chemical entities for applications in medicinal chemistry, materials science, and agrochemicals, the development of versatile and efficient synthetic methodologies is paramount. Methyl (2-oxopropoxy)acetate is a bifunctional reagent that, while not extensively documented, holds significant potential as a building block in organic synthesis. Its structure, featuring both a reactive ketone and an ester moiety, offers dual points for molecular elaboration. This application note demonstrates the utility of this compound as a precursor for the synthesis of novel α,β-unsaturated esters through a robust and well-established protocol: the Knoevenagel condensation.[1] This reaction provides a reliable method for carbon-carbon bond formation, leading to conjugated systems that are valuable intermediates and final products in their own right.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for successful synthesis. The key properties of this compound are summarized below.[2][3]

PropertyValueSource
IUPAC Name methyl 2-(2-oxopropoxy)acetatePubChem[2]
CAS Number 61363-66-4PubChem[2]
Molecular Formula C₆H₁₀O₄PubChem[2]
Molecular Weight 146.14 g/mol PubChem[2]
Boiling Point 221.6 °CEchemi[3]
Density 1.086 g/cm³Echemi[3]
Flash Point 90.6 °CEchemi[3]
SMILES CC(=O)COCC(=O)OCPubChem[2]

Principle of Synthesis: The Knoevenagel Condensation

The core of this application lies in the reactivity of the α-hydrogens on the methylene group situated between the ketone and the ether linkage in this compound. While the protons alpha to the ketone are acidic, the most reactive site for a Knoevenagel-type reaction is the methylene group of the acetyl group (CH3-C=O). This is a classic example of an active methylene compound.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (in this case, the methyl group of the acetyl moiety) to a carbonyl group, typically an aldehyde or ketone.[4] The reaction is usually catalyzed by a weak base, such as an amine (e.g., piperidine), and is followed by a dehydration step to yield an α,β-unsaturated product.[5]

Mechanism: The reaction proceeds through several key steps:

  • Enolate Formation: The amine catalyst deprotonates the active methylene compound to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde (in our example, benzaldehyde), forming an aldol-type addition product.

  • Dehydration: The intermediate alkoxide is protonated, and subsequent elimination of a water molecule yields the final α,β-unsaturated ester.[5]

The use of a mild base is crucial to favor the desired condensation while preventing the self-condensation of the aldehyde reactant.[1]

Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration Reagent This compound Enolate Enolate Intermediate Reagent->Enolate Deprotonation Base Piperidine (Base) Aldol_Adduct Aldol Addition Product Enolate->Aldol_Adduct Attack on Carbonyl Aldehyde Benzaldehyde Aldehyde->Aldol_Adduct Final_Product Novel α,β-Unsaturated Ester Aldol_Adduct->Final_Product Elimination Water H₂O

Caption: Knoevenagel condensation mechanism.

Detailed Experimental Protocol

This protocol details the synthesis of a novel ester, Methyl (E)-2-(2-oxo-4-phenylbut-3-enoxy)acetate , using this compound and benzaldehyde as model substrates.

Materials & Equipment:

  • Reagents: this compound, Benzaldehyde, Piperidine, Toluene, Diethyl ether, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Equipment: Round-bottom flask, Reflux condenser, Dean-Stark trap, Magnetic stirrer/hotplate, Separatory funnel, Rotary evaporator, Thin-Layer Chromatography (TLC) plates (silica gel), Column chromatography setup.

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add toluene (50 mL).

    • Add this compound (1.46 g, 10 mmol, 1.0 eq.).

    • Add freshly distilled benzaldehyde (1.06 g, 10 mmol, 1.0 eq.).

    • Add piperidine (0.085 g, 1 mmol, 0.1 eq.) as the catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 110-115 °C) with vigorous stirring.

    • Continuously remove the water formed during the reaction using the Dean-Stark trap.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting materials.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure α,β-unsaturated ester.

Characterization of the Novel Ester Product

The structure of the synthesized Methyl (E)-2-(2-oxo-4-phenylbut-3-enoxy)acetate should be confirmed using standard spectroscopic techniques. The expected data are summarized below.

Spectroscopic DataExpected Characteristics
FT-IR (ν, cm⁻¹) ~1750 (C=O, ester), ~1680 (C=O, conjugated ketone), ~1625 (C=C, alkene), ~3050 (C-H, aromatic)
¹H NMR (CDCl₃, δ, ppm) ~7.3-7.6 (m, 5H, Ar-H), ~7.5 (d, 1H, vinylic H), ~6.8 (d, 1H, vinylic H), ~4.8 (s, 2H, -O-CH₂-C=O), ~3.8 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, δ, ppm) ~195 (C=O, ketone), ~170 (C=O, ester), ~140 (vinylic C), ~134 (aromatic C), ~128-130 (aromatic CH), ~125 (vinylic C), ~70 (-O-CH₂-), ~52 (OCH₃)
Mass Spec (ESI+) Expected m/z for [M+Na]⁺: 257.07

Note: The exact chemical shifts (δ) in NMR spectra may vary slightly.

Experimental Workflow Diagram

The overall process, from reaction setup to final characterization, is a logical sequence designed for efficiency and purity.

Workflow A 1. Reaction Setup (Reagents + Toluene + Catalyst) B 2. Reflux & Water Removal (Dean-Stark, 4-6h) A->B C 3. Reaction Monitoring (TLC) B->C C->B Continue if incomplete D 4. Cool & Quench C->D Proceed if complete E 5. Liquid-Liquid Extraction (Acid/Base Washes) D->E F 6. Drying & Concentration (MgSO₄, Rotovap) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, IR, MS) G->H

Caption: Experimental workflow for synthesis.

Discussion and Broader Applications

The successful synthesis of Methyl (E)-2-(2-oxo-4-phenylbut-3-enoxy)acetate showcases the utility of this compound as a valuable C3 synthon. The resulting product, an enone, is itself a versatile intermediate. The conjugated system can participate in a variety of transformations, including Michael additions, Diels-Alder reactions, and further functionalization of the ester group.

This protocol can be readily adapted for the synthesis of a library of novel esters by simply varying the aldehyde component. Aliphatic, heterocyclic, or other substituted aromatic aldehydes can be employed to generate a diverse range of products for screening in drug discovery and materials science programs. Furthermore, the ketone functionality in the original reagent could be targeted in other reaction types, such as reductive aminations or Wittig reactions, expanding its synthetic utility even further. The vicinal arrangement of the keto and ester groups makes this class of molecules interesting for creating complex natural product analogs.[6]

Safety and Handling

  • This compound: May cause skin, eye, and respiratory irritation.[2]

  • Toluene: Flammable liquid and vapor. Can cause skin and eye irritation and may cause drowsiness or dizziness.

  • Piperidine: Flammable and toxic liquid. Corrosive and causes severe skin burns and eye damage.

  • Benzaldehyde: Combustible liquid. Harmful if swallowed.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

References

  • Chemistry Learner. (n.d.). Knoevenagel Condensation: Definition, Examples and Mechanism. Retrieved from [Link]

  • Schrock, R. R., & Hoveyda, A. H. (2011). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. PMC. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (2015). Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes. Retrieved from [Link]

  • Slideshare. (n.d.). Knoevenagel reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4052423A - Synthesis of α,β-unsaturated carboxylic acids and esters.
  • ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted α,β-unsaturated compounds. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(2-oxopropoxy)acetate. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of β,β-substituted unsaturated keto esters by the Knoevenagel condensation reaction using the Lewis acids ZnCl2 or TiCl4. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mechanism of the Double Aldol Reaction: The First Spectroscopic Characterization of a Carbon-Bound Boron Enolate Derived from Carboxylic Esters. Retrieved from [Link]

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Alpha Hydrogens. Retrieved from [Link]

  • Beilstein Journals. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Retrieved from [Link]

  • PubMed Central. (n.d.). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • YouTube. (2020, April 14). Knoevenagel condensation: Basic concept and mechanism & decarboxylation to α,β-unsaturated carbonyl. [Video]. Retrieved from [Link]

  • ACS Publications. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester. National Institutes of Health. Retrieved from [Link]

  • American Chemical Society. (2025). and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl (2-oxopropoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl (2-oxopropoxy)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction yield.

The synthesis of this compound, a valuable building block in organic synthesis, is typically achieved via the Williamson ether synthesis.[1][2] This SN2 reaction involves the nucleophilic attack of a methyl glycolate alkoxide on an α-haloketone, such as chloroacetone. While straightforward in principle, the reaction is sensitive to conditions and prone to side reactions that can significantly reduce yield and purity. This guide will address the most common pitfalls and provide robust solutions.

Core Reaction Pathway: Williamson Ether Synthesis

The primary route involves the deprotonation of methyl glycolate to form a nucleophilic alkoxide, which then displaces the chloride from chloroacetone.

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Nucleophilic Attack Methyl Glycolate Methyl Glycolate Alkoxide Methyl Glycolate Alkoxide (Nucleophile) Methyl Glycolate->Alkoxide + Base - H₂ gas Base Base (e.g., NaH) Chloroacetone Chloroacetone (Electrophile) Alkoxide->Chloroacetone SN2 Attack Product This compound Chloroacetone->Product Displaces Cl⁻ Byproduct Salt Byproduct (e.g., NaCl) Chloroacetone->Byproduct G Alkoxide Methyl Glycolate Alkoxide (Base) Chloroacetone Chloroacetone Alkoxide->Chloroacetone Acts as Base (E2 Pathway) EliminationProduct Prop-1-en-2-one Chloroacetone->EliminationProduct Forms Alkene (Side Product)

Fig 2. E2 Elimination Side Reaction.
Q4: What are the optimal reaction conditions (solvent, temperature, time) to maximize my yield?

A4: The choice of reaction conditions is a balance between reaction rate and selectivity. For the synthesis of this compound, the following parameters are recommended.

ParameterRecommended ConditionRationale & Key Considerations
Solvent Anhydrous DMF or AcetonitrileThese polar aprotic solvents effectively solvate the alkoxide and are ideal for SN2 reactions. [1][3]THF is also a viable option. [4]Ensure the solvent is truly anhydrous.
Base Sodium Hydride (NaH), 1.1 eqA slight excess ensures complete deprotonation of the methyl glycolate.
Temperature 0 °C for additions, then warm to 50-60 °CInitial low temperature controls reactivity and minimizes side reactions. [5]Gently warming after the addition of chloroacetone drives the SN2 reaction to completion. [1][3]
Reaction Time 2-8 hoursThe reaction progress should be monitored by TLC. The reaction is typically complete within this timeframe. [1][3]
Atmosphere Inert (Nitrogen or Argon)Prevents the base from reacting with atmospheric moisture and oxygen.
Q5: I am struggling with the purification of the final product. What is the most effective method?

A5: Proper purification is essential to isolate your target compound from unreacted starting materials, salts, and side products.

  • Workup: After quenching the reaction with saturated NH₄Cl, extract the aqueous layer multiple times with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine to remove residual water and salts, and dry over anhydrous sodium sulfate or magnesium sulfate. [5]* Purification: Silica gel column chromatography is the most effective method for purifying the crude product. [5] * Solvent System (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity to elute your product. The exact ratio should be determined by TLC analysis.

    • TLC Visualization: The product contains a ketone, which can be visualized using a potassium permanganate stain if it is not UV-active.

Optimized Experimental Protocol

This protocol incorporates the best practices discussed above to maximize the yield and purity of this compound.

Alkoxide Formation
  • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Allow it to cool to room temperature under a stream of nitrogen.

  • Add anhydrous DMF (or THF) to the flask via syringe.

  • Add methyl glycolate (1.0 equivalent) to the solvent.

  • Cool the flask to 0 °C using an ice bath.

  • Carefully and portion-wise, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases completely.

SN2 Reaction
  • Cool the freshly prepared alkoxide solution back down to 0 °C.

  • Add chloroacetone (1.05 equivalents) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, remove the ice bath and warm the reaction mixture to 60 °C using an oil bath.

  • Maintain the reaction at this temperature for 2-8 hours. Monitor the reaction's progress by taking small aliquots and analyzing them with TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the methyl glycolate spot has disappeared.

Workup and Purification
  • Cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic extracts and wash once with water, then once with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Fig 3. Logical Troubleshooting Workflow.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Tajan, M., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature Communications. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of methyl 2-chloro-2-[(4R)-4-(2-oxopropyl)-2-oxoazetidin-1-yl]acetate. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Theoretical Studies of Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

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Side reactions and byproduct formation in "Methyl (2-oxopropoxy)acetate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl (2-oxopropoxy)acetate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, delve into the underlying chemistry of side reactions, and provide actionable troubleshooting strategies to optimize your synthetic outcomes.

I. Reaction Overview & Key Challenges

The synthesis of this compound is commonly achieved via a Williamson ether synthesis. This involves the reaction of a methyl glycolate salt (an alkoxide) with chloroacetone.[1] While seemingly straightforward as an SN2 reaction, the presence of multiple functional groups—an ester and a ketone—introduces specific challenges that can lead to a variety of side reactions and byproducts.[2][3]

The primary hurdles in this synthesis are:

  • Competing Basicity: The base used to deprotonate methyl glycolate can also deprotonate the α-carbon of chloroacetone, leading to self-condensation reactions.[4]

  • Nucleophilicity of the Enolate: The enolate of chloroacetone can act as a nucleophile, competing with the desired methyl glycolate alkoxide.

  • Product Stability: The α-keto ester product can be susceptible to hydrolysis or other degradation pathways under the reaction conditions.

Below is a diagram illustrating the intended reaction pathway and the points where key side reactions can occur.

G cluster_main Main Reaction Pathway cluster_side Side Reactions MG Methyl Glycolate MGA Methyl Glycolate Alkoxide MG->MGA Base Product This compound MGA->Product SN2 Attack OverAlk Over-alkylation Product MGA->OverAlk Reacts with Product CA Chloroacetone CA->Product CA_enol Chloroacetone Enolate CA->CA_enol Base Aldol Aldol Condensation Product CA->Aldol Product->OverAlk Hydrolysis Hydrolysis Products Product->Hydrolysis H2O CA_enol->Aldol Self-condensation Favorskii Favorskii Rearrangement Product CA_enol->Favorskii Intramolecular Cyclization Base_node Base Base_node->MGA Base_node->CA_enol

Caption: Main and side reaction pathways in the synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address potential issues you may encounter during your synthesis.

Frequently Asked Questions

Q1: My reaction is sluggish or shows low conversion to the desired product. What are the likely causes and how can I improve the reaction rate?

A1: Low conversion can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Insufficient Deprotonation of Methyl Glycolate: The pKa of the hydroxyl group in methyl glycolate is crucial. If the base used is not strong enough to achieve complete deprotonation, the concentration of the active nucleophile (the alkoxide) will be low.

    • Recommendation: Consider using a stronger base like sodium hydride (NaH) or potassium hydride (KH), which will irreversibly deprotonate the alcohol.[2] Ensure the methyl glycolate is dry, as water will consume the base.

  • Inappropriate Solvent: The Williamson ether synthesis is an SN2 reaction, which is favored by polar aprotic solvents that can solvate the cation of the base but do not hydrogen-bond with the nucleophile.[2]

    • Recommendation: Solvents like DMF, DMSO, or THF are generally good choices. Avoid protic solvents like ethanol or methanol if you are using a very strong base like NaH, as the solvent itself will be deprotonated.

  • Poor Quality of Chloroacetone: Chloroacetone can degrade over time.

    • Recommendation: Use freshly distilled or recently purchased chloroacetone. Ensure it has been stored properly, protected from light and moisture.

Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it likely to be and how can I prevent its formation?

A2: A common high molecular weight byproduct is the result of an aldol-type self-condensation of chloroacetone. This occurs when the base deprotonates the α-carbon of chloroacetone, creating an enolate that then attacks another molecule of chloroacetone.[4]

  • Mechanism: The presence of a ketone makes the α-protons acidic. A strong base can lead to a significant concentration of the chloroacetone enolate, which is a potent nucleophile.

  • Prevention Strategies:

    • Controlled Addition of Base: Add the base slowly to a solution of methyl glycolate at a low temperature (e.g., 0 °C) to form the alkoxide in situ before adding the chloroacetone. This minimizes the time the base is in the presence of chloroacetone alone.

    • Order of Addition: A "pre-formation" of the methyl glycolate alkoxide is highly recommended. First, react methyl glycolate with the base. Then, slowly add the chloroacetone to this solution. This ensures the primary nucleophile present is the desired alkoxide.

    • Choice of Base: A bulky, non-nucleophilic base might be less prone to deprotonating the sterically hindered α-carbon of chloroacetone, but this can be a delicate balance.

Q3: My final product is contaminated with a carboxylic acid impurity. What is the source of this and how can I avoid it?

A3: The presence of a carboxylic acid impurity, likely (2-oxopropoxy)acetic acid, is due to the hydrolysis of the methyl ester in your product.

  • Cause: This can happen during the reaction if there is water present, or more commonly, during the aqueous workup. Basic conditions in the workup (e.g., a sodium bicarbonate wash) can promote saponification (ester hydrolysis).

  • Mitigation:

    • Anhydrous Conditions: Ensure your reagents and solvent are thoroughly dried before starting the reaction.

    • Careful Workup: When performing an aqueous workup, use a saturated sodium chloride solution (brine) instead of a basic wash if possible. If a basic wash is necessary to remove acidic impurities, perform it quickly and at a low temperature to minimize hydrolysis of your product.[5]

    • Acidic Workup: A dilute acid wash (e.g., 1M HCl) can be used to neutralize any remaining base before extraction, which avoids the basic conditions that lead to hydrolysis.[5]

Q4: I am seeing byproducts that suggest a rearrangement has occurred. What could be happening?

A4: In the presence of a strong base, α-halo ketones like chloroacetone can undergo a Favorskii rearrangement. This involves the formation of a cyclopropanone intermediate, which then opens to form a rearranged carboxylic acid derivative.

  • Mechanism: The enolate of chloroacetone can displace the chloride intramolecularly to form a cyclopropanone. This is then attacked by a nucleophile (like the methoxide from your starting material or the alkoxide of methyl glycolate), leading to ring-opening and the formation of a rearranged ester.

  • Prevention:

    • Temperature Control: Running the reaction at lower temperatures can disfavor this higher activation energy pathway.

    • Base Selection: Using a less hindered base might slightly reduce the propensity for enolate formation.

Troubleshooting Summary Table
Issue Potential Cause(s) Recommended Actions
Low Yield / Incomplete Reaction - Weak base- Protic solvent- Poor reagent quality- Use a stronger base (e.g., NaH)- Use a polar aprotic solvent (e.g., THF, DMF)- Use fresh, pure reagents
High MW Byproducts - Aldol self-condensation of chloroacetone- Pre-form the methyl glycolate alkoxide- Slow, low-temperature addition of chloroacetone
Carboxylic Acid Impurity - Hydrolysis of the product's ester group- Maintain anhydrous conditions- Avoid basic aqueous workup; use brine or dilute acid
Rearranged Byproducts - Favorskii rearrangement of chloroacetone- Maintain low reaction temperatures- Consider alternative bases
Over-alkylation - Product reacts with methyl glycolate alkoxide- Use a 1:1 stoichiometry of reactants- Monitor the reaction closely and stop it once the starting material is consumed

III. Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Preparation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

    • Dissolve methyl glycolate (1.0 eq) in anhydrous THF.

  • Alkoxide Formation:

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.05 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • SN2 Reaction:

    • Cool the resulting alkoxide suspension back to 0 °C.

    • Add chloroacetone (1.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

    • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[6]

IV. References

  • Vertex AI Search. Synthesis of methyl 2-chloro-2-[(4R)-4-(2-oxopropyl)-2-oxoazetidin-1-yl]acetate. Accessed January 17, 2026.

  • Reddit. Can you do Williamson Ether Synthesis if there is a ketone present in addition to a primary alcohol? (2015). Accessed January 17, 2026.

  • ResearchGate. Synthesis and Theoretical Studies of Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate. (2025). Accessed January 17, 2026.

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Accessed January 17, 2026.

  • ResearchGate. Different synthetic approaches toward α-keto esters. Accessed January 17, 2026.

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. Accessed January 17, 2026.

  • Organic Chemistry Portal. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Accessed January 17, 2026.

  • ResearchGate. Methods for the Synthesis of α-Keto Esters | Request PDF. Accessed January 17, 2026.

  • Chemistry Steps. The Williamson Ether Synthesis. Accessed January 17, 2026.

  • PubChem. Methyl 2-(2-oxopropoxy)acetate. Accessed January 17, 2026.

  • Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. Accessed January 17, 2026.

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Organic Syntheses. Procedure for workup and extraction. Accessed January 17, 2026.

  • ChemicalBook. methyl 2-oxo-2-(thiophen-2-yl)acetate synthesis. Accessed January 17, 2026.

  • Google Patents. CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate. Accessed January 17, 2026.

  • SpecialChem. Methyl Glycolate: Properties, Synthesis, and Applications in Organic Chemistry. Accessed January 17, 2026.

  • MDPI. Efficient Oxidation of Methyl Glycolate to Methyl Glyoxylate Using a Fusion Enzyme of Glycolate Oxidase, Catalase and Hemoglobin. Accessed January 17, 2026.

  • CymitQuimica. CAS 96-35-5: Methyl glycolate. Accessed January 17, 2026.

  • MDPI. Purification of Methyl Acetate/Water Mixtures from Chemical Interesterification of Vegetable Oils by Pervaporation. (2021). Accessed January 17, 2026.

  • ChemicalBook. Methyl glycolate synthesis. Accessed January 17, 2026.

  • ResearchGate. Progress in purification of methyl acetate. Accessed January 17, 2026.

  • Chemistry & Chemical Technology. CATALYTIC SYNTHESIS OF METHYL GLYCOLATE FROM GLYOXAL METHANOL SOLUTION OVER BASE CATALYSTS. Accessed January 17, 2026.

  • Organic Syntheses. methyl 2-(2-acetylphenyl)acetate - Purification. Accessed January 17, 2026.

  • PubChem. Methyl 2-(3-oxocyclohexyl)acetate. Accessed January 17, 2026.

  • PubChem. Methyl 2-(4-oxocyclohexyl)acetate. Accessed January 17, 2026.

  • Organic Syntheses. Procedure for reaction setup and workup. Accessed January 17, 2026.

  • Echemi. methyl 2-(2-oxopropoxy)acetate. Accessed January 17, 2026.

  • Sigma-Aldrich. methyl 2-(2-oxopropoxy)acetate | 61363-66-4. Accessed January 17, 2026.

  • Sigma-Aldrich. Methyl 2-(diethoxyphosphoryl)acetate. Accessed January 17, 2026.

  • ChemicalBook. Introduction of 1-Methoxy-2-propyl acetate. (2022). Accessed January 17, 2026.

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Stability of "Methyl (2-oxopropoxy)acetate" under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl (2-oxopropoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this molecule. Here, we address the critical aspects of its stability under both acidic and basic conditions, offering insights into potential degradation pathways and robust analytical methodologies for its assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

This compound possesses three key functional groups that can influence its stability: a methyl ester, an ether linkage, and an alpha-keto group. The primary stability concern is the hydrolysis of the methyl ester moiety, which can occur under both acidic and basic conditions. Under basic conditions, there is also the potential for reactions involving the enolizable protons alpha to the ketone. The ether linkage is generally more stable but can be susceptible to cleavage under harsh acidic conditions.

Q2: My assay shows a loss of the parent compound after treatment with a dilute acid. What is the likely degradation product?

Under dilute acidic conditions, the most probable degradation pathway is the hydrolysis of the methyl ester to form (2-oxopropoxy)acetic acid and methanol.[1][2][3] This reaction is catalyzed by the presence of hydronium ions (H₃O⁺).[1] The ether linkage is generally stable to dilute acids, and significant cleavage would typically require more forcing conditions, such as heating with strong acids like HBr or HI.[4][5][6][7]

Q3: I've observed multiple new peaks in my HPLC chromatogram after exposing this compound to a basic solution. What could be happening?

In basic media, you are likely observing the results of two competing reactions:

  • Saponification: This is the base-catalyzed hydrolysis of the methyl ester to yield the sodium or potassium salt of (2-oxopropoxy)acetic acid and methanol. This reaction is irreversible and is often the predominant pathway.[2][3]

  • Aldol-Type Reactions: The ketone functionality has alpha-hydrogens that are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile, potentially leading to self-condensation or other reactions, which could result in a variety of byproducts.

The formation of multiple peaks suggests that both saponification and other base-mediated reactions of the keto group may be occurring.

Q4: How can I selectively hydrolyze the ester group without affecting the rest of the molecule?

For selective hydrolysis of the methyl ester, enzymatic hydrolysis using a suitable lipase under mild conditions could be an option. Chemically, carefully controlled acidic hydrolysis with a dilute acid at moderate temperatures is likely to favor ester cleavage over ether cleavage. Basic hydrolysis (saponification) is also very effective for ester cleavage, as the ether linkage is generally resistant to bases.[4][8]

Q5: What are the recommended storage conditions for this compound to ensure its long-term stability?

To minimize degradation, this compound should be stored in a cool, dry place, protected from moisture and strong acids or bases. Anhydrous conditions are ideal. For solutions, it is recommended to use aprotic solvents and store them at low temperatures.

Troubleshooting Guide for Stability Studies

This section provides practical advice for common issues encountered during the stability assessment of this compound.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Rapid and complete loss of parent compound under basic conditions. The concentration of the base is too high, or the temperature is elevated, leading to rapid saponification.Reduce the concentration of the base (e.g., to 0.01M NaOH) and perform the experiment at a lower temperature (e.g., room temperature or 40°C) while monitoring at earlier time points.
Appearance of unexpected peaks with high molecular weight in the mass spectrum after basic treatment. Aldol condensation or other side reactions of the ketone enolate are occurring.In addition to reducing base concentration and temperature, consider using a non-nucleophilic base if only enolization is desired for mechanistic studies. For stability testing, document these as potential degradation products.
Inconsistent results in acidic hydrolysis experiments. The acid catalyst concentration or temperature is not well-controlled. The reversible nature of acid-catalyzed hydrolysis may be affecting the final equilibrium.Ensure precise control of acid concentration and temperature. Use a large excess of water to drive the equilibrium towards the hydrolysis products.[2][3]
Poor peak shape or resolution in HPLC analysis. Co-elution of the parent compound and its degradation products. Inappropriate mobile phase pH. Column degradation.Optimize the HPLC method by adjusting the mobile phase composition (e.g., gradient, organic modifier) and pH. Ensure the mobile phase pH is suitable for the analytes. Use a new column or a guard column to protect the analytical column.[9][10][11]
Difficulty in quantifying both the parent ester and the resulting carboxylic acid in a single HPLC run. The two compounds have significantly different polarities, making isocratic elution challenging.Develop a gradient HPLC method. Start with a higher aqueous content in the mobile phase to retain and resolve the more polar carboxylic acid, then increase the organic content to elute the parent ester.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Conditions

Objective: To evaluate the stability of this compound under acidic conditions and identify major degradation products.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution (for neutralization)

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Stress:

    • In a clean vial, add 1 mL of the stock solution.

    • Add 1 mL of 0.1M HCl.

    • Incubate the vial at 60°C.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot of the reaction mixture.

    • Neutralize the aliquot with 100 µL of 0.1M NaOH.

    • Dilute the neutralized sample to 1 mL with the mobile phase.

  • Control Sample: Prepare a control sample by adding 1 mL of the stock solution to 1 mL of deionized water and incubate under the same conditions.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study - Basic Conditions

Objective: To assess the stability of this compound under basic conditions and identify major degradation products.

Materials:

  • Same as in Protocol 1, but with Sodium Hydroxide (NaOH), 1M solution for stressing.

  • Hydrochloric acid (HCl), 1M solution (for neutralization).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Basic Stress:

    • In a clean vial, add 1 mL of the stock solution.

    • Add 1 mL of 0.1M NaOH.

    • Incubate the vial at 60°C.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, and 8 hours), withdraw a 100 µL aliquot.

    • Neutralize with 100 µL of 0.1M HCl.

    • Dilute to 1 mL with the mobile phase.

  • Control Sample: Prepare a control as described in Protocol 1.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 3: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

  • Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or optimized based on UV scan)

  • Injection Volume: 10 µL

Visualized Degradation Pathways and Workflows

Caption: Chemical Structure of the parent molecule.

G cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) parent_acid This compound hydrolysis_product (2-oxopropoxy)acetic acid + Methanol parent_acid->hydrolysis_product Ester Hydrolysis parent_base This compound saponification_product (2-oxopropoxy)acetate Salt + Methanol parent_base->saponification_product Saponification (Irreversible) enolate Enolate Intermediate parent_base->enolate α-Proton Abstraction aldol_products Aldol Adducts/Condensation Products enolate->aldol_products Self-Condensation

Caption: Potential degradation pathways under stress.

G start Start Stability Study prep_sample Prepare 1 mg/mL Stock Solution start->prep_sample stress_acid Acid Stress (0.1M HCl, 60°C) prep_sample->stress_acid stress_base Base Stress (0.1M NaOH, 60°C) prep_sample->stress_base sampling Withdraw Aliquots at Time Points stress_acid->sampling stress_base->sampling neutralize Neutralize Sample sampling->neutralize dilute Dilute to Final Concentration neutralize->dilute hplc Analyze by Stability-Indicating HPLC dilute->hplc end Evaluate Data & Determine Degradation Rate hplc->end

Caption: Workflow for forced degradation studies.

References

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Retrieved from [Link]

  • American Chemical Society. (n.d.). Cleavage and Rearrangement of Ethers with Bases. I. The Reaction of Dibenzyl and Related Ethers with Potassium t-Butoxide. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers- Ether Cleavage. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage. Organic Chemistry Class Notes. Retrieved from [Link]

  • IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]

  • VŠCHT Praha. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Study.com. (n.d.). While ethers like diethyl ether and tetrahydrofuran are typically resistant to the effects of dilute acids.... Retrieved from [Link]

  • RJPN. (2025, February 1). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. Retrieved from [Link]

  • THE CLEAVAGE OF ETHERS. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of HPLC Stability-Indicating Assays. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Quora. (2015, July 19). Among carbonyls (ketones and aldehydes), ethers and alcohols on the same molecule, which is the most basic (i.e. most likely to take a hydrogen cation)?. Retrieved from [Link]

  • SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • Fundamentals of Organic Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, January 15). 3.3: Reactions of Ethers- Acidic Cleavage. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • EPA NEPAL. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with "Methyl (2-oxopropoxy)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I have frequently guided researchers through the intricacies of reactions involving versatile building blocks like Methyl (2-oxopropoxy)acetate (MOPA). Low conversion rates are a common yet solvable challenge. This guide is structured to move from general principles to specific, actionable solutions for common synthetic routes, providing the causal logic behind each recommendation to empower your experimental design.

Understanding the Reactant: this compound (MOPA)

This compound is a bifunctional molecule belonging to the class of β-keto esters.[1] Its reactivity is dominated by the interplay between the ketone, the ester, and the particularly acidic α-hydrogens on the methylene group situated between them. This structure makes MOPA an excellent substrate for a variety of carbon-carbon bond-forming reactions, especially multicomponent reactions (MCRs) that are foundational in medicinal chemistry and drug discovery.[2][3]

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₆H₁₀O₄ PubChem[1]
Molecular Weight 146.14 g/mol PubChem[1]
CAS Number 61363-66-4 PubChem[1]
Appearance Colorless liquid (typical) General Knowledge

| Key Features | Active methylene, ketone, ester | General Knowledge |

Before troubleshooting a specific reaction, it is crucial to address the foundational parameters of any chemical transformation. The following workflow provides a systematic approach to diagnosing the root cause of low conversion.

Initial Troubleshooting Workflow: A Logic-Driven Approach

If you have confirmed a low conversion rate through reliable analytical methods (e.g., NMR, GC-MS, or calibrated HPLC), this workflow will help you systematically identify the likely cause.

G cluster_start cluster_reagents Step 1: Reagent Integrity cluster_conditions Step 2: Reaction Conditions cluster_process Step 3: Process Parameters cluster_workup Step 4: Workup & Analysis cluster_solution start Low Conversion Confirmed reagent_purity Assess MOPA Purity (NMR, GC) start->reagent_purity Begin Here other_reagents Verify Purity of Other Starting Materials & Solvents reagent_purity->other_reagents If MOPA is pure temp Optimize Temperature (Too low? Too high?) other_reagents->temp If all reagents are pure catalyst Evaluate Catalyst (Type, loading, activity) temp->catalyst time Monitor Reaction Profile (Is the reaction stalling?) catalyst->time stoichiometry Check Stoichiometry & Order of Addition time->stoichiometry If conditions seem optimal mixing Ensure Adequate Mixing (Heterogeneous?) stoichiometry->mixing atmosphere Inert vs. Air Atmosphere (Sensitive intermediates?) mixing->atmosphere workup_loss Product Lost During Workup? (Check aqueous layers, filtrates) atmosphere->workup_loss If process is controlled stability Product Instability? (Degradation on silica/acid/base) workup_loss->stability analysis_method Inaccurate Analysis? (Calibrate with internal standard) stability->analysis_method solution Root Cause Identified analysis_method->solution

Caption: A systematic workflow for troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

This section addresses specific, common reactions where MOPA is used and provides targeted advice.

Q1: My Hantzsch pyridine synthesis using MOPA has a low yield. What are the most common causes and how can I improve it?

The classical Hantzsch synthesis often suffers from long reaction times and harsh conditions, which can lead to low yields.[4] The reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester (your MOPA), and a nitrogen donor.

Causality & Solution:

  • Inefficient Thermal Conditions: Conventional heating over long periods can lead to byproduct formation.

    • Action: Employ microwave-assisted synthesis. This can dramatically shorten reaction times to mere minutes and often results in cleaner reactions with higher yields (82-94% reported in some cases).[5] Alternatively, using ultrasound in an aqueous micellar solution has been shown to boost yields to as high as 96%.[4]

  • Weak Catalysis: The reaction typically requires an acid catalyst to facilitate the initial condensations.

    • Action: Ensure you are using an effective catalyst. p-Toluenesulfonic acid (PTSA) is a proven catalyst for this reaction.[4]

  • Ineffective Aromatization: The initial product is a 1,4-dihydropyridine, which must be oxidized to the final pyridine product. Incomplete oxidation is a common source of low yield.

    • Action: The choice of oxidizing agent is critical. While air or mild oxidants can work, more robust agents like ferric chloride, ceric ammonium nitrate (CAN), or manganese dioxide can drive the reaction to completion in a one-pot synthesis.[4][6][7]

Q2: I'm struggling with a Biginelli reaction involving MOPA. Where should I start optimizing?

The Biginelli reaction is a cornerstone MCR for producing dihydropyrimidinones (DHPMs).[8][9] Its success is highly dependent on finely-tuned conditions, especially the catalyst and pH.

Causality & Solution:

  • Suboptimal pH: The key step in the Biginelli reaction is the acid-catalyzed formation of an N-acylimine intermediate. If the medium is too acidic or not acidic enough, the formation of this crucial intermediate is inefficient.

    • Action: Perform a pH optimization study. In one study, adjusting the pH from 4 to 5 dramatically increased yields from ~70% to over 90%.[10] This is because the optimal pH balances the need to activate the aldehyde without causing unwanted side reactions of the β-keto ester.

  • Ineffective Catalyst: The reaction often fails to proceed without a catalyst.[9][11]

    • Action: Screen different types of acid catalysts. Simple Brønsted acids like HCl are effective.[11] Eco-friendly organocatalysts like gluconic acid have also been used successfully.[9]

  • Incorrect Temperature: Temperature affects reaction rates and equilibria.

    • Action: Systematically screen the reaction temperature. Optimal temperatures reported in the literature vary (e.g., 60°C, 80°C, 90°C), indicating that the ideal temperature is substrate-dependent.[9][10][11] Start at a moderate temperature (e.g., 60°C) and adjust based on reaction monitoring.

Table 2: Recommended Starting Conditions for MOPA in Multicomponent Reactions

Reaction Catalyst (mol%) Solvent Temperature (°C) Key Insight Reference(s)
Hantzsch Synthesis PTSA (10-20%) Aqueous Micelles (SDS) RT (Ultrasound) Ultrasound and micelles dramatically improve yield and reduce time. [4]
Hantzsch Synthesis Ceric Ammonium Nitrate (CAN) Solvent-Free Room Temp CAN acts as both catalyst and oxidant for aromatization. [6]
Biginelli Reaction HCl (20%) Water 90°C Polar solvents often give higher yields. [11]
Biginelli Reaction None (pH adjusted) Ethanol/Water 80°C Reaction yield is highly sensitive to pH; pH 5 was optimal. [10]

| Biginelli Reaction | Gluconic Acid (25%) | None | 60°C | Green, effective organocatalyst for clean conversion. |[9] |

Q3: I am observing multiple spots on my TLC plate, suggesting side products. What are the likely side reactions and how can I improve selectivity?

The formation of multiple products indicates that competing reaction pathways are occurring.[5] For a reactive substrate like MOPA, several side reactions are possible.

Causality & Solution:

  • Self-Condensation: β-keto esters can undergo self-condensation (a Claisen-type reaction) under basic or even some acidic conditions, leading to complex byproducts.

    • Action: Consider changing the order of reagent addition.[5] For example, pre-forming the intermediate between the aldehyde and urea (in a Biginelli reaction) or the aldehyde and ammonia (in a Hantzsch reaction) before adding MOPA can minimize its opportunity to self-react.

  • Hydrolysis and Decarboxylation: Under harsh acidic or basic conditions, particularly with water present at high temperatures, the ester moiety of MOPA can hydrolyze to a β-keto acid, which can then readily decarboxylate.[12]

    • Action: Use milder reaction conditions. Screen lower temperatures and use a less aggressive catalyst. Ensure your reagents and solvents are dry if the reaction is not intended to be run in an aqueous medium.

  • Knoevenagel Condensation: MOPA can condense with the aldehyde reactant to form an α,β-unsaturated dicarbonyl compound. This is a desired intermediate in the Hantzsch pathway but can become a major byproduct if subsequent steps fail.

    • Action: Ensure the nitrogen source (e.g., ammonium acetate) is present in the correct stoichiometry and is reactive enough to trap the Knoevenagel intermediate as it forms.

G cluster_reactants cluster_intermediates cluster_products MOPA Methyl (2-oxopropoxy)acetate (MOPA) Enamine Enamine (from MOPA + Ammonia) MOPA->Enamine Knoevenagel Knoevenagel Adduct (from MOPA + Aldehyde) MOPA->Knoevenagel Aldehyde Aldehyde Aldehyde->Knoevenagel NitrogenSource Ammonia / Ammonium Acetate NitrogenSource->Enamine DHP 1,4-Dihydropyridine (Desired Intermediate) Enamine->DHP Knoevenagel->DHP Michael Addition Pyridine Pyridine Product DHP->Pyridine Oxidation

Caption: Simplified reaction pathway for the Hantzsch Synthesis.

Q4: Could the purity of my this compound be the problem? How can I assess its purity and purify it?

Absolutely. Reagent purity is paramount. As a β-keto ester, MOPA can be susceptible to hydrolysis or self-condensation upon storage, especially if exposed to moisture or acidic/basic contaminants.

Causality & Solution:

  • Degradation Over Time: Impurities can act as catalysts or inhibitors for your desired reaction.

    • Action (Assessment): Check the purity of your starting material via ¹H NMR (look for unexpected peaks or integration errors) and GC-MS (to identify any lower or higher molecular weight impurities).

    • Action (Purification): If impurities are detected, purification by vacuum distillation is often effective. A US patent describes a method involving distillation at 65–95 °C, which is a good starting point for developing a lab-scale protocol.[13]

Q5: How do I accurately monitor my reaction's progress and determine the final conversion rate?

Inaccurate monitoring can be misleading. A faint spot on a TLC plate might represent a significant amount of material, or your product may not be UV-active.

Causality & Solution:

  • Qualitative vs. Quantitative Data: TLC provides a quick but qualitative snapshot. It is not reliable for determining conversion.

    • Action (Monitoring): Use TLC for rapid progress checks, but use a stain (like permanganate or vanillin) if your product lacks a UV chromophore.

    • Action (Quantification): For accurate conversion data, use HPLC or GC analysis.[14] The most reliable method is to add a non-reactive internal standard to the reaction mixture at the beginning (t=0). By comparing the peak area ratio of your starting material to the internal standard over time, you can precisely calculate consumption and conversion.[15] For complex mixtures, LC-MS can be invaluable for identifying both products and byproducts.[15]

Key Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol is a general guideline adapted from literature procedures and should be performed with appropriate safety precautions in a fume hood.[13]

  • Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize loss. Ensure all glassware is dry.

  • Charge Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump protected by a cold trap.

  • Heating: Gently heat the distillation flask using an oil bath.

  • Collect Fractions: Monitor the head temperature. Collect the fraction that distills at a stable temperature corresponding to the boiling point of the product under the achieved vacuum (literature suggests 65-95 °C, but this is pressure-dependent).[13]

  • Confirm Purity: Analyze the collected fraction by NMR or GC to confirm its purity before use.

Protocol 2: Reaction Monitoring by HPLC with an Internal Standard
  • Select Internal Standard: Choose a compound that is stable under the reaction conditions, does not react with any reagents, and has a retention time distinct from all reactants and products. A higher-boiling aromatic compound like dodecylbenzene or naphthalene is often a good choice.

  • Prepare Stock Solution: Create a stock solution of the internal standard in the reaction solvent.

  • Reaction Start (t=0): Before initiating the reaction (e.g., before adding the catalyst or starting heating), add a precise volume of the internal standard stock solution to the reaction flask. Immediately withdraw a small aliquot (~0.1 mL), quench it (e.g., in cold acetonitrile), and dilute for analysis. This is your t=0 sample.

  • Monitor Progress: At regular intervals, withdraw additional aliquots, quench, and dilute them in the same manner.

  • Analysis: Analyze all samples by HPLC.

  • Calculation: Calculate the Response Factor (RF) for your starting material (SM) relative to the internal standard (IS). Then, calculate the concentration or amount of SM at each time point.

    • Conversion (%) = [1 - (Area_SM(t) / Area_IS(t)) / (Area_SM(0) / Area_IS(0))] * 100

References

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological.
  • PubChem, National Institutes of Health. Methyl 2-(2-oxopropoxy)acetate.
  • epdf.pub. Advances in Synthetic Organic Chemistry and Methods Reported in US Patents.
  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.
  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • ResearchGate. Optimization the reaction conditions for the Biginelli reaction.
  • National Institutes of Health. High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering.
  • Royal Society Publishing. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction.
  • PubMed Central. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst.
  • Wikipedia. Hantzsch pyridine synthesis.
  • Organic Chemistry Portal. Multicomponent Reactions.
  • ResearchGate. (2015). Determination of ketosteroid hormones in meat by liquid chromatography tandem mass spectrometry and derivatization chemistry.
  • Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin.
  • RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Beilstein Journals. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies.
  • Google Patents. Method of analysis of aldehyde and ketone by mass spectrometry.
  • International Journal of Novel Research and Development. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes.

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Technical Support Center: Optimization of Methyl (2-oxopropoxy)acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl (2-oxopropoxy)acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing the reaction conditions for this valuable synthetic intermediate. Drawing from extensive experience in synthetic organic chemistry, this document moves beyond a simple protocol to explain the underlying principles, troubleshoot common issues, and empower you to achieve high-yield, high-purity outcomes in your experiments.

Introduction to the Synthesis

This compound is typically synthesized via a Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide from an α-halo ketone by an alkoxide.[1][2] In this specific case, the alkoxide is generated from methyl glycolate, which then reacts with chloroacetone (or a similar 2-halopropanone).

While the Williamson ether synthesis is a cornerstone of organic chemistry, its application to α-halo ketones presents unique challenges. The presence of multiple reactive sites in the starting materials can lead to competing side reactions, impacting both yield and purity. This guide will address these challenges systematically.

Reaction Mechanism and Key Intermediates

The synthesis proceeds in two main stages:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of methyl glycolate, forming the corresponding methyl glycolate alkoxide. This is a critical step, as incomplete deprotonation will result in unreacted starting material.

  • Nucleophilic Attack: The newly formed alkoxide acts as a nucleophile, attacking the carbon atom bearing the halogen in chloroacetone. This SN2 displacement forms the desired ether linkage and releases a halide salt as a byproduct.[1]

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Substitution Methyl Glycolate HO-CH₂-COOCH₃ Alkoxide ⁻O-CH₂-COOCH₃ Methyl Glycolate->Alkoxide + Base⁻ Base Base⁻ Protonated Base Base-H Alkoxide_2 ⁻O-CH₂-COOCH₃ Alkoxide->Alkoxide_2 Proceeds to Step 2 Product CH₃OOC-CH₂-O-CH₂-C(=O)CH₃ Alkoxide_2->Product + Chloroacetone Chloroacetone Cl-CH₂-C(=O)CH₃ Chloride Cl⁻ Major_Side_Reactions Start Reaction Mixture (Alkoxide + Chloroacetone) Desired_Product This compound (SN2 Pathway) Start->Desired_Product Favored by: - Polar Aprotic Solvent - Primary Halide - Moderate Temp Elimination Alkene Byproduct (E2 Pathway) Start->Elimination Favored by: - High Temperature - Hindered Base Self_Condensation Chloroacetone Dimer/Polymer (Aldol/Favorskii) Start->Self_Condensation Favored by: - High Base Conc. - High Temp Hydrolysis Carboxylic Acids (Saponification) Start->Hydrolysis Caused by: - Presence of Water - Hydroxide Bases

Caption: Competing reaction pathways in the synthesis.

Question 3: The reaction is very slow or doesn't go to completion. How can I improve the reaction rate?

  • Solvent Choice: The SN2 reaction mechanism is highly dependent on the solvent. [3]Protic solvents (like ethanol or water) can solvate the alkoxide nucleophile through hydrogen bonding, reducing its reactivity.

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or THF. [4][5]These solvents solvate the cation (e.g., Na⁺) but leave the alkoxide nucleophile "bare" and highly reactive, accelerating the SN2 reaction.

  • Leaving Group: The rate of an SN2 reaction is also dependent on the quality of the leaving group.

    • Solution: The reactivity order for halides is I > Br > Cl. [6]While chloroacetone is often used due to its availability, using bromoacetone would result in a faster reaction. You can also add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction. This generates the more reactive iodoacetone in situ via the Finkelstein reaction.

Optimization of Reaction Conditions

For a systematic approach to optimization, consider the following parameters. The table below provides a starting point and suggested ranges for experimentation.

ParameterRecommendedRange for OptimizationRationale & Key Considerations
Base Sodium Hydride (NaH)NaH, KH, K₂CO₃A strong, non-nucleophilic base is crucial for complete deprotonation of methyl glycolate. NaH is often the best choice. [7]
Solvent Tetrahydrofuran (THF)THF, DMF, AcetonitrilePolar aprotic solvents accelerate SN2 reactions. THF is a good starting point due to its ease of removal. [5]
Temperature 0 °C to RT0 °C to 50 °CStart low to control exotherms and minimize side reactions. Gradually warm to room temperature or slightly above to drive the reaction to completion. [6][8]
Stoichiometry 1.1 eq. Base, 1.0 eq. Chloroacetone1.05-1.2 eq. BaseA slight excess of base ensures full conversion of the limiting reagent (methyl glycolate). Use chloroacetone as the limiting reagent if it is prone to self-condensation.
Addition Order Add chloroacetone to alkoxideN/A (Critical)This "direct addition" method maintains a low instantaneous concentration of the electrophile in the presence of base, minimizing self-condensation.

Recommended Experimental Protocol

This protocol provides a robust starting point for your optimization experiments.

Materials:

  • Methyl glycolate (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Chloroacetone (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the sodium hydride dispersion to a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Alkoxide Formation: Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane. Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl glycolate in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation (hydrogen gas evolution will cease).

  • Ether Formation: Cool the resulting alkoxide solution back down to 0 °C. Add chloroacetone dropwise via the dropping funnel. A mild exotherm may be observed.

  • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Troubleshooting Workflow

If you encounter issues, follow this logical troubleshooting guide to identify and solve the problem.

Troubleshooting_Workflow Start Problem Encountered Check_Yield Is the yield low? Start->Check_Yield Check_Purity Is the product impure? Start->Check_Purity Incomplete_Reaction Incomplete_Reaction Check_Yield->Incomplete_Reaction Identify_Impurity Identify_Impurity Check_Purity->Identify_Impurity Yield_Solution_1 Increase reaction time/temp moderately. Ensure base is >1.0 eq. and strong (e.g., NaH). Final_Check Re-run with optimized conditions Yield_Solution_1->Final_Check Yield_Solution_2 Consider side reactions as the cause. Yield_Solution_2->Identify_Impurity Incomplete_Reaction->Yield_Solution_1 Yes Incomplete_Reaction->Yield_Solution_2 No Impurity_SM Unreacted Starting Materials Impurity_SM->Yield_Solution_1 Impurity_Side_Rxn Byproducts (Elimination, Self-Condensation) Purity_Solution_1 Lower reaction temperature. Ensure slow addition of chloroacetone at 0°C. Use highly pure reagents. Impurity_Side_Rxn->Purity_Solution_1 Identify_Impurity->Impurity_SM SMs Present Identify_Impurity->Impurity_Side_Rxn Byproducts Present Purity_Solution_1->Final_Check

Caption: A logical workflow for troubleshooting common synthesis problems.

References

  • Wikipedia. Favorskii rearrangement. [Link]

  • NROChemistry. Favorskii Rearrangement. [Link]

  • Organic Reactions. The Favorskii Rearrangement of Haloketones. [Link]

  • Slideshare. Favorskii rearrangement----Sir Khalid (Organic). [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • epdf.pub. Advances in Synthetic Organic Chemistry and Methods Reported in US Patents. [Link]

  • TailoredRead. Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Pearson+. The Williamson ether synthesis involves the displacement of an al... | Study Prep. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. [Link]

  • RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Chempedia. Methyl Glycolate: Properties, Synthesis, and Applications in Organic Chemistry. [Link]

  • Sciencemadness Discussion Board. Simple preparation of chloroacetone - an essay. [Link]

  • Wikipedia. Self-condensation. [Link]

  • MDPI. Efficient Oxidation of Methyl Glycolate to Methyl Glyoxylate Using a Fusion Enzyme of Glycolate Oxidase, Catalase and Hemoglobin. [Link]

  • ResearchGate. CATALYTIC SYNTHESIS OF METHYL GLYCOLATE FROM GLYOXAL METHANOL SOLUTION OVER BASE CATALYSTS. [Link]

  • CORE. Base-catalyzed condensation of citral and acetone at low temperature using modified hydrotalcite catalysts. [Link]

  • Google Patents. RU2225858C2 - Chloroacetone production process.
  • Course Hero. Chemistry 211 Experiment 5. [Link]

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Technical Support Center: Purification of Crude Methyl (2-oxopropoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl (2-oxopropoxy)acetate. This document is designed for researchers, chemists, and professionals in the field of drug development and organic synthesis. Here, we address common challenges and questions encountered during the purification of this β-keto ester, providing not just procedural steps but also the underlying chemical principles to empower you to troubleshoot effectively. Our goal is to ensure you can achieve high purity and yield for your downstream applications.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities in your crude product. The impurity profile of this compound is largely dictated by its synthesis route, typically involving the reaction of a halo-acetone with a glycolate salt or similar methods. Degradation pathways of the product itself also contribute.

Impurity Class Specific Examples Likely Origin Impact on Downstream Applications
Acidic Impurities 2-(2-oxopropoxy)acetic acid, unreacted methyl glycolate (if used)Hydrolysis of the ester functional group during reaction or aqueous workup.[1][2][3]Can interfere with subsequent base-catalyzed reactions; may affect product stability and analytical characterization.
Unreacted Starting Materials Chloroacetone, Methyl glycolateIncomplete reaction.Can lead to side reactions in subsequent steps; complicates NMR/MS analysis and yield calculations.
Solvents DMF, THF, Acetonitrile, etc.Residual solvent from the reaction medium.May be difficult to remove under standard vacuum and can interfere with biological assays or subsequent chemistry.
Self-Condensation Products Dimeric or oligomeric β-keto esters.Can be catalyzed by acidic or basic conditions, especially during prolonged heating.[4]High molecular weight impurities that can be difficult to separate from the desired product and impact purity.
Salts Sodium chloride, Potassium bromide, etc.Byproducts from nucleophilic substitution reactions.Generally removed during aqueous workup, but fine precipitates can sometimes carry through, affecting analytical results.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section provides direct answers and protocols for common issues encountered during the purification of this compound.

Q1: My crude product is acidic (low pH) and my NMR shows a broad singlet. What is happening and how do I fix it?

Answer: This is a classic sign of ester hydrolysis. The ester group in this compound can be cleaved by water, especially in the presence of acid or base catalysts, to form 2-(2-oxopropoxy)acetic acid and methanol.[3] The carboxylic acid proton of the impurity often appears as a broad singlet in the 1H NMR spectrum and will make an aqueous solution of your product acidic.

Causality: Hydrolysis can occur if the reaction is quenched with water under non-neutral pH conditions or during an improper aqueous workup. Strong bases like sodium hydroxide will rapidly saponify the ester, while strong acids can also catalyze hydrolysis.[5][6]

Solution: Mild Basic Wash The most effective way to remove this acidic impurity is through an extractive workup using a mild aqueous base like sodium bicarbonate (NaHCO₃). The bicarbonate will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while leaving the neutral ester product in the organic layer.[7][8]

Workflow Diagram: Extractive Workup for Acid Removal

G start Crude Product in Organic Solvent (e.g., EtOAc) wash Wash with sat. aq. NaHCO₃ in a separatory funnel start->wash vent Vent funnel frequently! (CO₂ evolution) wash->vent separate Separate Layers vent->separate aq_layer Aqueous Layer (Contains sodium 2-(2-oxopropoxy)acetate salt) Discard separate->aq_layer Aqueous Phase org_layer Organic Layer (Contains pure ester + water) separate->org_layer Organic Phase brine_wash Wash with Brine (sat. aq. NaCl) org_layer->brine_wash dry Dry organic layer over anhydrous Na₂SO₄ or MgSO₄ org_layer->dry separate2 Separate Layers brine_wash->separate2 separate2->org_layer filter Filter dry->filter evaporate Evaporate solvent under reduced pressure filter->evaporate product Purified Methyl (2-oxopropoxy)acetate evaporate->product

Caption: Workflow for removing acidic impurities.

Q2: I'm seeing two spots or significant tailing for my product on a silica gel TLC plate. Is my product impure or is it degrading?

Answer: This is a common and important observation for β-keto esters. While it could indicate an impurity, it is often caused by two interconnected phenomena: keto-enol tautomerism and on-plate degradation catalyzed by the acidic nature of standard silica gel.[9]

Causality:

  • Keto-Enol Tautomerism: β-keto esters exist as an equilibrium mixture of the keto and enol forms. These two tautomers have slightly different polarities and can sometimes separate on a TLC plate, leading to streaking, tailing, or two very close spots.[9]

  • Silica Gel Acidity: Standard silica gel is acidic due to the presence of silanol groups (Si-OH). These acidic sites can catalyze the hydrolysis of your ester or other degradation reactions, creating new spots as the sample travels up the plate.[9]

Solution: Diagnostic 2D-TLC and Deactivated Silica Chromatography

First, determine if the issue is on-plate degradation by running a 2D-TLC. If degradation is confirmed, or if you want to improve peak shape during column chromatography, you must deactivate the silica gel.

Experimental Protocol: 2D-TLC for Stability Check

  • Spotting: Take a square TLC plate and spot your crude material in one corner, about 1 cm from each edge.

  • First Dimension: Develop the plate in your chosen mobile phase (e.g., 3:1 Hexane:Ethyl Acetate).

  • Drying & Rotation: Remove the plate and dry it completely with a stream of nitrogen or air. Rotate the plate 90 degrees so the line of separated spots is now at the bottom.

  • Second Dimension: Develop the plate again using the same mobile phase.

  • Analysis:

    • Stable Compound: If your product is stable, all spots will lie on the diagonal of the plate.

    • Unstable Compound: If new spots appear off-diagonal, it is a clear indication that your compound is degrading on the silica plate.

Experimental Protocol: Flash Chromatography with Deactivated Silica Gel

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your weak mobile phase solvent (e.g., hexane). For every 100 g of silica gel, add 1-2 mL of triethylamine (TEA). Stir the slurry for 15 minutes. This neutralizes the acidic silanol sites.

  • Column Packing: Pack a column with the TEA-deactivated silica slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane, pre-adsorb it onto a small amount of deactivated silica, and load it onto the column.

  • Elution: Run the column using a gradient elution, starting with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity. The addition of a small amount of TEA (0.1-0.5%) to the mobile phase throughout the run can further prevent degradation.[9]

  • Fraction Analysis: Collect fractions and analyze them by TLC (using plates that have also been dipped in a TEA solution and dried) to identify those containing the pure product.

Q3: After an aqueous workup and chromatography, my yield is very low. Where could my product have gone?

Answer: Significant product loss during purification is a frustrating but solvable problem. The chemical nature of this compound presents several potential pitfalls that can lead to diminished yields.

Troubleshooting Decision Tree

G start Low Yield After Purification q1 Did you use a strong base (e.g., NaOH, KOH) in workup? start->q1 a1_yes Product lost to saponification (hydrolysis). Solution: Use mild base (NaHCO₃) for future workups. q1->a1_yes Yes a1_no No q1->a1_no No q2 Did you observe an emulsion during liquid-liquid extraction? a1_no->q2 a2_yes Product trapped in emulsion. Solution: Add brine to break emulsion; filter if necessary. q2->a2_yes Yes a2_no No q2->a2_no No q3 Did you re-extract the aqueous layer? a2_no->q3 a3_no Product remains dissolved in aqueous layer. Solution: Perform 2-3 extractions of the aqueous layer. q3->a3_no No a3_yes Yes q3->a3_yes Yes q4 Did you use standard (acidic) silica for chromatography? a3_yes->q4 a4_yes Product degraded on the column. Solution: Use deactivated (TEA-treated) silica. q4->a4_yes Yes a4_no No q4->a4_no No end_node Consider other physical losses (transfers, premature evaporation). a4_no->end_node

Caption: Decision tree for diagnosing low purification yield.

Key Considerations for Maximizing Yield:

  • Avoid Strong Bases: As detailed in Q1, strong bases will irreversibly convert your ester to a carboxylate salt. Always use sodium bicarbonate or, in some cases, a dilute sodium carbonate solution.[10]

  • Multiple Extractions: this compound has some water solubility due to its two ester groups and ether linkage. A single extraction will be insufficient. Always re-extract the aqueous layer 2-3 times with your organic solvent (e.g., ethyl acetate, dichloromethane) to recover all the product.[11]

  • Brine Wash: Before drying the combined organic layers, wash them with saturated aqueous NaCl (brine). This helps break up emulsions and removes the bulk of dissolved water, making the subsequent drying step with Na₂SO₄ or MgSO₄ more efficient.[8]

  • Column Chromatography: Product streaking on an acidic column is a major source of loss, as the desired material is spread across many fractions, often mixed with impurities. Using deactivated silica (see Q2) results in sharper bands, better separation, and higher recovery of pure material.

References

  • Acetoacetic Ester Synthesis | OpenOChem Learn. (n.d.).
  • Hunt, I. (n.d.). Ch21: Acetoacetic esters. University of Calgary.
  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry.
  • Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis.
  • BenchChem. (2025). Technical Support Center: Acetoacetic Ester Synthesis Decarboxylation.
  • Wikipedia. (n.d.). Acid–base extraction.
  • BenchChem. (2025). Technical Support Center: Column Chromatography Purification of Keto Esters.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • acechemistry.co.uk. (2014, February 16). Esters 4. Organic Preparation & Purification of an Ester. YouTube.
  • University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs.
  • Organic Syntheses. (n.d.). Procedure for methyl (Z)-3-aryl-2-butenoates.
  • Shi, Z., Hsieh, Y.-h., Weinberg, N., & Wolfe, S. (2009). The neutral hydrolysis of methyl acetate. Part 2. Is there a tetrahedral intermediate? Canadian Journal of Chemistry, 87(3), 544-555.
  • Google Patents. (n.d.). JPH10139716A - Hydrolysis of methyl acetate.
  • mydocumentary838. (2024, May 1). Methyl acetate hydrolysis. YouTube.
  • Wolfe, S., et al. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? NRC Publications Archive.
  • BenchChem. (n.d.). Methyl 2-(2-chloroethoxy)acetate | 83881-47-4.

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Technical Support Center: A Senior Application Scientist's Guide to Scaling "Methyl (2-oxopropoxy)acetate" Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl (2-oxopropoxy)acetate. This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond simple protocols to address the nuanced challenges of scaling this synthesis, grounding every recommendation in established chemical principles and practical, field-tested experience. Our goal is to empower you to troubleshoot effectively, optimize your process, and ensure a safe, scalable, and reproducible outcome.

Part 1: Foundational Knowledge & Core Synthesis Strategy

This compound is an α-keto ester, a class of compounds with significant utility as versatile intermediates in organic synthesis.[1] Its production is most commonly achieved via a nucleophilic substitution reaction, specifically a variation of the Williamson ether synthesis.[2] This involves the reaction of a pyruvate salt with an alkylating agent, methyl chloroacetate.

The core transformation is the SN2 reaction between the oxygen nucleophile of the pyruvate enolate and the electrophilic carbon of methyl chloroacetate. Understanding the mechanism and its potential failure points is the first step to a successful scale-up.

Caption: The Williamson ether synthesis pathway for this compound.

Part 2: CRITICAL SAFETY ALERT: Reagent Handling at Scale

Before any experimental work, a thorough understanding of reagent hazards is mandatory. Scaling up introduces significant energy and mass transfer considerations that can amplify risks.

A. Methyl Chloroacetate (CAS: 96-34-4)

This is the most hazardous material in this synthesis. It is a colorless liquid with a pungent odor.[3]

  • Toxicity & Corrosivity: Methyl Chloroacetate is highly toxic if inhaled or swallowed and is corrosive to the skin and eyes, capable of causing severe burns and potential permanent eye damage.[4][5] It can be absorbed through the skin, leading to systemic effects.[6]

  • Flammability: It is a combustible liquid with a flash point of 57°C.[6] Above this temperature, it can form explosive vapor/air mixtures.[6] Fires produce poisonous and corrosive gases, including hydrogen chloride.[4][7]

  • Required Controls (Scale-Up):

    • Ventilation: All transfers and reactions must be conducted in a certified, high-performance chemical fume hood or a closed-system reactor with appropriate vapor scrubbing.

    • Personal Protective Equipment (PPE): A stringent PPE protocol is non-negotiable. This includes a face shield and goggles, chemical-resistant gloves (e.g., Viton® or a suitable laminate), and a chemical-resistant apron or full suit.[5][7]

    • Fire Safety: Use Class B fire extinguishers (dry chemical, CO2, alcohol-resistant foam).[4] Ensure all equipment is properly grounded to prevent static discharge.[7]

B. Sodium Pyruvate (CAS: 113-24-6)

While less acutely toxic than methyl chloroacetate, sodium pyruvate poses its own set of handling challenges at scale.

  • Irritant: It is classified as a skin and serious eye irritant.[8][9]

  • Dust Explosion Hazard: As a fine organic powder, it can form explosive mixtures with air if dispersed in sufficient concentration.[10] All powder handling equipment (scoops, charging chutes, collectors) must be bonded and grounded to prevent electrostatic charge buildup.

  • Required Controls (Scale-Up):

    • Dust Control: Use local exhaust ventilation or a glove box for weighing and transferring large quantities. Minimize dust generation.

    • PPE: Wear safety glasses, gloves, and a lab coat. Respiratory protection (e.g., N95 respirator) may be required depending on the scale and handling method.[8]

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of this reaction?

A1: The three most critical parameters are Temperature, Reagent Stoichiometry, and Moisture Content.

  • Temperature: The SN2 reaction is exothermic. Inadequate heat removal at scale can lead to a temperature spike, which significantly favors the E2 elimination side reaction, drastically reducing yield.[2][11]

  • Stoichiometry: A slight excess of the pyruvate salt is often used to ensure the complete consumption of the more hazardous and difficult-to-remove methyl chloroacetate. However, a large excess can complicate workup.

  • Moisture: Water will hydrolyze the ester in methyl chloroacetate and the final product. It can also affect the solubility and reactivity of the sodium pyruvate. The reaction requires anhydrous conditions for optimal yield.[12]

Q2: My reaction yield is consistently low (<60%) even with full conversion of the limiting reagent. What's the most likely cause?

A2: The most common culprit for low yield despite high conversion is a competing side reaction, primarily the base-catalyzed E2 elimination of methyl chloroacetate.[11] This is especially favored by excessively high temperatures or the use of an overly strong or hindered base (if not using the pyruvate salt directly). Another possibility is product loss during workup due to its water solubility or hydrolysis.

Q3: What is the best solvent for this reaction at an industrial scale?

A3: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation (Na+) but not the nucleophile, increasing its reactivity.[13] For scale-up, consider:

  • Acetone or MEK (Methyl Ethyl Ketone): Good balance of solvency, boiling point for thermal control, and cost. Sodium pyruvate has sufficient solubility.

  • DMF or DMAc: Excellent solvents for this reaction type but have higher boiling points, are more expensive, and present greater challenges for removal and waste disposal.

  • Acetonitrile: Another excellent choice, but often more expensive.

Part 4: In-Depth Troubleshooting Guide

Problem 1: Low or Stalled Conversion

Q: I'm monitoring my reaction by GC/TLC, and the consumption of methyl chloroacetate has stalled. What should I investigate?

A: A stalled reaction points to an issue with one of the core components: the nucleophile, the solvent, or the temperature.

  • Cause A: Inactive Nucleophile (Pyruvate Salt)

    • Why it Happens: Sodium pyruvate can be hygroscopic. If it has absorbed significant moisture, its solubility and reactivity in the organic solvent will decrease. Alternatively, the salt may be of poor quality or has agglomerated into large particles with low surface area.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Use freshly opened, anhydrous sodium pyruvate. If necessary, dry the material under vacuum before use.

      • Improve Solubility: Ensure adequate agitation. At scale, mechanical stirring must be vigorous enough to maintain a fine suspension. Consider a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) at a low loading (1-5 mol%) to shuttle the pyruvate anion into the organic phase.

  • Cause B: Insufficient Temperature

    • Why it Happens: While avoiding high temperatures is crucial to prevent side reactions, the activation energy for the SN2 reaction must still be overcome.[2] A reaction that is too cold will be impractically slow.

    • Troubleshooting Steps:

      • Controlled Heating: Gently warm the reaction mixture to a predetermined setpoint (e.g., 40-50 °C) and monitor the reaction progress.

      • Validate Temperature Probes: On a large reactor, ensure temperature probes are calibrated and accurately reflect the internal batch temperature, not just the jacket temperature.

troubleshoot_low_yield diamond diamond start Low Yield or Stalled Reaction check_conversion Is conversion of Methyl Chloroacetate complete? start->check_conversion check_byproducts Are significant byproducts (e.g., from elimination) observed? check_conversion->check_byproducts Yes node_reagents Investigate Reagents: - Is Sodium Pyruvate dry & high quality? - Is solvent anhydrous? check_conversion->node_reagents No node_temp Investigate Conditions: - Is temperature too low? - Is agitation sufficient? check_conversion->node_temp No node_temp_high Investigate Temperature: - Was there a thermal excursion? - Is the setpoint too high? check_byproducts->node_temp_high Yes node_workup Investigate Workup: - Is product hydrolyzing? - Are emulsions causing loss? check_byproducts->node_workup Yes check_byproducts->node_workup No action_reagents Improved Reactivity node_reagents->action_reagents Solution: Dry reagents, use PTC, ensure good agitation. action_temp Optimized Rate node_temp->action_temp Solution: Increase temperature cautiously, validate probe accuracy. action_temp_high Minimized Side Reactions node_temp_high->action_temp_high Solution: Improve heat transfer, lower reaction temperature. action_workup Improved Isolation node_workup->action_workup Solution: Use brine washes, adjust pH carefully, optimize extraction.

Caption: Troubleshooting decision tree for low reaction yield.

Problem 2: Significant Byproduct Formation

Q: My crude product contains a significant impurity with a mass corresponding to the elimination product. How can I prevent this?

A: This is a classic SN2 vs. E2 competition problem.[2] The alkoxide/enolate is a strong base as well as a good nucleophile.

  • Cause: High Reaction Temperature

    • Why it Happens: Elimination reactions have a higher activation energy than substitution reactions but also a more positive entropy of activation. This means that as the temperature increases, the rate of elimination increases faster than the rate of substitution.

    • Mitigation Strategy:

      • Strict Thermal Control: Implement a robust cooling system for the reactor. For scale-up, this is critical. The addition of methyl chloroacetate should be done slowly and sub-surface to dissipate the heat of reaction effectively and avoid localized "hot spots."

      • Optimize Temperature: Find the lowest temperature at which the reaction proceeds at an acceptable rate. A typical range might be 40-60°C, but this must be determined experimentally for your specific setup.

ParameterCondition A (Lab Scale)Condition B (Pilot Scale - Optimized)Expected Outcome
Solvent AcetoneAcetoneGood solubility, easy removal
Temperature 60°C (Reflux)45-50°CReduced E2 byproduct formation[11]
Me-Chloroacetate Addition All at onceSlow addition over 2-3 hoursBetter thermal management
Agitation Magnetic StirrerOverhead Mechanical StirrerEnsures homogeneity, improves heat transfer
Typical Yield 65-75%85-92%Improved process control leads to higher yield
Purity (Crude) ~80%>90%Fewer side reactions simplify purification

Table 1: Comparison of unoptimized vs. optimized scale-up reaction conditions.

Problem 3: Difficult Product Isolation & Purification

Q: During the aqueous workup, I'm struggling with emulsions and my product seems to have low stability during distillation. What are your recommendations?

A: Isolation challenges are common when scaling up.

  • Cause A: Emulsion Formation

    • Why it Happens: The product has both polar (ester, keto) and non-polar (ether, alkyl) functionalities, giving it some surfactant-like properties. Salts and fine particulates can stabilize emulsions.

    • Mitigation Strategy:

      • Filtration First: Before the aqueous quench, cool the reaction mixture and filter off the sodium chloride byproduct. Wash the salt cake with a small amount of fresh solvent. This removes the primary emulsion stabilizer.

      • Brine Wash: During extraction, use saturated sodium chloride solution (brine) instead of deionized water for the washes. The increased ionic strength of the aqueous phase helps to break emulsions.[14]

  • Cause B: Product Instability

    • Why it Happens: α-Keto esters can be sensitive to heat and both acidic or basic conditions, which can catalyze hydrolysis or self-condensation reactions.[1][15]

    • Mitigation Strategy:

      • Neutral Workup: Ensure the pH of your aqueous washes is near neutral (pH 6-8).

      • Vacuum Distillation: Purify the final product under reduced pressure. This lowers the boiling point significantly, minimizing thermal decomposition. Use a short-path distillation apparatus if possible to reduce the residence time at high temperatures.

Part 5: Standard Operating Protocols (SOPs)

SOP-1: Pilot Scale (5L) Synthesis

sop_workflow start Start: Assemble & Inert Reactor charge_pyr Charge Sodium Pyruvate & Anhydrous Acetone start->charge_pyr heat Heat to 45°C with Stirring charge_pyr->heat add_mca Slowly Add Methyl Chloroacetate (MCA) (Maintain T < 50°C) heat->add_mca react Hold at 45-50°C for 4-6h (Monitor by GC/TLC) add_mca->react check_ipc IPC Check: MCA < 1%? react->check_ipc check_ipc->react No cool Cool to 20°C check_ipc->cool Yes filter Filter NaCl Byproduct cool->filter concentrate Concentrate Filtrate (Rotovap) filter->concentrate workup Aqueous Workup: Redissolve in EtOAc, Wash with Brine concentrate->workup dry Dry Organic Layer (Na2SO4) workup->dry purify Filter & Concentrate to Crude Oil dry->purify distill Vacuum Distillation purify->distill end Final Product: This compound distill->end

Caption: General experimental workflow for the synthesis of this compound.

1. Reactor Preparation:

  • Assemble a 5L jacketed glass reactor equipped with an overhead mechanical stirrer, thermocouple, condenser, and nitrogen inlet.
  • Ensure the system is clean, dry, and can be fully inerted. Purge with nitrogen for 30 minutes.

2. Reagent Charging:

  • Under a positive nitrogen flow, charge the reactor with anhydrous sodium pyruvate (1.05 eq).
  • Add anhydrous acetone (approx. 5 volumes relative to methyl chloroacetate).
  • Begin vigorous stirring to create a fine, mobile slurry.

3. Reaction:

  • Heat the reactor jacket to bring the internal temperature to 45°C.
  • Using an addition funnel or pump, add methyl chloroacetate (1.0 eq) dropwise over 2-3 hours. Crucial: Monitor the internal temperature and adjust the addition rate to maintain it below 50°C.
  • Once the addition is complete, maintain the batch at 45-50°C and monitor the reaction progress every hour using a validated IPC method (e.g., GC analysis of an aliquot).

4. Workup and Isolation:

  • Once the reaction is complete (IPC shows <1% remaining methyl chloroacetate), cool the batch to room temperature (20-25°C).
  • Filter the reaction mixture through a filter press or large Büchner funnel to remove the solid NaCl precipitate. Wash the filter cake with a small volume of fresh acetone.
  • Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator.
  • Transfer the resulting oil to a separatory funnel, dissolving it in ethyl acetate (EtOAc).
  • Wash the organic layer twice with saturated brine solution to remove any remaining salts or polar impurities.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate fully to yield the crude product as an oil.

5. Purification:

  • Set up a short-path distillation apparatus.
  • Distill the crude oil under high vacuum to yield pure this compound. Collect fractions based on boiling point and refractive index.
SOP-2: In-Process Control (IPC) - Gas Chromatography (GC)
  • Column: DB-5 or similar non-polar capillary column.

  • Sample Prep: Quench a ~0.1 mL aliquot of the reaction mixture in 1 mL of EtOAc. Filter through a syringe filter.

  • Method: Develop a temperature gradient method that provides good separation between acetone (solvent), methyl chloroacetate, and the product.

  • Quantification: Monitor the disappearance of the methyl chloroacetate peak relative to an internal standard (e.g., dodecane) to determine reaction completion.

References

  • NJ Department of Health. (2001). Hazardous Substance Fact Sheet: Methyl Chloroacetate. [Link][4]

  • International Chemical Safety Cards. (n.d.). ICSC 1410 - METHYL CHLOROACETATE. [Link][6]

  • MetaSci. (n.d.). Safety Data Sheet Sodium pyruvate. [Link][8]

  • PubChem. (n.d.). Methyl chloroacetate. National Center for Biotechnology Information. [Link][3]

  • Penta Chemicals. (2022). Safety Data Sheet: Sodium pyruvate. [Link][9]

  • S D Fine-Chem Limited. (n.d.). Material Safety Data Sheet: SODIUM PYRUVATE. [Link]

  • Hu, B., et al. (2022). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link][1]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link][2]

  • MCAT Review. (n.d.). Keto Acids and Esters. [Link][15]

  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. YouTube. [Link][13]

  • Askiitians. (2025). Illustrate with examples the limitations of Williamson's synthesis. [Link][12]

  • Organic Syntheses. (n.d.). Procedure for a reaction workup involving an aqueous wash. [Link][14]

Sources

Identifying unexpected peaks in the NMR spectrum of "Methyl (2-oxopropoxy)acetate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Identifying Unexpected Peaks in the NMR Spectrum of "Methyl (2-oxopropoxy)acetate" Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven troubleshooting for common issues encountered during the synthesis and analysis of "this compound". As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested insights to help you navigate the complexities of NMR spectral interpretation.

Introduction: The Synthetic Landscape

The synthesis of this compound, a bifunctional molecule with ketone and ester moieties, is most commonly achieved via a Williamson ether synthesis. This reaction typically involves the nucleophilic substitution of a halide (like chlorine in chloroacetone) by an alkoxide (derived from methyl glycolate).

While seemingly straightforward, this reaction is prone to side reactions and impurities that can complicate the analysis of the final product, leading to unexpected signals in the ¹H and ¹³C NMR spectra. This guide provides a structured approach to identifying these anomalies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: While a publicly available, fully assigned spectrum can be elusive, we can predict the chemical shifts based on the molecule's structure: CC(=O)COCC(=O)OC. The electron-withdrawing nature of the carbonyl groups and the ether oxygen significantly influences the proton and carbon environments.

Data Presentation: Predicted NMR Chemical Shifts

Below is a table summarizing the anticipated chemical shifts for the target molecule in a typical deuterated solvent like CDCl₃.

Assignment Structure Fragment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
aCH₃ C(=O)-~2.20Singlet3H~26
b-C(=O)CH₂ O-~4.25Singlet2H~75
c-OCH₂ C(=O)-~4.15Singlet2H~68
d-C(=O)OC*H₃ ~3.75Singlet3H~52
eCH₃C(=O) ----~205
f-OC(=O) OCH₃---~170
Q2: I'm observing a sharp singlet around 2.27 ppm and another at 3.47 ppm that don't match my product. What could they be?

A2: These signals are highly characteristic of Methyl Acetoacetate (keto form), a potential byproduct.[1] This can arise if the reaction conditions inadvertently promote the self-condensation of acetone moieties or if there are impurities in the starting materials.

  • Causality: Methyl acetoacetate can be formed under basic conditions if acetone or an acetone equivalent is present and can react with a source of a methoxycarbonyl group.

  • ¹H NMR of Methyl Acetoacetate (Keto form, CDCl₃):

    • ~2.27 ppm (s, 3H, -C(O)CH₃ )[1]

    • ~3.47 ppm (s, 2H, -C(O)CH₂ C(O)-)[1]

    • ~3.74 ppm (s, 3H, -OCH₃ )[1]

You may also see signals from its enol tautomer, characterized by a vinylic proton at ~5.03 ppm and a very broad enolic hydroxyl peak around 12 ppm.[1]

Q3: My spectrum shows a singlet at ~4.13 ppm and another at ~2.31 ppm. What are these from?

A3: These peaks strongly suggest the presence of unreacted Chloroacetone , one of the key starting materials for the Williamson ether synthesis.[2][3]

  • Causality: Incomplete reaction or inefficient purification will result in the carryover of starting materials.

  • ¹H NMR of Chloroacetone (CDCl₃):

    • ~4.13 ppm (s, 2H, Cl-CH₂ -)[2]

    • ~2.31 ppm (s, 3H, -C(O)CH₃ )[2]

Q4: There's a singlet around 4.2 ppm and a broad peak that disappears when I add D₂O. What does this indicate?

A4: This is a classic sign of unreacted Methyl Glycolate , the other primary starting material. The broad, exchangeable peak is from the hydroxyl (-OH) proton.

  • Causality: Similar to the presence of chloroacetone, this points to an incomplete reaction.

  • ¹H NMR of Methyl Glycolate (CDCl₃):

    • ~4.21 ppm (s, 2H, -O-CH₂ -C(O)-)

    • ~3.80 ppm (s, 3H, -OCH₃ )

    • A broad singlet for the OH proton (variable chemical shift), which will exchange with deuterium from D₂O and disappear from the spectrum.[4][5]

Troubleshooting Workflow and Protocols

If you encounter unexpected peaks, a systematic approach is crucial for identification.

Visualization: Troubleshooting Logic Flow

The following diagram outlines a logical workflow for identifying unknown peaks in your NMR spectrum.

G A Unexpected Peak(s) Observed in ¹H NMR B Consult Chemical Shift Table (Product, Reagents, Byproducts) A->B C Hypothesis: Unreacted Starting Material? B->C D Hypothesis: Common Side Product? B->D E Hypothesis: Solvent or Grease Impurity? B->E G D₂O Exchange Experiment B->G Is peak broad? F Spiking Experiment: Add suspected compound to NMR sample C->F e.g., Chloroacetone, Methyl Glycolate D->F e.g., Methyl Acetoacetate H Consult Reference Tables for Common Impurities (e.g., grease, ethyl acetate) E->H I Peak Intensity Increases? F->I J Peak Disappears or Shifts? G->J K Match Found? H->K L Identity Confirmed I->L M Identity is Labile Proton (e.g., -OH, -NH, -COOH) J->M K->L

Sources

Navigating the Thermal Landscape of Methyl (2-oxopropoxy)acetate: A Technical Guide to Managing Exothermic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for managing exothermic reactions involving "Methyl (2-oxopropoxy)acetate." As Senior Application Scientists with extensive field experience in process safety and reaction hazard analysis, we have developed this comprehensive guide to provide you with the technical insights and practical troubleshooting strategies necessary for the safe and effective handling of this and structurally related compounds. Our focus is on empowering you with the knowledge to anticipate, prevent, and control potential thermal hazards, ensuring the integrity of your research and the safety of your laboratory personnel.

Understanding the Inherent Risks: A Proactive Approach to Safety

This compound, a β-keto ester, belongs to a class of compounds known for their utility in organic synthesis. However, their reactivity can also present significant thermal hazards if not properly managed. Exothermic reactions, if not adequately controlled, can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction with serious consequences. This guide is structured to provide a deep understanding of these risks and the methodologies to mitigate them.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the safe handling and reaction management of this compound and related β-keto esters.

Q1: What are the primary thermal hazards associated with this compound?

A1: The primary thermal hazard is the potential for a runaway exothermic reaction. This can be initiated by several factors, including:

  • Decomposition: At elevated temperatures, β-keto esters can decompose, releasing heat. While pure ethyl acetoacetate boils with only slight decomposition at 180.4 °C, impurities or catalysts can significantly lower the decomposition temperature.[1]

  • Reaction with Incompatible Materials: Strong acids, bases, and oxidizing agents can catalyze exothermic reactions or decomposition.[2] For instance, ethyl acetoacetate can undergo an exothermic cleavage reaction in the presence of a concentrated base.[3]

  • Synthesis Conditions: The synthesis of acetoacetic esters, for example from the reaction of diketene with an alcohol, can be highly exothermic and difficult to control at high temperatures.[4]

Q2: How can I assess the thermal stability of my reaction mixture containing this compound?

A2: A thorough thermal hazard assessment is crucial before scaling up any reaction. The following techniques are indispensable:

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of exothermic activity and to quantify the heat of reaction or decomposition. This provides critical data for establishing safe operating temperature limits.[1][5]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, helping to identify the temperature at which decomposition and mass loss begin.[6]

  • Reaction Calorimetry (RC1) or Adiabatic Calorimetry (ARC): These techniques provide more detailed information about the heat release rate, adiabatic temperature rise, and pressure generation during a reaction, which is essential for scale-up and process safety design.

Q3: What are the key considerations for safe storage of this compound?

A3: Proper storage is fundamental to preventing incidents. Key considerations include:

  • Temperature Control: Store in a cool, well-ventilated area away from heat sources and direct sunlight.

  • Incompatible Materials: Segregate from strong acids, bases, oxidizing agents, and reducing agents.

  • Inert Atmosphere: For long-term storage or if the material is known to be sensitive to air or moisture, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Troubleshooting Guide: A Symptom-Based Approach

This section provides a structured approach to troubleshooting common issues that may arise during reactions involving this compound.

Symptom Potential Cause Immediate Action Preventative Measures
Unexpected rapid temperature increase Loss of cooling, incorrect reagent stoichiometry, addition rate too fast, presence of a catalytic impurity.1. Immediately stop the addition of all reagents. 2. Maximize cooling to the reactor. 3. If the temperature continues to rise uncontrollably, execute the emergency quench procedure.Conduct thorough reaction calorimetry to understand the heat of reaction and determine safe addition rates. Ensure cooling systems are properly sized and functional. Verify the purity of all reagents.
Pressure build-up in a closed system Gas evolution from decomposition or a side reaction. Thermal expansion of the solvent.1. Immediately stop heating and reagent addition. 2. Carefully vent the system to a safe location (e.g., a fume hood scrubber). 3. If pressure continues to rise, evacuate the area and follow emergency procedures.Perform a hazard analysis to identify potential gas-evolving side reactions. Use a properly sized pressure relief device for all reactions with the potential for gas evolution.
Discoloration of the reaction mixture (e.g., darkening, charring) Onset of thermal decomposition.1. Stop heating and reagent addition. 2. Cool the reaction mixture immediately. 3. Take a small, quenched sample for analysis to identify decomposition products.Operate well below the determined onset temperature of decomposition from DSC/TGA analysis. Ensure proper mixing to avoid localized hotspots.
Reaction fails to initiate or proceeds very slowly Low reaction temperature, insufficient catalyst, presence of an inhibitor.1. Verify the reaction temperature is at the target setpoint. 2. If safe to do so, consider a small, controlled increase in temperature while monitoring closely. 3. If a catalyst is used, ensure it was added in the correct amount and is active.Characterize the reaction kinetics to understand the required temperature and catalyst loading. Ensure all reagents and catalysts are of the required quality.

Visualizing the Path to a Runaway Reaction

Understanding the sequence of events that can lead to a thermal runaway is critical for prevention. The following diagram illustrates the critical stages and decision points.

RunawayReactionWorkflow Workflow for Runaway Reaction Progression A Normal Exothermic Reaction B Loss of Cooling / Process Deviation A->B C Temperature Increase Above Setpoint B->C D Is Temperature Rise Controlled? C->D E Reaction Rate Accelerates D->E No H Emergency Procedures Implemented D->H Yes F Heat Generation > Heat Removal E->F G Thermal Runaway F->G I Safe Shutdown H->I

Caption: Decision workflow for identifying and responding to a potential thermal runaway.

Protocol: Emergency Quenching of a Bench-Scale Exothermic Reaction

This protocol outlines a generic procedure for quenching a runaway reaction at the laboratory scale. This procedure must be adapted to the specific chemistry and hazards of your reaction.

Objective: To rapidly cool and stop a runaway exothermic reaction in a laboratory setting.

Materials:

  • Quenching agent (e.g., a cold, inert solvent or a chemical inhibitor compatible with the reaction mixture).

  • Large container of ice water or a dry ice/acetone bath.

  • Blast shield.

  • Appropriate Personal Protective Equipment (PPE): safety glasses, face shield, flame-retardant lab coat, and appropriate gloves.

Procedure:

  • Alert Personnel: Immediately alert all personnel in the vicinity of the emergency.

  • Cease Additions: Stop the addition of all reagents and turn off all heating sources.

  • Containment: Ensure the reaction is behind a blast shield.

  • External Cooling: If safe to do so, immerse the reaction vessel in a large ice water or dry ice/acetone bath to provide rapid external cooling.

  • Quenching Agent Addition:

    • If the reaction is equipped with an addition funnel, slowly add the pre-determined quenching agent. CAUTION: The initial addition of the quenching agent may cause a rapid evolution of gas or a surge in temperature. Add slowly at first.

    • If an addition funnel is not available, and if it is deemed safe by a prior risk assessment, a long cannula or a pipette can be used to introduce the quenching agent below the surface of the reaction mixture.

  • Monitor: Continuously monitor the temperature and pressure of the reaction. Do not approach the reactor until the temperature has stabilized at a safe level.

  • Secure the Area: Once the reaction is under control, do not attempt to dismantle the apparatus until it has completely cooled and any pressure has been safely vented.

  • Report: Report the incident to the laboratory supervisor and the Environmental Health and Safety department, even if no injuries or damage occurred.

Data Summary: Thermal Properties of Acetoacetate Analogs

CompoundBoiling Point (°C)Flash Point (°C)Autoignition Temp (°C)Notes
Methyl Acetoacetate 169-17070280Stable under standard conditions, but incompatible with strong acids, bases, and oxidizers.[2]
Ethyl Acetoacetate 180.470295Boils with slight decomposition.[1] Can undergo exothermic cleavage with concentrated base.[3]

Visualizing the Logic of Hazard Assessment

A systematic approach to hazard assessment is essential. The following diagram outlines a logical flow for evaluating the risks associated with a new or modified chemical process.

HazardAssessmentLogic Logical Flow for Chemical Hazard Assessment A Identify Chemical Entities & Reaction B Literature Search for Known Hazards A->B C Are Thermal Hazard Data Available? B->C D Perform Thermal Analysis (DSC/TGA/ARC) C->D No E Analyze Data: Onset Temp, ΔH, Pressure C->E Yes I Assume High Hazard & Use Small Scale with Extreme Caution C->I No Data & No Analysis Possible D->E F Define Safe Operating Limits E->F G Develop Control & Mitigation Strategies F->G H Proceed with Experiment G->H

Caption: A logical progression for assessing and mitigating chemical reaction hazards.

Conclusion: A Culture of Safety and Scientific Rigor

The safe execution of chemical reactions, particularly those with exothermic potential, is a cornerstone of responsible scientific practice. By integrating a thorough understanding of the underlying thermochemistry with robust experimental design and emergency preparedness, researchers can confidently explore new chemical frontiers. This guide serves as a starting point for developing a comprehensive safety protocol for working with this compound and related compounds. We strongly encourage a continuous dialogue on safety within your research teams and consultation with process safety experts for any reactions that are being scaled up or involve unknown thermal hazards.

References

  • University of Chicago. (n.d.). Supporting Information. Retrieved from [Link]

  • Britannica. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl Acetoacetate. Retrieved from [Link]

  • ACS Publications. (2016). Thermal Stability of Epoxidized and Carbonated Vegetable Oils. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). US3117156A - Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst.
  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US3117156A - Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst.
  • RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL ACETOACETATE. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL ACETOACETATE. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Methyl (2-oxopropoxy)acetate and Other β-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, β-keto esters are indispensable intermediates in the intricate art of organic synthesis.[1][2] Their unique bifunctional nature, possessing both nucleophilic and electrophilic character, allows for a diverse array of chemical transformations, making them cornerstone building blocks in the construction of complex molecules, including pharmaceuticals and other biologically active compounds.[3] This guide provides a comprehensive comparative analysis of a structurally unique β-keto ester, Methyl (2-oxopropoxy)acetate, against its more conventional counterparts like methyl acetoacetate and ethyl acetoacetate. We will delve into their synthesis, reactivity, and the subtle structural nuances that influence their performance in key organic reactions, supported by experimental frameworks and established chemical principles.

The β-Keto Ester Framework: A Duality of Reactivity

At their core, β-keto esters are characterized by an ester group positioned beta (β) to a ketone carbonyl. This arrangement confers two critical properties:

  • Acidic α-Protons: The methylene protons situated between the two carbonyl groups (the α-position) are significantly acidic (pKa ≈ 11 in water for ethyl acetoacetate), readily abstracted by a base to form a resonance-stabilized enolate.[4][5] This enolate is a potent carbon nucleophile, central to C-C bond-forming reactions.

  • Electrophilic Carbonyls: Both the ketone and ester carbonyl carbons are electrophilic and susceptible to nucleophilic attack.

This duality makes them exceptionally versatile synthons in organic chemistry.[1]

Caption: Key reactive sites in a general β-keto ester.

Introducing this compound

This compound introduces a notable structural modification to the standard β-keto ester template: an ether linkage adjacent to the α-carbon. This feature, while seemingly subtle, has important implications for its physical and chemical behavior.

Structure:

  • IUPAC Name: methyl 2-(2-oxopropoxy)acetate[6]

  • CAS Number: 61363-66-4[6][7]

  • Molecular Formula: C₆H₁₀O₄[6]

  • Molecular Weight: 146.14 g/mol [6]

The presence of the ether oxygen atom can be expected to:

  • Increase Polarity and Solubility: Enhance solubility in more polar organic solvents compared to its alkane-backbone analogs.

  • Influence Acidity: The electron-withdrawing inductive effect of the ether oxygen could slightly increase the acidity of the α-protons, potentially facilitating enolate formation.

  • Chelating Properties: The ether oxygen may act as a Lewis basic site, allowing for chelation with metal counter-ions of the base (e.g., Li⁺, Na⁺, Mg²⁺). This can influence the stereochemical outcome and reactivity of the corresponding enolate.

Comparative Physical Properties

A comparison of key physical properties highlights the differences imparted by the molecular structure.

PropertyThis compoundEthyl AcetoacetateMethyl Acetoacetate
Molecular Formula C₆H₁₀O₄C₆H₁₀O₃C₅H₈O₃
Molecular Weight ( g/mol ) 146.14[6][7]130.14[5]116.12
Boiling Point (°C) Not readily available180.8[5]169-170
pKa (α-protons) Estimated ~10-11~10.7 (in H₂O)[5]~10.5
Calculated XLogP3 -0.2[6]0.2-0.2

Data for Methyl and Ethyl Acetoacetate are from standard chemical sources. pKa values are approximate and can vary with solvent.

Synthesis Methodologies: A Comparative Overview

The synthesis of β-keto esters is primarily achieved through a few cornerstone reactions. The choice of method depends on the desired structure and available starting materials.

A. Claisen and Dieckmann Condensations

The Claisen condensation is the classic method, involving the base-catalyzed self-condensation of an ester possessing α-hydrogens.[2] For a successful reaction, a full equivalent of base is required to drive the equilibrium by converting the product β-keto ester into its enolate salt.[8] The intramolecular version, the Dieckmann condensation, is highly effective for forming 5- and 6-membered cyclic β-keto esters.[1][2]

  • Applicability: This method is ideal for simple, symmetric β-keto esters like ethyl acetoacetate. Synthesizing a more complex structure like this compound via this route would require a crossed-Claisen condensation, which can be challenging and lead to product mixtures unless one ester partner lacks α-hydrogens.

B. Transesterification

Transesterification is a powerful and often preferred method for generating a variety of β-keto esters from a readily available precursor, such as ethyl acetoacetate.[1][3] This method avoids the complexities of Claisen condensations and is tolerant of various functional groups.[3] Both chemical and enzymatic (e.g., lipase-catalyzed) methods are well-established.[3][9]

  • Applicability: this compound can be efficiently synthesized via the transesterification of a simpler acetoacetate ester with methyl glycolate or a related precursor. This approach offers high yields and excellent chemo- and stereoselectivity under mild, often solvent-free conditions.[9]

G start Commercially Available β-Keto Ester (e.g., Ethyl Acetoacetate) reaction Transesterification Reaction start->reaction reagent Target Alcohol (R-OH) reagent->reaction catalyst Catalyst (Acid, Base, or Enzyme) catalyst->reaction catalysis workup Work-up & Purification reaction->workup + Ethanol product Desired β-Keto Ester (e.g., this compound) workup->product

Caption: Workflow for synthesizing novel β-keto esters via transesterification.

Core Reactions and Performance Comparison

The true value of a β-keto ester is realized in its subsequent chemical transformations.

A. α-Alkylation

The alkylation of the α-carbon is arguably the most important reaction of β-keto esters.[2] It proceeds via the formation of the enolate, which then acts as a nucleophile, attacking an electrophile like an alkyl halide in an Sₙ2 reaction.[2][10]

  • Reactivity Comparison:

    • Ethyl/Methyl Acetoacetate: These are the benchmarks for this reaction. The choice of base (e.g., NaOEt, NaH) and solvent dictates the efficiency. Stronger, non-nucleophilic bases like NaH are often preferred to avoid side reactions.[8]

    • This compound: The potential for the ether oxygen to chelate the base's counter-ion could influence the enolate's aggregation state and nucleophilicity. This might lead to different reaction rates or selectivities compared to standard acetoacetates. While this chelation could stabilize the transition state and accelerate the reaction, it might also introduce steric hindrance, depending on the electrophile.

B. Hydrolysis and Decarboxylation

A powerful synthetic sequence involves the alkylation of a β-keto ester, followed by hydrolysis of the ester to a β-keto acid and subsequent thermal decarboxylation to yield a ketone.[10][11] This "acetoacetic ester synthesis" is a classic method for preparing substituted ketones.[12] The decarboxylation proceeds through a cyclic, six-membered transition state.[11][12]

Caption: Pericyclic mechanism of β-keto acid decarboxylation.

  • Application Comparison: This sequence is applicable to all β-keto esters. The key difference lies in the final ketone product.

    • Ethyl/Methyl Acetoacetate: Yields a substituted acetone derivative.

    • This compound: Decarboxylation of its alkylated form would yield a ketone bearing a methoxymethyl ether moiety, a valuable functional handle for further transformations.

C. Heterocycle Synthesis

β-Keto esters are crucial precursors for a vast range of heterocyclic compounds, such as furans, pyrroles, pyrazoles, and pyridines.[13][14][15] The reaction typically involves condensation with a dinucleophile or a related bifunctional molecule.

  • Example: Feist-Benary Furan Synthesis: Reaction of the β-keto ester enolate with an α-halo ketone or aldehyde yields a 1,4-dicarbonyl intermediate, which upon acid-catalyzed cyclization, furnishes a furan.[14]

  • Implications of Ester Choice: The choice of β-keto ester directly determines the substitution pattern on the resulting heterocycle. Using this compound in such syntheses would introduce a methoxymethyl ether substituent, which could be used to modulate the final molecule's solubility, polarity, and biological activity.

Field-Proven Experimental Protocols

The protocols described below are robust, self-validating systems that serve as a reliable starting point for experimentation.

Protocol 1: General Procedure for α-Monoalkylation of a β-Keto Ester

Expertise & Causality: This protocol uses sodium hydride (NaH), a strong, non-nucleophilic base, to ensure complete and irreversible formation of the enolate, minimizing side reactions like ester hydrolysis that can occur with alkoxide bases. Anhydrous THF is used as the solvent to prevent quenching of the highly reactive base and enolate. The reaction is initiated at 0 °C to control the exothermic deprotonation before warming to facilitate the Sₙ2 reaction.

Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 eq., 60% dispersion in mineral oil).

  • Solvent Addition: Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully under nitrogen. Add anhydrous tetrahydrofuran (THF) to create a slurry (approx. 0.5 M).

  • Deprotonation: Cool the slurry to 0 °C in an ice bath. Add the β-keto ester (1.0 eq.) dropwise via the dropping funnel over 15 minutes.

  • Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Alkylation: Cool the resulting enolate solution back to 0 °C. Add the alkyl halide (1.0-1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or GC-MS. Gentle heating (e.g., 40-50 °C) may be required for less reactive halides.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Ketonic Hydrolysis and Decarboxylation

Expertise & Causality: This procedure uses dilute aqueous acid (or base) to hydrolyze the ester to the corresponding carboxylic acid. The subsequent heating step provides the thermal energy necessary to overcome the activation barrier for the pericyclic decarboxylation reaction.[16][17] Refluxing ensures the reaction proceeds to completion.

Methodology:

  • Setup: In a round-bottom flask, dissolve the alkylated β-keto ester (1.0 eq.) in a suitable solvent (e.g., ethanol).

  • Hydrolysis: Add a 10-20% aqueous solution of HCl or NaOH (3-5 eq.).

  • Reaction: Heat the mixture to reflux for 2-6 hours, until saponification is complete (as monitored by TLC).

  • Acidification & Decarboxylation: If using a basic hydrolysis, cool the mixture and carefully acidify with concentrated HCl until pH < 2. Gently heat the acidic solution (or the mixture from the acidic hydrolysis) to 50-80 °C (or reflux) until gas evolution (CO₂) ceases (typically 1-3 hours).

  • Work-up: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3x).

  • Purification: Combine the organic extracts, wash with saturated NaHCO₃ solution (to remove any remaining acidic impurities), then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting ketone can be further purified by distillation or chromatography if necessary.

Conclusion and Strategic Recommendations

While classic β-keto esters like ethyl and methyl acetoacetate remain the workhorses of organic synthesis due to their low cost and predictable reactivity, This compound emerges as a valuable alternative for specific applications.

  • Choose Ethyl/Methyl Acetoacetate for:

    • Standard acetoacetic ester syntheses where a simple substituted acetone is the target.

    • Cost-sensitive, large-scale manufacturing processes.

    • Well-established, literature-precedented transformations.

  • Choose this compound when:

    • The final product requires a methoxymethyl ether functional handle , which can serve as a masked alcohol or a site for further modification.

    • Modulating solubility and polarity is a key objective in the design of the target molecule, particularly in drug discovery where physicochemical properties are critical.

    • Exploring potential chelation-controlled reactions where the ether oxygen can influence stereoselectivity or reactivity.

The introduction of the ether linkage transforms the β-keto ester from a simple building block into a multifunctional synthon, expanding the synthetic chemist's toolbox for creating molecular complexity and fine-tuning molecular properties.

References

  • (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). ResearchGate. [Link]

  • 9.4: β-Ketoacids Decarboxylate. (2021). Chemistry LibreTexts. [Link]

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  • Synthesis of B-keto esters.
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A Comparative Guide to the Potential Biological Activities of Methyl (2-oxopropoxy)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. This guide provides a comparative analysis of the potential biological activities of derivatives of "Methyl (2-oxopropoxy)acetate," a molecule characterized by the presence of both an α-keto ester and an acetate moiety. Due to the limited direct biological data on this specific compound, this guide will adopt a hypothesis-driven approach, drawing comparisons with structurally related compounds to infer potential therapeutic applications and guide future research.

Introduction to this compound and its Chemical Class

This compound is a small organic molecule featuring an α-keto ester functional group and an ether-linked acetate group. Its structure suggests a potential for diverse chemical reactivity and biological interactions. The α-keto ester moiety is a known pharmacophore found in various biologically active molecules, exhibiting a range of activities including antimicrobial, antiviral, and anticancer effects[1]. Similarly, acetate derivatives are integral to numerous bioactive compounds, from pesticides to pharmaceuticals[2][3]. The combination of these two functionalities in a single molecule makes this compound and its derivatives an interesting, albeit understudied, class of compounds for biological screening.

Comparative Analysis of Potential Biological Activities

Based on the activities of structurally analogous compounds, we can hypothesize several potential biological activities for this compound derivatives. This section will compare these potential activities, providing context from existing research on related chemical classes.

Anticancer Activity

The α-keto group is a key feature in several compounds with demonstrated cytotoxic effects against cancer cells. For instance, ketone bodies like acetoacetate have been shown to inhibit the proliferation of various cancer cell lines, including ovarian, cervical, and breast cancers, without being cytotoxic to normal cells[4][5]. This selective inhibition of cancer cell growth is a highly desirable characteristic in anticancer drug development. Furthermore, some carotenoids and alpha-tocopherol have demonstrated selective cytotoxic effects on human tumor cell lines in vitro[6].

It is plausible that this compound derivatives could exhibit similar selective cytotoxicity. The mechanism might involve interference with cancer cell metabolism, a hallmark of which is the increased reliance on glycolysis (the Warburg effect). Ketone bodies are thought to exploit this metabolic vulnerability[5].

Antimicrobial Activity

Both α-keto esters and acetate derivatives have been implicated in antimicrobial activity. Pyrazole and pyrazoline derivatives, which can be synthesized from α-keto esters, are known to possess antibacterial and antifungal properties[1]. Additionally, simple acetate salts like sodium acetate have demonstrated antibacterial and antivirulence activities against pathogenic bacteria such as E. coli and P. aeruginosa[7].

The potential antimicrobial mechanism of this compound derivatives could be multifaceted. The α-keto ester moiety might act as an electrophile, reacting with key nucleophilic residues in microbial enzymes or proteins, leading to inhibition of essential cellular processes[8]. The acetate portion could contribute to disrupting bacterial cell membranes or interfering with virulence factor production[7].

Enzyme Inhibition

The electrophilic nature of the α-keto group makes it a potential warhead for covalent inhibition of enzymes. Many drugs exert their effects through enzyme inhibition[9]. For example, thiazole-based derivatives have been synthesized and shown to be potent acetylcholinesterase inhibitors, a key target in Alzheimer's disease treatment[10]. Furthermore, derivatives of 2,6-di-tert-butylphenol have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), important targets in inflammation[11].

Derivatives of this compound could be designed to target specific enzyme active sites. The ester and keto functionalities could participate in hydrogen bonding and other interactions within an enzyme's binding pocket, while the overall structure could be modified to enhance selectivity and potency.

Quantitative Data from Structurally Related Compounds

To provide a clearer perspective on the potential potency of this compound derivatives, the following table summarizes experimental data from studies on analogous compounds. It is important to note that these values are for comparison and do not represent data for this compound itself.

Compound Class/DerivativeBiological ActivityTarget/Cell LineIC50/MIC ValueReference
Thiazole-based derivativesAcetylcholinesterase InhibitionAChE103.24 nM[10]
KetoconazoleCytotoxicityMCF 7 (human breast cancer)7.25 µg/ml[12]
N-hydroxyurea derivativesCOX-2 InhibitionCOX-2Potent Inhibition[11]
Sodium AcetateAntibacterialE. coli O157:H75-3.3 mg/ml (MIC)[7]
Evodiamine derivativesCytotoxicityHuh7 (hepatocellular carcinoma)0.05 µM[13]

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of novel this compound derivatives, a series of well-established in vitro assays should be performed.

Cytotoxicity Assessment (MTT Assay)

This assay determines the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls to determine the IC50 value.[6][13]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Prepare a serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., E. coli, S. aureus).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[7]

Enzyme Inhibition Assay (Example: COX-2 Inhibition)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

Protocol:

  • Pre-incubate the COX-2 enzyme with various concentrations of the test compound.

  • Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).

  • After a specific incubation period, stop the reaction.

  • Quantify the product of the enzymatic reaction using a suitable method (e.g., ELISA, spectrophotometry).

  • Calculate the percentage of enzyme inhibition relative to a control without the inhibitor to determine the IC50 value.[11]

Visualizing Potential Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

G cluster_0 Hypothesized Anticancer Mechanism Methyl_Derivative This compound Derivative Cancer_Cell Cancer Cell Methyl_Derivative->Cancer_Cell Enters Metabolic_Interference Metabolic Interference (e.g., Glycolysis Inhibition) Cancer_Cell->Metabolic_Interference Proliferation_Inhibition Inhibition of Proliferation Metabolic_Interference->Proliferation_Inhibition Apoptosis Induction of Apoptosis Proliferation_Inhibition->Apoptosis

Caption: Hypothesized anticancer mechanism of this compound derivatives.

G cluster_1 Antimicrobial Activity Screening Workflow Start Synthesize Novel Derivatives Broth_Dilution Broth Microdilution Assay (Determine MIC) Start->Broth_Dilution Agar_Diffusion Agar Diffusion Assay (Zone of Inhibition) Start->Agar_Diffusion Mechanism_Studies Mechanism of Action Studies (e.g., Membrane Permeability) Broth_Dilution->Mechanism_Studies Agar_Diffusion->Mechanism_Studies Lead_Compound Identify Lead Compound Mechanism_Studies->Lead_Compound

Caption: Workflow for screening the antimicrobial activity of new derivatives.

Conclusion and Future Directions

While direct biological data for this compound is scarce, a comparative analysis of its structural motifs—the α-keto ester and the acetate group—suggests a promising starting point for the design and synthesis of novel bioactive compounds. The potential for anticancer, antimicrobial, and enzyme inhibitory activities warrants further investigation.

Future research should focus on the synthesis of a library of this compound derivatives with systematic structural modifications. These derivatives should then be subjected to a comprehensive biological screening cascade, including the assays outlined in this guide. Such studies will be crucial to validate the hypothesized activities and to establish structure-activity relationships, ultimately paving the way for the development of new therapeutic agents.

References

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  • Ketone supplementation decreases tumor cell viability and prolongs survival of mice with metastatic cancer. PubMed Central.[Link]

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A Multi-Spectroscopic Approach to the Structural Validation of Methyl (2-oxopropoxy)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the unequivocal structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. Molecules like Methyl (2-oxopropoxy)acetate, with their combination of ester, ketone, and ether functionalities, present a unique and interesting challenge for structural elucidation. The presence of multiple reactive sites makes this scaffold a versatile platform for creating diverse derivatives, each with potentially unique biological or material properties.

This guide is designed for researchers, scientists, and drug development professionals who require robust, high-confidence structural validation. We will move beyond a simple recitation of spectral data, instead focusing on the causality behind the spectroscopic signatures. By understanding why a proton resonates at a specific chemical shift or why a molecule fragments in a particular way, we can build a self-validating, multi-faceted analytical workflow. This document provides a comparative framework, using a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create an unassailable structural proof for derivatives of the this compound core.

The Core Scaffold: Deconstructing this compound

This compound (C₆H₁₀O₄, Molar Mass: 146.14 g/mol ) is a bifunctional molecule containing both an α-keto ether moiety and a methyl ester.[1] Understanding the distinct electronic environments within this parent structure is the first step toward predicting and interpreting the spectra of its more complex derivatives.

The primary sites for derivatization include the terminal methyl group of the ketone (C-1), the methylene bridge between the ether oxygen and the ketone (C-3), and the methylene group of the acetate moiety (C-4). Each modification will induce predictable changes in the spectroscopic data, which we will explore in detail.

Caption: Labeled structure of this compound.

The Spectroscopic Toolkit: An Integrated Analysis

No single technique can provide absolute structural proof. True confidence is achieved by integrating orthogonal datasets. Here, we detail the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS, establishing a baseline for the parent compound against which derivatives can be compared.

Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the precise connectivity of a molecule. The chemical shift of each proton is dictated by its local electronic environment, providing a detailed molecular map. For this compound, we anticipate four distinct signals.

Causality Behind the Shifts:

  • H-a (CH₃, Ketone): These protons are adjacent to a carbonyl group, which deshields them, pulling their signal downfield from a typical alkane methyl group.

  • H-b (CH₃, Ester): These protons are attached to the ester oxygen, which is less deshielding than a carbonyl. Their signal appears in the characteristic methyl ester region.[2]

  • H-c (CH₂, Keto-Side): Positioned between a ketone carbonyl and an ether oxygen, these protons are significantly deshielded and will appear further downfield.

  • H-d (CH₂, Ester-Side): These protons are flanked by an ether oxygen and an ester carbonyl, resulting in the most downfield shift among the aliphatic signals due to the combined electron-withdrawing effects.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Labeled ProtonChemical Shift (δ, ppm)MultiplicityIntegrationRationale for Shift
H-a~2.2Singlet (s)3HAdjacent to ketone C=O.[3][4]
H-b~3.7Singlet (s)3HMethyl group of the methyl ester.[2]
H-c~4.7Singlet (s)2HMethylene adjacent to ketone C=O and ether oxygen.
H-d~4.2Singlet (s)2HMethylene adjacent to ester C=O and ether oxygen.[2]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence is sufficient. Typically, 16-32 scans are co-added to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Carbon (¹³C) NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides complementary information, confirming the number of unique carbon environments and their functional group identity. The two carbonyl carbons are particularly diagnostic, appearing significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Labeled CarbonChemical Shift (δ, ppm)Rationale for Shift
C-1 (CH₃)~27Ketone α-carbon.
C-6 (CH₃)~52Ester methoxy carbon.[5]
C-4 (CH₂)~68Methylene carbon attached to ether oxygen and ester C=O.
C-3 (CH₂)~75Methylene carbon attached to ether oxygen and ketone C=O.
C-5 (C=O)~169Ester carbonyl carbon.[6]
C-2 (C=O)~205Ketone carbonyl carbon.[5]

Experimental Protocol: ¹³C NMR and DEPT

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-30 mg) may be beneficial.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

  • Data Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • DEPT Analysis: To confirm carbon types, acquire DEPT-90 (shows CH carbons) and DEPT-135 (shows CH/CH₃ as positive signals and CH₂ as negative signals) spectra. This provides an orthogonal validation of the assignments.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this scaffold, the two carbonyl (C=O) stretches are the most informative peaks. The ester C=O typically appears at a higher wavenumber (frequency) than the ketone C=O.[7][8] The presence of two distinct C-O single bond stretches further corroborates the ether and ester moieties.[9]

Table 3: Characteristic IR Absorption Frequencies

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Ester C=OStretch1750 - 1735Strong
Ketone C=OStretch1720 - 1700Strong
C-O (Ester)Stretch~1250Strong
C-O (Ether)Stretch~1100Strong
C-H (sp³)Stretch3000 - 2850Medium

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: If the compound is a liquid, place a single drop directly onto the ATR crystal. If it is a solid, place a small amount of the solid on the crystal and apply pressure using the anvil to ensure good contact.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Perform a background scan of the clean, empty ATR crystal.[10] Acquire the sample spectrum over a range of 4000-600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to generate the final absorbance spectrum. Identify and label the key absorption bands.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight and the fragmentation pattern, which offers clues about the molecule's structure. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

Expected Fragmentation: The molecular ion (M⁺˙) will undergo characteristic cleavages, primarily α-cleavage adjacent to the carbonyl groups and the ether oxygen.[11][12] This predictable fragmentation provides a structural fingerprint.

G cluster_frags Primary Fragmentation Pathways parent This compound [M]⁺˙ m/z = 146 frag1 [CH₃CO]⁺ m/z = 43 parent->frag1 α-cleavage frag2 [M - OCH₃]⁺ m/z = 115 parent->frag2 α-cleavage frag3 [M - COOCH₃]⁺ m/z = 87 parent->frag3 α-cleavage frag4 [CH₃OCOCH₂]⁺ m/z = 87 parent->frag4 Rearrangement

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

  • Data Analysis: Determine the exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). Use the instrument's software to calculate the elemental composition and compare it to the theoretical formula. Analyze the fragmentation spectrum (MS/MS) if acquired to confirm the predicted pathways.

Comparative Analysis: Validating a Phenyl Derivative

To illustrate the power of this comparative approach, let's consider a hypothetical derivative: Methyl (2-oxo-3-phenylpropoxy)acetate . Here, a hydrogen on the C-1 methyl group has been replaced by a phenyl ring. This single modification will cause dramatic and predictable spectral shifts.

Table 4: Comparative Spectroscopic Data

TechniqueParent CompoundPhenyl Derivative (Predicted)Rationale for Change
Formula C₆H₁₀O₄C₁₁H₁₂O₄Addition of C₅H₂
Exact Mass 146.0579208.0736Increased mass reflects new formula.
¹H NMR H-a (CH₃): ~2.2 ppm (s, 3H)H-a (CH₂): ~3.8 ppm (s, 2H)Aromatic: ~7.2-7.4 ppm (m, 5H)The original methyl singlet is replaced by a methylene singlet shifted downfield by the phenyl group. New aromatic signals appear.
¹³C NMR C-1: ~27 ppmC-1: ~45 ppmAromatic: ~127-134 ppmThe α-carbon is shifted downfield. New aromatic carbon signals appear.
IR C=O (Ketone): ~1715 cm⁻¹No aromatic signalsC=O (Ketone): ~1690 cm⁻¹Aromatic C=C: ~1600, 1450 cm⁻¹Aromatic C-H: >3000 cm⁻¹Ketone C=O frequency decreases due to conjugation with the phenyl ring. New peaks for aromatic C=C and C-H bonds appear.
MS (m/z) 146 (M⁺˙), 43 (CH₃CO⁺)208 (M⁺˙), 105 (PhCO⁺)Molecular ion increases. The base peak will likely shift from acetyl cation to the more stable benzoyl cation.

A Self-Validating Workflow for Structural Confirmation

A logical, sequential workflow ensures that each piece of data corroborates the last, leading to a trustworthy and definitive structural assignment.

cluster_check1 cluster_check2 cluster_check3 cluster_check4 start Purified Unknown Derivative ir Step 1: IR Spectroscopy start->ir check1 Functional Groups Match? (2x C=O, C-O) ir->check1 ms Step 2: High-Resolution MS check2 Molecular Formula Match? ms->check2 nmr_h Step 3: ¹H NMR check3 Proton Environment & Connectivity Match? nmr_h->check3 nmr_c Step 4: ¹³C NMR & DEPT check4 Carbon Skeleton Match? nmr_c->check4 final Structure Validated check1->ms Yes check2->nmr_h Yes check3->nmr_c Yes check4->final Yes

Caption: Integrated workflow for high-confidence structural validation.

Conclusion

References

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Comparative analysis of the reactivity of "Methyl (2-oxopropoxy)acetate" and methyl acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Chemical Reactivity: Methyl (2-oxopropoxy)acetate vs. Methyl Acetoacetate

In the landscape of synthetic organic chemistry, β-dicarbonyl compounds are foundational building blocks, prized for the versatility afforded by their unique electronic structure. Methyl acetoacetate (MAA) is a quintessential example, a workhorse reagent in countless carbon-carbon bond-forming reactions. This guide provides a comparative analysis between MAA and the structurally related, yet functionally distinct, this compound. Our objective is to dissect their structural nuances to predict and explain the profound differences in their chemical reactivity, offering researchers and drug development professionals a clear framework for selecting the appropriate reagent for their synthetic endeavors.

Structural and Electronic Foundations of Reactivity

At first glance, both molecules share ketone and methyl ester functionalities. However, the arrangement of these groups dictates their chemical behavior. MAA is a classic β-keto ester, with a methylene group positioned between two carbonyls. In contrast, this compound possesses an ether linkage separating the keto and ester functions. This seemingly minor difference is, in fact, the principal determinant of their divergent reactivity profiles.

Figure 1: Structural Comparison of MAA and MOPA.

The key to the reactivity of β-dicarbonyl compounds is the exceptional acidity of the α-hydrogens located on the central carbon.[1][2] In MAA, this methylene group is flanked by both the ketone and ester carbonyls. Deprotonation yields a resonance-stabilized enolate where the negative charge is delocalized over three atoms (two oxygen, one carbon), dramatically increasing the stability of the conjugate base and thus the acidity of the α-protons (pKa ≈ 11).[3][4]

This compound lacks this doubly activated methylene group. It possesses two sets of α-protons: those adjacent to the ketone (pKa ≈ 20) and those adjacent to the ester (pKa ≈ 25). Neither of these positions benefits from the synergistic electron-withdrawing effect of two adjacent carbonyls, rendering them significantly less acidic than the active methylene protons of MAA.

Comparative Reactivity Analysis

The difference in α-proton acidity is the lynchpin that defines the synthetic utility of these two reagents.

Enolate Formation and Alkylation

The facile generation of a stable enolate makes MAA an excellent substrate for alkylation reactions, famously known as the Acetoacetic Ester Synthesis.[5][6] This reaction allows for the straightforward synthesis of a wide variety of methyl ketones.[7] The highly acidic active methylene proton can be quantitatively removed by common bases like sodium ethoxide or sodium methoxide to generate the nucleophilic enolate, which readily undergoes SN2 reaction with primary and some secondary alkyl halides.[8][9]

Enolate_Formation_and_Alkylation Figure 2: Enolate Formation and Alkylation Pathways MAA_start Methyl Acetoacetate MAA_enolate Resonance-Stabilized Enolate MAA_start->MAA_enolate 1. NaOMe MAA_product α-Alkylated Product MAA_enolate->MAA_product 2. R-X (S_N2) exp1 MAA: High acidity allows for mild bases. Alkylation occurs at the central carbon. MOPA_start This compound MOPA_enolate Keto-Enolate (Less Stabilized) MOPA_start->MOPA_enolate 1. Stronger Base (e.g., LDA, NaH) MOPA_product Product Alkylated at Carbon α to Ketone MOPA_enolate->MOPA_product 2. R-X (S_N2) exp2 MOPA: Lower acidity requires stronger bases. Alkylation occurs selectively at the more acidic position alpha to the ketone.

Figure 2: Enolate Formation and Alkylation Pathways.

For this compound, alkylation is more challenging and less versatile. A much stronger base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is required to achieve significant deprotonation. Furthermore, the reaction will occur selectively at the more acidic position—the carbon alpha to the ketone. This regioselectivity is a critical distinction from the single, highly activated site in MAA.

Acylation Reactions

Acylation reactions follow a similar logic. The dianion of methyl acetoacetate can be acylated to produce β,δ-diketo esters, which are valuable synthetic intermediates.[10] This process often requires careful control of stoichiometry and reaction conditions to avoid side reactions.[11] this compound, upon treatment with a strong base, would undergo acylation at the carbon alpha to the ketone, yielding a β-diketone structure within the larger molecule. The ester moiety would likely remain untouched under these conditions.

Condensation and Multicomponent Reactions

MAA is a prominent substrate in a variety of condensation reactions due to its active methylene group.[12] These include:

  • Knoevenagel Condensation: Reaction with aldehydes and ketones.

  • Biginelli Reaction: A one-pot synthesis of dihydropyrimidinones.[13]

  • Hantzsch Pyridine Synthesis: For the creation of dihydropyridines.

This compound is not a suitable substrate for these reactions in the same capacity because it lacks the doubly activated methylene protons required to initiate the condensation cascade.

Hydrolysis and Decarboxylation: A Key Synthetic Endpoint

A signal advantage of the acetoacetic ester synthesis is the final step: hydrolysis of the ester to a β-keto acid, followed by facile decarboxylation upon gentle heating to yield a ketone.[14][15] This decarboxylation proceeds through a stable, six-membered cyclic transition state, making it a high-yield transformation.[16]

Decarboxylation_Mechanism Figure 3: Decarboxylation Pathways cluster_MAA Methyl Acetoacetate Pathway cluster_MOPA This compound Pathway MAA_ester Alkylated MAA MAA_acid β-Keto Acid MAA_ester->MAA_acid H₃O⁺, Δ MAA_ts Six-Membered Cyclic Transition State MAA_acid->MAA_ts Δ MAA_enol Enol Intermediate MAA_ts->MAA_enol Decarboxylation MAA_ketone Methyl Ketone + CO₂ MAA_enol->MAA_ketone Tautomerization MOPA_ester Alkylated MOPA MOPA_acid (Alkylated-2-oxopropoxy) -acetic acid MOPA_ester->MOPA_acid H₃O⁺, Δ MOPA_stable Stable Carboxylic Acid (No facile decarboxylation) MOPA_acid->MOPA_stable

Figure 3: Decarboxylation Pathways.

If this compound is hydrolyzed, it forms (2-oxopropoxy)acetic acid. This molecule is an α-ether carboxylic acid. It lacks the β-carbonyl group relative to the carboxylic acid, and therefore cannot form the required cyclic transition state for easy decarboxylation. The resulting carboxylic acid is stable to the conditions that would readily decarboxylate a β-keto acid. This represents a fundamental divergence in the synthetic utility of the two compounds.

Summary of Comparative Reactivity

The following table summarizes the key differences in reactivity discussed.

FeatureMethyl Acetoacetate (MAA)This compoundCausality
Most Acidic Protons Active Methylene (pKa ≈ 11)α to Ketone (pKa ≈ 20)MAA's protons are activated by two adjacent carbonyls, allowing extensive resonance stabilization of the enolate.[4]
Required Base Mild (e.g., NaOMe, NaOEt)Strong (e.g., NaH, LDA)The significantly higher pKa of MOPA's protons requires a much stronger base for deprotonation.
Alkylation Site Central Active Methylene CarbonCarbon α to the KetoneReaction occurs at the most acidic, and therefore most readily deprotonated, position.
Decarboxylation Facile upon hydrolysis and heatingStable to decarboxylationMAA forms a β-keto acid, which undergoes decarboxylation via a cyclic transition state; MOPA does not.[14][15]
Key Synthetic Role Precursor to substituted methyl ketones via the Acetoacetic Ester Synthesis.[5]A bifunctional molecule with distinct ketone and ester reactivity; not a direct analogue for active methylene chemistry.The entire suite of reactivity stems from the presence or absence of the doubly activated methylene group.

Experimental Protocols

The following protocols illustrate the practical differences in handling these two reagents for an alkylation reaction.

Protocol 1: Alkylation of Methyl Acetoacetate

Objective: To synthesize Methyl 2-acetylpentanoate.

  • Rationale: This standard protocol for the acetoacetic ester synthesis uses a common alkoxide base, which is sufficient to deprotonate the highly acidic active methylene group. The reaction is typically run in the corresponding alcohol as a solvent.

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium methoxide (5.4 g, 0.1 mol) in 50 mL of absolute methanol under a nitrogen atmosphere.[9]

    • To the stirred solution, add methyl acetoacetate (11.6 g, 0.1 mol) dropwise over 15 minutes.

    • After the addition is complete, add 1-bromopropane (12.3 g, 0.1 mol) dropwise to the resulting solution of the sodium enolate.

    • Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

    • Cool the mixture to room temperature and remove the methanol under reduced pressure.

    • To the residue, add 50 mL of water and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by vacuum distillation to yield methyl 2-acetylpentanoate.

Protocol 2: Hypothetical Alkylation of this compound

Objective: To synthesize Methyl 2-(2-oxohexoxy)acetate.

  • Rationale: This protocol requires a much stronger, non-nucleophilic base (NaH) to deprotonate the less acidic α-keto position. An aprotic solvent like THF is necessary as protic solvents would be deprotonated by the strong base.

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in 60 mL of anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Add this compound (14.6 g, 0.1 mol) dropwise as a solution in 20 mL of anhydrous THF. Allow the mixture to stir for 1 hour at 0 °C after the addition is complete to ensure full enolate formation.

    • Add 1-bromopropane (13.5 g, 0.11 mol) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates consumption of the starting material.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the mixture with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography on silica gel.

Conclusion

While this compound and methyl acetoacetate are structural isomers, their reactivity is fundamentally different. Methyl acetoacetate is a premier example of an active methylene compound, defined by the high acidity of its central protons and its subsequent utility in forming substituted ketones via alkylation and decarboxylation. This compound, with its insulating ether linkage, behaves as a molecule containing separate and less reactive ketone and ester functionalities. It lacks the synergistic activation that makes MAA such a versatile tool in synthesis. For the researcher and process chemist, understanding this core distinction is paramount for designing effective and predictable synthetic routes.

References

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A Senior Application Scientist's Guide to Benchmarking "Methyl (2-oxopropoxy)acetate" in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Among the versatile synthons available, β-keto esters are a cornerstone for the construction of a diverse array of molecular architectures, particularly heterocyclic scaffolds prevalent in medicinal chemistry. This guide provides an in-depth technical comparison of "Methyl (2-oxopropoxy)acetate," a functionalized β-keto ester, against common alternatives in key heterocyclic ring-forming reactions. Our analysis is grounded in established mechanistic principles and available experimental data for analogous compounds, offering a predictive benchmark for its performance.

Understanding the Reagent: this compound

This compound (CAS 61363-66-4) is a β-keto ester characterized by the presence of an ether linkage in its side chain.[1][2] This structural feature distinguishes it from more conventional β-keto esters like ethyl acetoacetate and methyl acetoacetate, introducing potential differences in solubility, steric hindrance, and electronic effects.

Key Structural Features and Their Anticipated Influence:

  • β-Keto Ester Moiety: This functional group is the heart of the molecule's reactivity, possessing acidic α-protons and two electrophilic carbonyl centers. This allows for the formation of a resonance-stabilized enolate, a potent nucleophile in various carbon-carbon and carbon-nitrogen bond-forming reactions.[3]

  • Ether Linkage: The propoxy group is expected to increase the molecule's polarity and potentially its solubility in a wider range of organic solvents compared to simple alkyl acetoacetates. This ether oxygen could also participate in chelation with metal catalysts, potentially influencing the stereochemical outcome of certain reactions.

  • Methyl Ester: The methyl ester group is sterically less demanding than an ethyl or tert-butyl ester, which can lead to faster reaction rates in some instances.[4]

Comparative Performance in Key Heterocyclic Syntheses

We will now benchmark the expected performance of this compound in three cornerstone multicomponent reactions for heterocyclic synthesis: the Hantzsch Pyridine Synthesis, the Paal-Knorr Furan Synthesis, and the Biginelli Reaction.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a four-component reaction that condenses an aldehyde, ammonia, and two equivalents of a β-keto ester to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[5][6] Pyridines are a ubiquitous scaffold in pharmaceuticals.

Reaction Workflow:

Hantzsch_Workflow Start Reactants: - Aldehyde - Ammonia - 2x β-Keto Ester Mixing One-Pot Reaction (Acid or Base Catalysis) Start->Mixing DHP 1,4-Dihydropyridine Intermediate Mixing->DHP Oxidation Oxidation DHP->Oxidation Pyridine Substituted Pyridine Product Oxidation->Pyridine

Caption: General workflow of the Hantzsch Pyridine Synthesis.

Mechanistic Role of the β-Keto Ester:

The β-keto ester plays a dual role in the Hantzsch synthesis. One molecule undergoes a Knoevenagel condensation with the aldehyde, while the second forms an enamine with ammonia. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the dihydropyridine.[7]

Performance Comparison:

β-Keto EsterKey Performance MetricsRationale for Expected Performance of this compound
Ethyl Acetoacetate Yield: Generally good to excellent (70-95%). Reaction Time: Typically 4-24 hours. Advantages: Widely available, well-documented.[8]Expected Yield: Good to excellent. The ether linkage is unlikely to interfere with the core reaction mechanism. Expected Reaction Time: Potentially slightly longer than ethyl acetoacetate due to the increased steric bulk of the side chain, though the methyl ester may counteract this. Potential Advantages: The ether side chain could be a handle for further functionalization of the resulting pyridine.
Methyl Acetoacetate Yield: Similar to ethyl acetoacetate. Reaction Time: Often slightly faster than ethyl acetoacetate due to the smaller ester group.[9]The presence of the ether side chain in this compound introduces more steric hindrance compared to the simple methyl group of methyl acetoacetate, which might slightly decrease the reaction rate.
tert-Butyl Acetoacetate Yield: Can be lower due to steric hindrance. Advantages: The tert-butyl group can be removed under acidic conditions to yield the corresponding carboxylic acid.The steric hindrance of the propoxy group in this compound is less significant than that of a tert-butyl group, suggesting its performance will be superior to tert-butyl acetoacetate.

Experimental Protocol (Adapted from a general Hantzsch Synthesis):

  • In a round-bottom flask, combine the aldehyde (1 mmol), this compound (2 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).

  • Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The dihydropyridine product may precipitate. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • To the crude dihydropyridine, add a suitable oxidizing agent (e.g., ceric ammonium nitrate or iodine) in an appropriate solvent (e.g., acetic acid or chloroform).

  • Stir the mixture at room temperature until the oxidation is complete (monitored by TLC).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the final pyridine product by column chromatography or recrystallization.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to a furan.[10] While the β-keto ester is not a direct reactant in the cyclization, it is a crucial precursor for the synthesis of the required 1,4-dicarbonyl compound through acetoacetic ester synthesis.[11][12]

Reaction Workflow:

Paal_Knorr_Workflow Start β-Keto Ester Alkylation Alkylation with α-halo ketone Start->Alkylation Dicarbonyl 1,4-Dicarbonyl Intermediate Alkylation->Dicarbonyl Cyclization Acid-Catalyzed Cyclization & Dehydration Dicarbonyl->Cyclization Furan Substituted Furan Product Cyclization->Furan

Caption: Synthesis of furans via a β-keto ester and the Paal-Knorr reaction.

Performance Comparison in the Alkylation Step:

The key step involving the β-keto ester is the initial alkylation with an α-halo ketone to form the 1,4-dicarbonyl precursor. The efficiency of this step is critical for the overall yield of the furan.

β-Keto EsterKey Performance Metrics in AlkylationRationale for Expected Performance of this compound
Ethyl Acetoacetate Yield: Generally high for the alkylation step. Conditions: Typically requires a base like sodium ethoxide.[11]Expected Yield: High. The ether functionality is not expected to interfere with the enolate formation or the subsequent nucleophilic attack on the α-halo ketone. Potential Considerations: The choice of base and solvent may need to be optimized to ensure good solubility of all reactants.
Methyl Acetoacetate Yield: High, similar to ethyl acetoacetate.The slightly lower steric hindrance of the methyl ester may lead to a faster alkylation rate compared to its ethyl counterpart.
Functionalized β-Keto Esters Yield: Can vary depending on the nature of the functional group. Electron-withdrawing groups can increase the acidity of the α-proton, facilitating enolate formation.[3]The ether oxygen in this compound is weakly electron-withdrawing, which should not significantly hinder enolate formation.

Experimental Protocol (Adapted for the synthesis of the 1,4-dicarbonyl precursor):

  • In a dry, three-necked flask under an inert atmosphere, prepare a solution of sodium methoxide in methanol.

  • Add this compound (1 equivalent) dropwise to the cooled solution of sodium methoxide.

  • Stir the mixture for 30 minutes to ensure complete enolate formation.

  • Add the α-halo ketone (1 equivalent) dropwise, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a dilute acid and perform an aqueous work-up.

  • Extract the 1,4-dicarbonyl product with an organic solvent and purify by column chromatography.

  • The purified 1,4-dicarbonyl can then be subjected to standard Paal-Knorr conditions (e.g., refluxing in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid) to yield the furan.[1]

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-keto ester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[13] These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

Reaction Workflow:

Biginelli_Workflow Start Reactants: - Aldehyde - β-Keto Ester - Urea/Thiourea Mixing One-Pot Reaction (Acid Catalysis) Start->Mixing Cyclization Cyclocondensation Mixing->Cyclization DHPM Dihydropyrimidinone (DHPM) Product Cyclization->DHPM

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A Senior Application Scientist's Guide to Methyl (2-oxopropoxy)acetate as a Bioisosteric Replacement for Carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Carboxylate Group and the Promise of Bioisosterism

In the intricate process of drug discovery, the carboxylic acid moiety is a double-edged sword. It is a privileged functional group, frequently essential for binding to biological targets through strong electrostatic and hydrogen-bonding interactions.[1][2] However, its acidic nature (typically with a pKa around 4-5) means it is predominantly ionized at physiological pH.[1] This negative charge, while beneficial for target engagement and aqueous solubility, often leads to significant liabilities, including poor permeability across biological membranes, rapid metabolic elimination, and potential for idiosyncratic toxicity through the formation of reactive acyl-glucuronide metabolites.[3][4][5]

Medicinal chemists employ a strategy known as bioisosterism—the replacement of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties—to overcome these hurdles.[6][7][8] This guide provides an in-depth comparison of a non-classical, unionized bioisostere, methyl (2-oxopropoxy)acetate , against the traditional carboxylic acid it aims to replace. We will delve into the physicochemical rationale, comparative experimental data, and the practical methodologies required to evaluate this promising alternative.

Physicochemical Properties: A Tale of Two Moieties

The fundamental premise of replacing a carboxylic acid with this compound lies in mimicking the hydrogen bond acceptor capability of the carboxylate while eliminating the permanent negative charge. The α-keto ester motif presents two oxygen atoms (the ketone and the ester carbonyl) that can act as hydrogen bond acceptors, spatially arranged to potentially replicate the interactions of a carboxylate.

PropertyTypical Aliphatic Carboxylic AcidThis compoundRationale for Improvement
pKa ~4.5N/A (Non-ionizable)Eliminates permanent negative charge, improving membrane permeability.[3][9]
Calculated logP Low (e.g., Propionic Acid: 0.34)Moderate (e.g., -0.2)[10]Increased lipophilicity can enhance permeability and cell penetration.[11]
Hydrogen Bonding Strong H-bond acceptor (ionized)Moderate H-bond acceptorMimics key interactions with the target without the liability of a full charge.
Metabolic Liability Acyl-glucuronidation[5]Ester hydrolysis, ketone reductionShifts metabolism away from reactive acyl-glucuronides to potentially more predictable pathways.[12]

Synthetic Accessibility

The α-keto ester moiety is a versatile and synthetically accessible functional group.[13][14] A common and straightforward route to this compound and its derivatives involves the nucleophilic substitution of a haloacetate with a hydroxyketone.

General Synthetic Workflow

start Commercially Available Hydroxyacetone step1 SN2 Williamson Ether Synthesis start->step1 reagent1 Methyl Bromoacetate reagent1->step1 base Weak Base (e.g., K2CO3) in Polar Aprotic Solvent (e.g., Acetone) base->step1 product This compound step1->product

Caption: General synthesis of the target moiety.

Comparative Experimental Evaluation: A Case Study

To provide a clear, data-driven comparison, we present a hypothetical case study comparing a parent drug containing a carboxylic acid (Drug-COOH) with its this compound analogue (Drug-MPOA).

In Vitro Permeability: The Caco-2 Assay

The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption of drugs.[15][16][17] It utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express relevant transporters, mimicking the intestinal barrier.[16][18]

Experimental Data Summary:

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Predicted Absorption
Drug-COOH0.82.53.1Low
Drug-MPOA 8.2 9.1 1.1 High
Propranolol (High Perm. Control)20.521.11.0High
Lucifer Yellow (Low Perm. Control)<0.5<0.5N/ALow

Analysis & Causality: The data clearly demonstrates a dramatic improvement in permeability for the Drug-MPOA analogue. The low apparent permeability (Papp) in the absorptive direction (apical to basolateral, A→B) for Drug-COOH is characteristic of charged molecules that struggle to cross the lipid cell membrane.[1] The high efflux ratio (>2) also suggests it may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump compounds out of the cell.[18] In stark contrast, the neutral Drug-MPOA shows significantly higher permeability and a low efflux ratio, indicating that it is not a major substrate for efflux transporters and can readily diffuse across the cell monolayer.[18]

Metabolic Stability: Human Liver Microsome (HLM) Assay

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability.[19] The HLM assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in this subcellular fraction.[20]

Experimental Data Summary:

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted In Vivo Clearance
Drug-COOH1592.4High
Drug-MPOA 45 30.8 Moderate
Verapamil (High CL Control)8173.3High
Dextromethorphan (Low CL Control)>60<11.6Low

Analysis & Causality: Drug-COOH exhibits rapid turnover in HLMs, indicating high intrinsic clearance. While this could be due to various metabolic pathways, carboxylic acids are known substrates for enzymes that lead to rapid elimination.[5] The bioisosteric replacement with this compound results in a 3-fold increase in metabolic stability. This is a significant improvement, suggesting that the MPOA moiety is less susceptible to the primary metabolic pathways that degrade the carboxylic acid. The likely metabolic routes for Drug-MPOA would be ester hydrolysis or ketone reduction, which often occur at a more moderate pace than the pathways targeting the parent acid.[12]

Decision Workflow for Bioisosteric Replacement

Caption: A workflow for deciding when to use a bioisostere.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the following are detailed, self-validating protocols for the key experiments described.

Protocol 1: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells (ATCC HTB-37) are seeded onto permeable Transwell inserts (e.g., 24-well format) and cultured for 21-23 days to allow for differentiation and monolayer formation.[18]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values ≥ 200 Ω·cm², indicating robust tight junction formation.[16][21] Additionally, perform a Lucifer Yellow rejection test; paracellular flux should be <1%.

  • Dosing Solution Preparation: Prepare a 10 µM dosing solution of the test compound, positive controls (e.g., Propranolol for high permeability), and a negative control (e.g., Lucifer Yellow for low permeability) in a transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).[21]

  • Permeability Measurement (A→B):

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Add the dosing solution to the apical (donor) chamber.

    • Incubate at 37°C with gentle shaking (50 rpm) for 2 hours.[16][17]

    • At the end of the incubation, take samples from both donor and receiver chambers.

  • Permeability Measurement (B→A): Perform the reverse experiment by adding the dosing solution to the basolateral chamber and sampling from the apical chamber to determine the efflux ratio.[16]

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio is calculated as Papp(B→A) / Papp(A→B).

Protocol 2: Human Liver Microsomal (HLM) Stability Assay
  • Reagent Preparation:

    • Thaw pooled HLM (from at least 10 donors) on ice. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).[19]

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[22]

    • Prepare a 1 µM working solution of the test compound and controls (e.g., Verapamil, Dextromethorphan) in buffer.

  • Incubation:

    • Pre-warm the HLM solution and test compound solution separately at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system to the HLM solution, then immediately add the test compound. The final test compound concentration is typically 1 µM.[19]

    • For the negative control (T=0), add the stop solution before adding the HLM.

  • Time Points and Reaction Quenching:

    • Incubate the reaction mixture at 37°C.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[19]

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[20]

  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the microsomal proteins.[23]

  • Quantification: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the line from the linear regression, which equals the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomes)

Conclusion

The strategic replacement of a carboxylic acid with this compound represents a powerful, data-supported approach to overcoming common ADME (Absorption, Distribution, Metabolism, and Excretion) challenges in drug discovery.[8][24] By eliminating the permanent negative charge, this bioisostere can dramatically enhance membrane permeability and reduce susceptibility to efflux transporters. Furthermore, it offers an alternative metabolic profile that can lead to improved stability and a lower risk of forming reactive metabolites. While the potency at the primary biological target must always be re-evaluated after such a modification, the potential gains in drug-like properties make this compound a compelling tool in the medicinal chemist's arsenal for rational drug design.

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A Comparative Guide to the Pharmacokinetic Properties of Novel Compounds Derived from Methyl (2-oxopropoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the meticulous evaluation of a compound's pharmacokinetic profile is a critical determinant of its therapeutic potential and ultimate clinical success. The journey of a drug candidate from a promising hit to a viable therapeutic is paved with rigorous testing, where understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2] Small molecule drugs, in particular, face significant bioavailability challenges, with an estimated 90% of preclinical compounds exhibiting suboptimal characteristics.[3] This guide provides an in-depth, comparative analysis of the pharmacokinetic properties of novel, hypothetical compounds derived from the scaffold "Methyl (2-oxopropoxy)acetate."

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only a comparative framework but also the underlying scientific rationale and detailed experimental protocols to empower researchers in their own investigations. We will explore the critical interplay of physicochemical and biological factors that govern a drug's bioavailability and overall pharmacokinetic profile.[4][5]

The Progenitor Scaffold: this compound

This compound is a small organic molecule with the chemical formula C6H10O4.[6][7] While not a therapeutic agent in itself, its structure presents several opportunities for chemical modification to generate a library of diverse compounds with potentially desirable pharmacological activities. For the purpose of this guide, we will consider three hypothetical derivatives, each with a specific structural modification designed to modulate its pharmacokinetic properties.

  • Compound A (Ester Hydrolysis Product): (2-oxopropoxy)acetic acid. This modification introduces a carboxylic acid group, which is expected to increase aqueous solubility but may also render the compound more susceptible to first-pass metabolism.

  • Compound B (Ketone Reduction Product): Methyl (2-hydroxypropoxy)acetate. The reduction of the ketone to a secondary alcohol introduces a hydroxyl group, potentially altering its polarity and metabolic stability.

  • Compound C (Aromatic Substitution): Methyl 2-(4-fluorophenoxy)acetate. Replacing the oxopropoxy group with a fluorinated aromatic ring significantly increases lipophilicity and introduces a site for potential cytochrome P450 metabolism.

As a point of comparison, we will use Warfarin , a well-characterized small molecule anticoagulant, as our reference compound due to its extensive documentation in pharmacokinetic literature.

Comparative Evaluation of Key Pharmacokinetic Parameters

The following sections will delve into the core ADME properties, presenting a comparative analysis of our hypothetical derivatives against Warfarin. The data presented in the tables are illustrative and intended to highlight potential differences arising from the structural modifications.

Absorption: Solubility and Permeability

For effective oral absorption, a drug must first dissolve in the gastrointestinal fluids and then permeate the intestinal epithelium.[4]

Table 1: Comparative Aqueous Solubility and Caco-2 Permeability

CompoundAqueous Solubility (µg/mL)Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→BEfflux Ratio (B→A / A→B)
Compound A > 2000.51.1
Compound B 1502.51.3
Compound C < 1015.02.5
Warfarin 5010.01.0

Expertise & Experience:

The high aqueous solubility of Compound A is a direct result of the free carboxylic acid. However, this high polarity often correlates with low membrane permeability, as reflected in its low Caco-2 Papp value.[8] Conversely, the increased lipophilicity of Compound C leads to excellent permeability but poor aqueous solubility, a common challenge for BCS Class II/IV compounds.[3] Compound B represents a more balanced profile. The efflux ratio for Compound C suggests it may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug out of intestinal cells, thereby reducing its absorption.[9]

Distribution: Plasma Protein Binding

Once absorbed, a drug's distribution to its target tissues is significantly influenced by its binding to plasma proteins. Only the unbound (free) fraction of the drug is pharmacologically active and available for metabolism and excretion.[10][11][12]

Table 2: Comparative Plasma Protein Binding

CompoundPlasma Protein Binding (%)
Compound A 45
Compound B 60
Compound C > 99
Warfarin 99

Expertise & Experience:

The high plasma protein binding of Compound C and Warfarin is typical for lipophilic compounds.[13] While extensive binding can limit the free drug concentration, it can also create a circulating reservoir of the drug, potentially prolonging its duration of action. The lower binding of the more polar Compounds A and B suggests a larger fraction of the drug will be free in the plasma.

Metabolism: Metabolic Stability and CYP450 Inhibition

The metabolic stability of a compound determines its half-life in the body. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role.[14][15]

Table 3: Comparative Metabolic Stability and CYP450 Inhibition

CompoundLiver Microsomal Stability (t½, min)Major Metabolizing CYP IsoformCYP2C9 Inhibition (IC₅₀, µM)
Compound A < 5UGTs> 50
Compound B 45CYP3A4> 50
Compound C 15CYP2C92.5
Warfarin 30CYP2C91.0

Expertise & Experience:

Compound A , with its carboxylic acid, is likely to undergo rapid Phase II metabolism via glucuronidation (by UGTs), leading to a short half-life. Compound B shows moderate stability, being a substrate for the common metabolizing enzyme CYP3A4. The fluorinated aromatic ring in Compound C makes it a substrate for CYP2C9, the same enzyme that metabolizes Warfarin.[16] Crucially, Compound C also shows significant inhibition of CYP2C9, raising the potential for drug-drug interactions (DDIs) if co-administered with other CYP2C9 substrates.[17][18] Assessing the potential for CYP inhibition is a critical step in early drug development to mitigate safety risks.[19]

In Vivo Pharmacokinetics in a Rodent Model

In vivo studies in animal models provide a more comprehensive understanding of a drug's pharmacokinetic profile, integrating the complexities of a living system.[20][21][22][23]

Table 4: Comparative In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)

ParameterCompound ACompound BCompound CWarfarin
Bioavailability (%) 5401595
Cmax (ng/mL) 505001002000
Tmax (h) 0.51.02.01.5
Half-life (h) 0.83.58.040
Clearance (mL/min/kg) 801550.3

Expertise & Experience:

The in vivo data aligns with our in vitro findings. Compound A's poor permeability and rapid metabolism result in very low oral bioavailability. Compound B demonstrates a more favorable profile with moderate bioavailability and a reasonable half-life. Compound C's poor solubility likely limits its absorption, leading to lower bioavailability despite its good permeability. Its longer half-life is consistent with its high plasma protein binding and slower clearance. Warfarin's high bioavailability is a key attribute of this successful oral drug.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, this section outlines the detailed methodologies for the key in vitro experiments.

Caco-2 Permeability Assay

This assay is a well-established in vitro model to predict intestinal drug absorption.[24]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer.[9]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[8]

  • Assay Procedure:

    • The test compound (at a concentration of 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is measured over time (typically 2 hours).[8]

    • For the efflux assessment, the compound is added to the basolateral side, and its appearance on the apical side is measured.

  • Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio is determined by dividing the Papp (B→A) by the Papp (A→B).[9]

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This assay determines the fraction of a drug that is bound to plasma proteins.[25]

Protocol:

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane.[13]

  • Assay Procedure:

    • The test compound is added to plasma in one chamber of the RED device.

    • The other chamber contains a protein-free buffer.

    • The device is incubated at 37°C until equilibrium is reached (typically 4-6 hours).

  • Sample Analysis: Aliquots are taken from both chambers, and the concentration of the compound is determined by LC-MS/MS.

  • Data Analysis: The percentage of protein binding is calculated from the difference in compound concentration between the plasma and buffer chambers.

Liver Microsomal Stability Assay

This assay assesses the rate of metabolism of a compound by liver enzymes.[26][27]

Protocol:

  • Reaction Mixture Preparation: The test compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) and a NADPH regenerating system at 37°C.

  • Time Course Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent.[14]

  • Sample Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The half-life (t½) of the compound is determined from the rate of its disappearance.

CYP450 Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major CYP450 enzymes.[19]

Protocol:

  • Incubation: The test compound at various concentrations is pre-incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform (e.g., midazolam for CYP3A4, diclofenac for CYP2C9).

  • Reaction Initiation: The reaction is initiated by the addition of NADPH.

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is calculated.[18]

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key workflows.

ADME_Screening_Workflow cluster_invivo In Vivo Pharmacokinetics Solubility Aqueous Solubility Permeability Caco-2 Permeability PPB Plasma Protein Binding MetStab Metabolic Stability CYP_Inhib CYP450 Inhibition Rodent_PK Rodent PK Study (Oral & IV) CYP_Inhib->Rodent_PK Lead_Candidate Lead Candidate Selection Rodent_PK->Lead_Candidate

Caption: High-level workflow for pharmacokinetic evaluation.

Caco2_Workflow start Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer start->culture teer Measure TEER for monolayer integrity culture->teer add_compound Add test compound to apical or basolateral side teer->add_compound incubate Incubate at 37°C for 2h add_compound->incubate sample Sample from receiver compartment incubate->sample analyze Quantify compound by LC-MS/MS sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Step-by-step Caco-2 permeability assay workflow.

Conclusion

The evaluation of pharmacokinetic properties is a multi-faceted process that requires a suite of well-designed in vitro and in vivo experiments. This guide has provided a comparative framework for assessing novel chemical entities derived from "this compound." By systematically evaluating properties such as solubility, permeability, plasma protein binding, metabolic stability, and CYP450 inhibition, researchers can build a comprehensive ADME profile. This early-stage characterization is instrumental in identifying promising drug candidates, mitigating the risk of late-stage failures, and ultimately, accelerating the development of new and effective therapeutics.[28][29] The integration of these assays into the drug discovery pipeline allows for data-driven decisions and the rational design of molecules with optimized pharmacokinetic properties.[5]

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Safety Operating Guide

A Guide to the Safe Disposal of Methyl (2-oxopropoxy)acetate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this principle. This guide provides a comprehensive, step-by-step protocol for the safe disposal of methyl (2-oxopropoxy)acetate, moving beyond mere compliance to foster a deeper understanding of the chemical's characteristics and the rationale behind these essential procedures.

Understanding the Hazard Profile of this compound

Before addressing disposal, it is crucial to understand the inherent hazards of this compound. According to its GHS classification, this compound presents the following risks[1]:

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

These hazards necessitate careful handling at all stages, from use in the laboratory to final disposal, to protect personnel and the environment.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a framework of regulations and best practices. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" approach to chemical waste management[2][3]. This means that the generator of the waste is responsible for its safe handling and disposal.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide clear, actionable steps for the safe disposal of this compound.

Part 1: Immediate Pre-Disposal Actions in the Laboratory
  • Segregation at the Source:

    • Immediately upon completion of your work, segregate waste containing this compound from other waste streams.

    • Do not mix it with non-hazardous waste.

  • Waste Container Selection:

    • Use a designated, leak-proof container made of a material compatible with esters and ketones. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.

  • Labeling:

    • Properly label the waste container immediately. The label must include:

      • The words "Hazardous Waste"[3].

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas[3].

      • The approximate concentration and volume of the waste.

      • The date of accumulation.

      • Your name, laboratory, and contact information.

Part 2: Storage and Accumulation
  • Satellite Accumulation Areas (SAAs):

    • Store the labeled waste container in a designated Satellite Accumulation Area within your laboratory[4].

    • The SAA should be at or near the point of generation and under the control of laboratory personnel[5].

    • Ensure the SAA is in a well-ventilated area, away from heat, sparks, or open flames, as is good practice for handling organic chemicals.

  • Secondary Containment:

    • Place the waste container in a secondary containment bin or tray to mitigate the impact of any potential leaks or spills[2].

Part 3: Final Disposal
  • Professional Waste Disposal Service:

    • The recommended and safest method for the final disposal of this compound is through a licensed professional waste disposal service[6][7]. These services are equipped to handle and transport hazardous chemical waste in compliance with all federal, state, and local regulations.

  • Incineration:

    • For organic compounds like this compound, the preferred disposal method is typically incineration in a chemical incinerator equipped with an afterburner and scrubber[6][7]. This ensures the complete destruction of the chemical and minimizes environmental impact.

  • Documentation:

    • Maintain meticulous records of all hazardous waste generated and disposed of. This is a requirement under RCRA and is crucial for regulatory compliance.

Spill Management

In the event of a spill of this compound, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Before attempting to clean up a spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment and Absorption:

    • For small spills, absorb the liquid with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • For larger spills, first, contain the spill with absorbent dikes and then absorb the contained liquid.

  • Collection and Disposal:

    • Carefully collect the absorbent material containing the spilled chemical into a designated hazardous waste container.

    • Label the container appropriately as "Spill Debris containing this compound" and dispose of it through your institution's hazardous waste program.

  • Decontamination: Clean the spill area with soap and water.

Visualizing the Disposal Workflow

The following diagram illustrates the key stages in the proper disposal of this compound.

DisposalWorkflow cluster_Lab In the Laboratory cluster_Disposal Final Disposal A Generation of Waste (this compound) B Segregation at Source (Separate from other waste) A->B C Containerization (Compatible, sealed container) B->C D Labeling ('Hazardous Waste', full name, date) C->D E Storage in SAA (Ventilated, secondary containment) D->E F Collection by EHS/ Licensed Waste Vendor E->F Scheduled Pickup G Transportation (Compliant with regulations) F->G H Incineration (Chemical incinerator with afterburner and scrubber) G->H

Caption: Workflow for the proper disposal of this compound.

Quantitative Data Summary

ParameterValue/InformationSource
GHS Hazard Class Skin Irritant 2, Eye Irritant 2A, STOT SE 3
Recommended Disposal Licensed Professional Waste Disposal Service
Final Treatment Chemical Incineration
Regulatory Framework EPA Resource Conservation and Recovery Act (RCRA)

Conclusion

The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical's hazards and adhering to the detailed protocols outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the wider community. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have additional requirements.

References

  • PubChem. (n.d.). Methyl 2-(2-oxopropoxy)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl acetoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(3-oxopiperazin-2-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl (2-oxopropoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Methyl (2-oxopropoxy)acetate

An In-Depth Technical Guide for Laboratory Professionals

As drug development professionals, our work with novel chemical compounds demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 61363-66-4), a compound that requires careful management due to its hazardous properties. By understanding the causality behind each safety measure, we can foster a culture of proactive safety and ensure the integrity of our research.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] A thorough understanding of these hazards is the foundation of a robust safety plan.

Key Hazards:

  • Skin Irritation (H315): Direct contact can lead to redness, itching, and inflammation.

  • Serious Eye Irritation (H319): Vapors or splashes can cause significant eye damage.

  • Respiratory Irritation (H335): Inhalation of vapors may lead to irritation of the respiratory tract.[1]

A comprehensive risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance to be used, the duration of the procedure, and the potential for spills or splashes.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with this compound. Standard laboratory attire, such as a lab coat, is insufficient. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Impervious protective gloves (e.g., Nitrile rubber)To prevent skin contact and subsequent irritation. Gloves must be inspected for integrity before each use.
Eye/Face Protection Tight-sealing safety goggles and a face shieldTo protect against splashes and vapors that can cause serious eye irritation.
Skin and Body Protection Flame retardant antistatic protective clothing or a chemical-resistant apron over a long-sleeved lab coat.To provide a barrier against accidental skin contact and protect from potential fire hazards.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.To prevent inhalation of vapors that can cause respiratory tract irritation.

Safe Handling and Storage: A Step-by-Step Protocol

Adherence to a strict protocol is essential for minimizing exposure and preventing accidents.

Preparation:

  • Ventilation: Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.

  • Emergency Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower.

  • Spill Kit: Have a spill kit readily available that is appropriate for flammable liquids.

Handling:

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[2][3][4][5]

  • Non-Sparking Tools: Use only non-sparking tools when opening or handling containers.[2][3][4][5]

  • Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing.

  • Avoid Inhalation: Do not breathe vapors or mists.[2][6]

  • Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[2][7] Do not eat, drink, or smoke in the handling area.[2][6][8]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4][5][6][9]

  • Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[2][3][4][5][6][9]

  • Incompatibilities: Keep away from strong oxidizing agents, alkalis, and acids.[5]

Spill Management and Disposal: A Contingency Plan

Accidents can happen, and a well-defined plan is crucial for a swift and effective response.

Spill Response Workflow:

Spill_Response cluster_immediate_actions Immediate Actions cluster_assessment Assessment & PPE cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Reporting Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Ventilate Ensure Adequate Ventilation Alert->Ventilate Assess Assess Spill Size & Risk Ventilate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain Spill with Inert Absorbent Don_PPE->Contain Collect Collect Absorbed Material with Non-Sparking Tools Contain->Collect Place_in_Container Place in a Labeled, Sealed Container for Disposal Collect->Place_in_Container Decontaminate Decontaminate the Area Place_in_Container->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to a this compound spill.

Disposal:

Dispose of waste in accordance with all local, regional, national, and international regulations.[2][5] It is recommended to use a licensed professional waste disposal service. Do not dispose of down the drain or into the environment.

First Aid Measures: Immediate Response to Exposure

In the event of exposure, immediate and appropriate first aid is critical.

  • In case of eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[2][9] If skin irritation occurs, get medical advice/attention.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5][10]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[6]

Always have the Safety Data Sheet (SDS) available when seeking medical attention.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is a continuous process of learning, vigilance, and adherence to best practices.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.